(S)-etodolac
説明
Structure
3D Structure
特性
IUPAC Name |
2-[(1S)-1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYBQONXHNTVIJ-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(=CC=C1)C3=C(N2)[C@](OCC3)(CC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201043544 | |
| Record name | [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87249-11-4 | |
| Record name | (+)-Etodolac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87249-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Etodolac, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087249114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1S)-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201043544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETODOLAC, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1046G5D6YD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Etodolac: A Technical Guide to its Selective Mechanism of Action on Cyclooxygenase-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely utilized for its anti-inflammatory, analgesic, and antipyretic properties in the management of conditions such as osteoarthritis and rheumatoid arthritis.[1][2] Like other NSAIDs, its therapeutic effects are derived from the inhibition of prostaglandin synthesis.[1] Prostaglandins are lipid compounds that play a central role in mediating inflammation, pain, and fever.[3] Their synthesis is catalyzed by two key isoforms of the cyclooxygenase (COX) enzyme: COX-1 and COX-2.[4][5]
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, including the protection of the gastric mucosa.[4][5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4][5] This differential expression makes COX-2 a prime target for anti-inflammatory therapies, as its selective inhibition can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4]
Etodolac is administered as a racemic mixture of its (S)- and (R)-enantiomers.[6][7] Pharmacological studies have definitively shown that these enantiomers have distinct biological activities. The anti-inflammatory and COX-inhibitory effects are attributed almost exclusively to the (S)-enantiomer, while the (R)-enantiomer is largely inactive in this regard but may contribute to the overall gastrointestinal safety profile of the racemic drug.[7][8][9] This guide provides an in-depth technical overview of the mechanism of action of (S)-etodolac, focusing on its selective inhibition of the COX-2 enzyme.
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for this compound is the selective inhibition of the COX-2 enzyme.[3][10][11] By binding to the active site of COX-2, this compound acts as a competitive inhibitor, blocking the access of the enzyme's natural substrate, arachidonic acid.[5][12] This blockage prevents the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2), which is the precursor for various pro-inflammatory prostaglandins (e.g., PGE2, PGI2).[4][13] The reduction in prostaglandin levels at the site of inflammation leads to the alleviation of pain and a decrease in inflammatory symptoms.[3]
Enantiomer-Specific Activity
The COX-inhibitory activity of etodolac resides almost entirely in the (S)-enantiomer.[7][14][15] The (R)-enantiomer displays negligible inhibitory effects on either COX-1 or COX-2.[7][8] This stereospecificity is a critical aspect of its pharmacology, as the therapeutic dose of racemic etodolac is based on the activity of the (S)-form.
Quantitative Analysis of COX-2 Selectivity
The efficacy and safety profile of an NSAID is often defined by its relative inhibitory potency against COX-2 versus COX-1. This is typically expressed as a selectivity ratio of the IC50 values (the concentration of a drug required to inhibit enzyme activity by 50%). A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.[3]
Studies have demonstrated that etodolac preferentially inhibits COX-2.[10][16] While IC50 values can vary depending on the specific assay conditions (e.g., purified enzyme vs. whole blood assays), the consensus is that etodolac exhibits a clinically relevant selectivity for COX-2.[17] The anti-inflammatory activity is driven by this compound, which is a potent inhibitor of COX-2 and a significantly weaker inhibitor of COX-1.[6][7]
Table 1: Summary of Etodolac Inhibitory Activity on COX Isoforms
| Compound / Mixture | Target | IC50 Value (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
|---|---|---|---|---|
| Racemic Etodolac | COX-1 | > 100 | > 1.9 | |
| Racemic Etodolac | COX-2 | 53 | ||
| Racemic Etodolac | COX-1 / COX-2 | - | 2.4 | |
| Racemic Etodolac | COX-1 / COX-2 | - | ~10 | [10] |
| This compound | COX-1 | Weak Inhibition | Enantiomer responsible for COX-2 selectivity | [6][7] |
| This compound | COX-2 | Potent Inhibition | [6][7] | |
| (R)-Etodolac | COX-1 | Negligible Inhibition | [6][7] |
| (R)-Etodolac | COX-2 | Negligible Inhibition | |[6][7] |
Note: IC50 values are highly dependent on the assay system used. The data presented are for comparative purposes.
Molecular Basis for COX-2 Selectivity
The structural differences between the active sites of COX-1 and COX-2 enzymes form the molecular basis for the selective inhibition by drugs like this compound. The active site of COX-2 is approximately 20% larger than that of COX-1.
A critical difference lies at position 523 of the amino acid sequence. In COX-2, this position is occupied by a valine residue, whereas in COX-1, it is a bulkier isoleucine residue.[5] This substitution creates a larger, more accessible channel and a distinct side pocket within the COX-2 active site that is absent in COX-1.[5] this compound, with its specific three-dimensional structure, can fit into this larger active site and bind within the selective side pocket, an interaction that is sterically hindered in the narrower COX-1 active site. Additionally, the presence of Arginine (Arg) at position 513 in COX-2, as opposed to Histidine in COX-1, provides another specific interaction site for selective inhibitors.[7]
Signaling Pathway Context
This compound exerts its therapeutic effect by intervening in the arachidonic acid signaling cascade, which is central to the inflammatory response.
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is commonly performed using a human whole blood assay, which provides a physiologically relevant environment for assessing drug activity.[3][4]
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 activity.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Aliquots are drawn into separate tubes, one set containing heparin (for the COX-2 assay) and one set with no anticoagulant (for the COX-1 assay).
-
COX-1 Activity Assay (Thromboxane B2 Synthesis):
-
Whole blood (without anticoagulant) is aliquoted into tubes containing various concentrations of the test compound or vehicle control.
-
The tubes are incubated, typically at 37°C for 60 minutes, to allow for spontaneous blood clotting. This process activates platelets and induces thrombin-dependent thromboxane A2 (TXA2) production, a COX-1-mediated event.
-
The reaction is stopped by placing the tubes on ice and adding a potent COX inhibitor like indomethacin.
-
Samples are centrifuged to separate the serum.
-
The stable metabolite of TXA2, Thromboxane B2 (TXB2), is quantified in the serum using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
COX-2 Activity Assay (Prostaglandin E2 Synthesis):
-
Heparinized whole blood is aliquoted into tubes containing various concentrations of the test compound or vehicle control.
-
COX-2 expression is induced by adding an inflammatory stimulus, typically lipopolysaccharide (LPS, 10 µg/mL).[3]
-
The samples are incubated at 37°C for an extended period, often 24 hours, to allow for maximal COX-2 expression and activity.[3]
-
The reaction is terminated by centrifugation at 4°C to separate the plasma.
-
Prostaglandin E2 (PGE2) levels in the plasma are quantified via ELISA.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (COX-1) and PGE2 (COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
Concentration-response curves are generated, and the IC50 values for each isoform are determined using non-linear regression analysis.
-
Conclusion
The therapeutic action of etodolac as an anti-inflammatory and analgesic agent is mediated by the selective inhibition of the COX-2 enzyme. This activity is stereospecific, residing exclusively in the (S)-enantiomer. The molecular basis for this selectivity is the larger, more accommodating active site of the COX-2 isoform, which allows for the binding of this compound in a manner that is sterically hindered in the COX-1 enzyme. By preferentially blocking the production of pro-inflammatory prostaglandins at sites of inflammation, this compound provides effective therapeutic relief while largely sparing the homeostatic functions of COX-1, contributing to a favorable gastrointestinal safety profile compared to non-selective NSAIDs. Understanding this precise mechanism of action is fundamental for the rational design and development of next-generation anti-inflammatory drugs.
References
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isfcppharmaspire.com [isfcppharmaspire.com]
- 8. ukaazpublications.com [ukaazpublications.com]
- 9. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diva-portal.org [diva-portal.org]
- 12. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ijpda.org [ijpda.org]
A Comprehensive Technical Guide to the Stereoselective Pharmacology of (S)-Etodolac
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a racemic mixture of (S)-etodolac and (R)-etodolac.[1] This technical guide provides an in-depth exploration of the stereoselective pharmacology of this compound, the pharmacologically active enantiomer. It has been demonstrated that the anti-inflammatory and analgesic properties of etodolac are almost exclusively attributable to the (S)-enantiomer, which exhibits preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] In contrast, the (R)-enantiomer is largely inactive against COX enzymes but may contribute to the overall gastrointestinal safety profile of the racemate.[1][2] This document collates and presents key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and processes related to this compound to serve as a comprehensive resource for the scientific community.
Introduction
Etodolac is a member of the pyranocarboxylic acid class of NSAIDs and is widely used in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[3][4] The drug is administered as a racemate, a 50:50 mixture of its (S)- and (R)-enantiomers.[5] However, the two enantiomers possess distinct pharmacological and pharmacokinetic profiles.[5] The therapeutic effects of etodolac are primarily mediated by the (S)-enantiomer through its selective inhibition of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[6][7] The (R)-enantiomer, on the other hand, is significantly less active in inhibiting prostaglandin synthesis and does not appear to contribute to the anti-inflammatory effects.[8] Notably, the enantiomers of etodolac do not undergo in vivo interconversion.[9] This stereoselectivity has significant implications for the drug's efficacy and safety, making the study of this compound crucial for optimizing its therapeutic use and for the development of future chiral NSAIDs.
Stereoselective Synthesis and Chiral Separation
The resolution of etodolac's enantiomers is a critical step in studying their individual pharmacological properties.
Experimental Protocols
Method 1: Diastereoisomeric Crystallization
-
Principle: This classical resolution method involves the reaction of racemic etodolac with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by fractional crystallization.
-
Protocol:
-
Racemic etodolac is reacted with a chiral amine, such as (-)-brucine or (-)-cinchonidine, in a suitable solvent to form diastereomeric salts.[10]
-
The diastereomeric salts are then separated based on differences in their solubility through repeated recrystallization.[10]
-
The separated diastereomeric salts are subsequently treated with an acid to hydrolyze the salt and isolate the pure this compound and (R)-etodolac enantiomers.[10]
-
The enantiomeric purity is typically determined using chiral High-Performance Liquid Chromatography (HPLC).[10]
-
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)
-
Principle: This analytical and preparative technique utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of etodolac.
-
Protocol:
-
A solution of racemic etodolac is prepared in a suitable mobile phase.
-
The solution is injected into an HPLC system equipped with a chiral column, such as a Chiralcel OD-H column.[10][11]
-
The mobile phase, often a mixture of hexane and a chiral selector like isopropanol, is passed through the column.[11]
-
The enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation.
-
The separated enantiomers are detected using a UV detector, typically at a wavelength of 225 nm.[11]
-
Mechanism of Action: Stereoselective COX Inhibition
The primary mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.[7]
Signaling Pathway of Prostaglandin Synthesis and COX Inhibition
Caption: Prostaglandin synthesis pathway and preferential inhibition by this compound.
Quantitative Data on COX Inhibition
Studies have consistently shown that this compound is a potent and selective inhibitor of COX-2 over COX-1.[1][12]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| This compound | >100[13] | 0.83[13] | >120 |
| (R)-Etodolac | Inactive[8] | Inactive[8] | - |
| Racemic Etodolac | 11.2[12] | 0.11[12] | 102 |
| Indomethacin | 0.03[12] | 0.18[12] | 0.17 |
| Diclofenac | 0.05[12] | 0.01[12] | 5 |
Stereoselective Pharmacokinetics
The pharmacokinetic profiles of the etodolac enantiomers are markedly different, which has significant clinical implications.[14][15]
Experimental Workflow for Pharmacokinetic Analysis
Caption: General workflow for the pharmacokinetic analysis of etodolac enantiomers.
Comparative Pharmacokinetic Parameters in Rats
A study in rats following oral administration of a single 20 mg/kg dose of either this compound or (R)-etodolac revealed significant differences in their pharmacokinetic parameters.[14]
| Parameter | (S)-(+)-Etodolac | (R)-(-)-Etodolac |
| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |
| tmax (h) | 3.3 ± 2.6 | 4 ± 4 |
| AUC0-t (h·mg/L) | 706 ± 100 | 2940 ± 400 |
| t1/2 (h) | 18 ± 4 | 19.4 ± 2.2 |
| CL/F (L/kg/h) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |
| Vd/F (L/kg) | 0.25 ± 0.22 | 0.03 ± 0.05 |
Data presented as mean ± SD.[14]
In humans, the plasma concentrations of the inactive (R)-enantiomer are approximately 10-fold higher than those of the active (S)-enantiomer following administration of the racemate.[15][16] This is attributed to the more extensive plasma protein binding of (R)-etodolac and the preferential conjugation and biliary excretion of this compound.
Stereoselective Pharmacodynamics and Clinical Efficacy
The anti-inflammatory and analgesic effects of etodolac are almost entirely due to the (S)-enantiomer.[1][17]
Anti-Inflammatory Activity in Adjuvant-Induced Arthritis in Rats
-
Experimental Protocol:
-
Adjuvant-induced arthritis is induced in rats by injecting Freund's complete adjuvant into the paw.
-
Rats are then treated orally with this compound, (R)-etodolac, or racemic etodolac.
-
Paw swelling is measured at various time points as an indicator of inflammation.
-
-
Results: this compound significantly suppresses paw swelling in a dose-dependent manner, while (R)-etodolac shows little to no anti-inflammatory activity.[1] The effect of racemic etodolac is attributable to its (S)-enantiomer content.[1]
Clinical Efficacy in Osteoarthritis
A multicentric, randomized, double-blind clinical trial in Indian patients with osteoarthritis compared the efficacy of S-etodolac extended-release (ER) 300 mg once daily with etodolac ER 600 mg once daily for 4 weeks.[18]
| Efficacy Parameter | S-Etodolac ER 300 mg (n=49) | Etodolac ER 600 mg (n=52) | p-value |
| WOMAC Pain Score (Change from Baseline) | Significant Improvement | Significant Improvement | No significant difference |
| WOMAC Stiffness Score (Change from Baseline) | Significant Improvement | Significant Improvement | No significant difference |
| WOMAC Physical Function Score (Change from Baseline) | Significant Improvement | Significant Improvement | No significant difference |
| VAS Pain Score (Change from Baseline) | Significant Improvement | Significant Improvement | No significant difference |
All p-values for within-group changes from baseline were < 0.0001.[18]
The study concluded that S-etodolac ER 300 mg is as effective as etodolac ER 600 mg in treating the signs and symptoms of osteoarthritis, with a favorable safety profile.[18]
Gastrointestinal Safety Profile
A key aspect of the stereoselective pharmacology of etodolac is the differential impact of its enantiomers on the gastrointestinal (GI) tract.
Ulcerogenic Activity in Rats
-
Experimental Protocol:
-
Rats are administered high doses of this compound, (R)-etodolac, or racemic etodolac.
-
The stomachs are then examined for the presence of gastric lesions, and a lesion index is calculated.
-
-
Results: At high doses, this compound is associated with a higher gastric lesion index compared to an equivalent dose of racemic etodolac.[1] In contrast, (R)-etodolac exhibits no ulcerogenic activity and may even have a gastroprotective effect.[1]
Logical Relationship in GI Safety
Caption: Differential roles of etodolac enantiomers in gastrointestinal safety.
Conclusion
The pharmacology of etodolac is a clear example of stereoselectivity in drug action. The (S)-enantiomer is responsible for the therapeutic anti-inflammatory and analgesic effects through its preferential inhibition of COX-2. The (R)-enantiomer is largely inactive as a COX inhibitor but may contribute to the favorable gastrointestinal safety profile of the racemic mixture. Understanding the distinct roles of each enantiomer is paramount for optimizing clinical outcomes and for the rational design of new and improved anti-inflammatory agents. This technical guide provides a foundational resource for researchers and drug development professionals working in this field.
References
- 1. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac (Lodine) in the treatment of osteoarthritis: recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 7. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Effects of R- and S-enantiomers of chiral non-steroidal anti-inflammatory drugs in experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pedworld.ch [pedworld.ch]
- 14. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resolution of etodolac and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A multicentric, randomized, comparative clinical trial to evaluate the efficacy and safety of S-etodolac in the treatment of osteoarthritis in Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro COX-2 Inhibitory Activity of S-Etodolac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro cyclooxygenase-2 (COX-2) inhibitory activity of S-etodolac. Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of its S- and R-enantiomers.[1][2] In vitro studies have consistently demonstrated that the S-enantiomer is the biologically active form responsible for the inhibition of COX-2, the enzyme primarily associated with inflammation and pain.[1][2][3] The R-enantiomer exhibits negligible activity against either COX-1 or COX-2.[1][3] This guide summarizes the quantitative data on the inhibitory potency of etodolac, details the experimental protocols for key assays, and provides visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: In Vitro COX-1 and COX-2 Inhibition
The inhibitory potency of etodolac is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for racemic etodolac against COX-1 and COX-2 from a key in vitro study using human peripheral monocytes. It is important to reiterate that the COX-2 inhibitory activity of the racemate is attributable to the S-enantiomer.
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Racemic Etodolac | Human Peripheral Monocytes | >100 | 53 | >1.9 |
Data from Kawai et al. (2001) using a human peripheral monocyte assay.[4]
Another study utilizing a human whole blood assay reported a COX-1/COX-2 selectivity ratio of 2.4 for racemic etodolac.[5]
Experimental Protocols
The in vitro determination of COX-2 inhibitory activity is crucial for the characterization of NSAIDs. The two most common methods are the purified enzyme assay and the whole blood assay.
Purified Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of purified, recombinant COX-1 and COX-2 enzymes.
Objective: To determine the IC50 of S-etodolac against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified human or ovine recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (S-etodolac, R-etodolac, racemic etodolac) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) for colorimetric assays, or a probe for fluorometric assays.
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation: The purified COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.
-
Compound Preparation: A serial dilution of the test compounds (S-etodolac, R-etodolac, and racemic etodolac) is prepared at various concentrations.
-
Reaction Setup:
-
Add reaction buffer, cofactors, and the detection reagent to the wells of a 96-well microplate.
-
Add a specific volume of the diluted test compound or vehicle control to the appropriate wells.
-
Add the diluted COX-1 or COX-2 enzyme to each well to initiate a pre-incubation period (typically 5-10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of arachidonic acid to each well.
-
Detection: The rate of the reaction is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader. The peroxidase activity of COX is often measured by the oxidation of a chromogenic or fluorogenic substrate.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay
The whole blood assay provides a more physiologically relevant model as it measures COX inhibition in the presence of blood cells and plasma proteins.
Objective: To determine the IC50 of S-etodolac for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers.
-
Anticoagulant (e.g., heparin).
-
Test compound (S-etodolac) dissolved in a suitable solvent.
-
COX-1 Stimulant: For COX-1 activity, blood is allowed to clot, which induces platelet aggregation and thromboxane B2 (TXB2) production.
-
COX-2 Stimulant: Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes, leading to prostaglandin E2 (PGE2) production.
-
Enzyme immunoassay (EIA) kits for TXB2 and PGE2.
-
Centrifuge.
Procedure:
For COX-1 Inhibition:
-
Aliquots of whole blood are incubated with various concentrations of S-etodolac or vehicle control for a specified period (e.g., 1 hour) at 37°C.
-
The blood is then allowed to clot at 37°C for 1 hour to stimulate platelet TXB2 production.
-
The samples are centrifuged to separate the serum.
-
The concentration of TXB2 in the serum is measured using an EIA kit.
-
The percentage of COX-1 inhibition is calculated by comparing the TXB2 levels in the drug-treated samples to the vehicle control.
For COX-2 Inhibition:
-
Aliquots of heparinized whole blood are incubated with various concentrations of S-etodolac or vehicle control.
-
LPS is added to the blood samples and incubated for an extended period (e.g., 24 hours) at 37°C to induce COX-2 expression and PGE2 synthesis.
-
The samples are centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma is measured using an EIA kit.
-
The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the drug-treated samples to the vehicle control stimulated with LPS alone.
Data Analysis: The IC50 values for COX-1 and COX-2 are determined by plotting the percent inhibition against the log concentration of S-etodolac and fitting the data to a dose-response curve.
Visualizations
Arachidonic Acid Signaling Pathway
Caption: Arachidonic acid pathway and the inhibitory action of S-etodolac on COX-2.
Experimental Workflow for Purified Enzyme Assay
Caption: Workflow for determining COX-2 inhibition using a purified enzyme assay.
Experimental Workflow for Human Whole Blood Assay
References
The Dichotomy of a Chiral Drug: An In-depth Technical Guide to the Discovery and Development of Etodolac Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), has been a mainstay in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis since its approval.[1] Administered as a racemic mixture, etodolac is comprised of two enantiomers, (S)-etodolac and (R)-etodolac, which, despite being mirror images of each other, exhibit remarkably distinct pharmacological and pharmacokinetic profiles. This technical guide delves into the core aspects of the discovery and development of etodolac isomers, providing a comprehensive overview of their differential activities, the experimental methodologies used for their separation and evaluation, and the signaling pathways they modulate.
Differential Pharmacology of Etodolac Enantiomers
The therapeutic effects and side-effect profiles of racemic etodolac can be largely understood by dissecting the individual contributions of its enantiomers. The S-isomer is the pharmacologically active component responsible for the anti-inflammatory and analgesic effects, while the R-isomer plays a significant role in the drug's gastrointestinal safety profile and exhibits novel activities independent of cyclooxygenase (COX) inhibition.
This compound: The Active Moiety
The anti-inflammatory and analgesic properties of etodolac are almost exclusively attributed to the (S)-(+)-enantiomer.[2][3] This activity is primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, with a preferential selectivity for COX-2 over COX-1.[4] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.[4] By selectively inhibiting COX-2, this compound effectively reduces the synthesis of these pro-inflammatory mediators.[4]
Interestingly, studies have also revealed a COX-2-independent mechanism for the anti-allodynic effects of this compound in neuropathic pain models.[2][5] This suggests that the S-enantiomer may have additional pharmacological targets that contribute to its analgesic efficacy.
(R)-Etodolac: The Gastroprotective and Novel Agent
In stark contrast to its S-counterpart, (R)-(-)-etodolac is largely inactive as a COX inhibitor.[1] However, it is not an inert component of the racemic mixture. Research has demonstrated that (R)-etodolac possesses gastroprotective properties, contributing to the favorable gastrointestinal safety profile of racemic etodolac.[2] It has been shown to protect against gastric damage in preclinical models.[2]
More recently, (R)-etodolac has been identified as a potent inhibitor of the Wnt signaling pathway.[6][7][8] This discovery has opened up new avenues for the therapeutic application of the R-isomer, particularly in diseases where Wnt signaling is dysregulated, such as in certain cancers.[9] The inhibition of Wnt signaling by (R)-etodolac is independent of COX activity and appears to be more potent than that of the S-enantiomer.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacokinetic and pharmacodynamic properties of etodolac and its enantiomers.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Racemic Etodolac | >100 | 53 | >1.9 |
| This compound | - | - | - |
| (R)-Etodolac | - | - | - |
| Data for individual enantiomers is not consistently reported in the same format, however, studies confirm the S-enantiomer is the primary COX inhibitor.[2][5] |
Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats (20 mg/kg oral administration)
| Parameter | (S)-(+)-Etodolac | (R)-(-)-Etodolac |
| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |
| AUC0-t (h·mg/L) | 706 ± 100 | 2940 ± 400 |
| CLs (L·kg⁻¹·h⁻¹) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |
| V/F (L·kg⁻¹) | 0.25 ± 0.22 | 0.03 ± 0.05 |
| Data from a study in male Sprague-Dawley rats. |
Table 3: Pharmacokinetic Parameters of Racemic Etodolac in Humans
| Formulation | Clearance (L/h) | Volume of Distribution (L) |
| Immediate Release (IR) | 3.01 | 13.6 |
| Extended Release (ER) | 3.68 | 24.3 |
| Population mean estimates from a study in patients after oral surgery.[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols for the separation and analysis of etodolac isomers.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of etodolac enantiomers.
Method 1: Reverse-Phase HPLC
-
Column: CHIRAL-AGP, (100 x 4.0 mm i.d., 5 µm)[11]
-
Mobile Phase: 0.1 M sodium dihydrogen phosphate dihydrate buffer (pH 4.0) : Isopropanol (85:15 v/v)[11]
-
Flow Rate: Not specified
-
Column Temperature: 25 °C[11]
-
Detection: UV at 225 nm[11]
-
Resolution: A resolution of 3 between the R- and S-isomers was achieved.[11]
Method 2: Normal-Phase HPLC
-
Column: Kromasil Cellucoat chiral column (250mm x 4.6 mm, 5 µm)[3]
-
Mobile Phase: Hexane : Isopropanol : Trifluoroacetic acid (TFA) (90:10:0.1 v/v/v)[3]
-
Flow Rate: Not specified
-
Detection: Diode-Array Detector (DAD) at 274 nm[3]
-
Application: This method was successfully applied to determine the enantiomers in tablets and human plasma.[3]
Enantiomeric Resolution by Preferential Crystallization
Preferential crystallization is a classical method for the large-scale separation of enantiomers.
Protocol: Diastereomeric Salt Crystallization
-
Diastereomer Formation: Racemic etodolac is reacted with a chiral resolving agent, such as (-)-brucine or (-)-cinchonidine, to form diastereomeric salts.[12][13]
-
Fractional Crystallization: The resulting diastereomeric salts, which have different solubilities, are separated by fractional crystallization from a suitable solvent.[12]
-
Recrystallization: The separated diastereomeric salt is subjected to repeated recrystallizations to achieve high diastereomeric purity.[12][13]
-
Enantiomer Liberation: The pure diastereomeric salt is then treated with an acid or base to break the salt and liberate the pure enantiomer.[12][13]
-
Extraction: The liberated enantiomer is extracted using a suitable organic solvent.[12][13]
-
Purity Analysis: The enantiomeric purity of the final product is determined by a suitable analytical method, such as chiral HPLC. Purities of over 99.9% have been reported using this method.[12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Differential signaling pathways of (S)- and (R)-etodolac.
Experimental Workflow: Chiral HPLC Separation
Caption: General workflow for chiral HPLC separation of etodolac enantiomers.
Experimental Workflow: Preferential Crystallization
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aces.su.se [aces.su.se]
- 4. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PMC [pmc.ncbi.nlm.nih.gov]
- 7. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac [escholarship.org]
- 8. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic and pharmacodynamic action of etodolac in patients after oral surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ENANTIOMERIC SEPARATION OF ETODOLAC IN A BULK DRUG SUBSTANCE BY REVERSE-PHASE CHIRAL LIQUID CHROMATOGRAPHY METHOD | Semantic Scholar [semanticscholar.org]
- 12. Preparative resolution of etodolac enantiomers by preferential crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(S)-Etodolac's Binding Affinity to Cyclooxygenase Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the binding affinity of (S)-etodolac to the cyclooxygenase (COX) enzymes, COX-1 and COX-2. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture, but its therapeutic effects are primarily attributed to the (S)-enantiomer.[1][2][3] This document consolidates quantitative binding affinity data, details the experimental protocols used for these determinations, and presents relevant biological pathways and experimental workflows through standardized diagrams. The information herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's mechanism of action and its selectivity profile.
Introduction to Etodolac and Cyclooxygenase Inhibition
Etodolac is a widely used NSAID for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[4][5][6] Its mechanism of action involves the inhibition of cyclooxygenase enzymes, which are key in the synthesis of prostaglandins—hormone-like substances that mediate inflammation, pain, and fever.[6]
The COX enzyme exists in two primary isoforms, COX-1 and COX-2.[6] COX-1 is constitutively expressed in many tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[6][7] Conversely, COX-2 is typically induced by inflammatory stimuli and is the primary source of prostaglandins at sites of inflammation.[6][8]
The therapeutic anti-inflammatory and analgesic effects of NSAIDs are derived from the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of COX-1.[8][9] Therefore, NSAIDs that selectively inhibit COX-2 over COX-1 are desirable. Etodolac is recognized as a preferential COX-2 inhibitor.[1][4][5] The anti-inflammatory and COX-2 inhibitory effects of racemic etodolac are attributed to its (S)-enantiomer, while the (R)-enantiomer is largely inactive against COX enzymes.[1][2]
Quantitative Binding Affinity Data
The binding affinity of this compound and racemic etodolac to COX-1 and COX-2 has been quantified in various studies, typically reported as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher binding affinity and potency.
The following tables summarize the reported IC50 values for etodolac and its S-enantiomer. It is important to note that variations in experimental conditions, such as the source of the enzyme (e.g., human, rabbit) and the assay methodology, can lead to different absolute IC50 values. The COX-1/COX-2 IC50 ratio is a common metric for assessing COX-2 selectivity; a ratio greater than 1 indicates preferential inhibition of COX-2.
| Compound | Enzyme | IC50 | Assay System | Reference |
| Etodolac (racemic) | COX-1 | > 100 µM | Human peripheral monocytes | [10] |
| Etodolac (racemic) | COX-2 | 53 µM | Human peripheral monocytes | [10] |
| Etodolac (racemic) | COX-2 | 53.5 nM | Not specified | [11] |
| Etodolac (racemic) | COX-1 | ~50,000 nM | CHO cells | [12] |
| Etodolac (racemic) | COX-2 | 41 nM | CHO cells | [12] |
| Compound | COX-1 IC50 | COX-2 IC50 | COX-1/COX-2 Ratio | Reference |
| Etodolac (racemic) | > 100 µM | 53 µM | > 1.9 | [10] |
| Etodolac (racemic) | 100 µM | 53 µM | 1.9 | [13] |
| Etodolac (racemic) | - | - | 2.4 | [14] |
| Etodolac (racemic) | - | - | 10 | [8] |
Note: The significant discrepancy in reported IC50 values (µM vs. nM) for racemic etodolac against COX-2 highlights the impact of different experimental assays and conditions.
As the S-enantiomer is the active form, its specific binding affinity is of greater interest. Studies have consistently shown that this compound is a preferential inhibitor of COX-2.[1][2]
Experimental Protocols for Determining COX Binding Affinity
The determination of IC50 values for COX inhibitors involves various in vitro assays. Below are detailed methodologies synthesized from common experimental protocols.
General Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for measuring the inhibition of COX-1 and COX-2 activity.
Materials:
-
Purified recombinant human COX-1 or COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, L-epinephrine)
-
Reaction termination solution (e.g., 2.0 M HCl)
-
DMSO (for dissolving the inhibitor)
-
Detection system (e.g., LC-MS/MS, fluorometric plate reader, luminometer)
Procedure:
-
Enzyme Preparation: Dilute the purified COX-1 or COX-2 enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution to test a range of concentrations.
-
Reaction Mixture Preparation: In a reaction tube or well of a microplate, combine the assay buffer, cofactors, and the diluted enzyme solution.
-
Pre-incubation with Inhibitor: Add a small volume of the this compound dilution (or DMSO for the control) to the reaction mixture. Incubate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to the mixture.
-
Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 2 minutes) at 37°C.
-
Termination of Reaction: Stop the reaction by adding the termination solution (e.g., HCl).
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin (e.g., PGE2) produced in each sample using a suitable detection method.[15]
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the control (DMSO only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Human Peripheral Monocyte-Based Assay
This whole-cell assay provides a more physiologically relevant system for evaluating COX inhibition.
Procedure:
-
Isolation of Monocytes: Isolate monocytes from the peripheral blood of healthy volunteers.
-
COX-1 and COX-2 Expression:
-
Inhibition Assay:
-
Incubate the prepared monocytes with various concentrations of this compound.
-
Add arachidonic acid to initiate prostaglandin synthesis.
-
After a set incubation period, collect the cell supernatant.
-
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a suitable method, such as an enzyme immunoassay (EIA) or LC-MS/MS.
-
IC50 Determination: Calculate the IC50 values for COX-1 and COX-2 as described in the general assay protocol.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathways and experimental procedures can aid in understanding the context of this compound's action and its evaluation.
Arachidonic Acid Metabolism and Inhibition by this compound
The following diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the inhibitory effect of this compound.
Caption: Arachidonic acid metabolism by COX enzymes and preferential inhibition of COX-2 by this compound.
Experimental Workflow for COX Inhibition Assay
The diagram below outlines the key steps in a typical in vitro experiment to determine the IC50 of this compound.
Caption: A generalized experimental workflow for determining the IC50 of this compound against COX enzymes.
Conclusion
References
- 1. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of etodolac and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. Etodolac Unveiled: A Detailed Overview of its Revolutionary R&D Breakthroughs [synapse.patsnap.com]
- 7. periop-handbook.ukclinicalpharmacy.org [periop-handbook.ukclinicalpharmacy.org]
- 8. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pedworld.ch [pedworld.ch]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 17. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 18. bpsbioscience.com [bpsbioscience.com]
The Pharmacological Profile of S-(+)-Etodolac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid class, is clinically utilized for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] It is administered as a racemic mixture of its S-(+)- and R-(-)-enantiomers. However, extensive research has demonstrated that the pharmacological activity of etodolac is stereoselective, with the S-(+)-enantiomer being the pharmacologically active component responsible for its anti-inflammatory and analgesic effects. This technical guide provides an in-depth overview of the pharmacological profile of S-(+)-etodolac, focusing on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: Preferential Inhibition of Cyclooxygenase-2
The primary mechanism of action of S-(+)-etodolac is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and plays a role in physiological functions such as gastric cytoprotection and platelet aggregation, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[2]
S-(+)-etodolac exhibits preferential inhibition of COX-2 over COX-1.[1] This selectivity for COX-2 is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs that inhibit both isoforms to a similar extent. The R-(-)-enantiomer of etodolac is reported to be inactive against both COX-1 and COX-2, but may contribute to the overall gastroprotective profile of the racemate.
Signaling Pathway of COX-2 Inhibition
The following diagram illustrates the signaling pathway affected by S-(+)-etodolac.
Quantitative Data: COX Inhibition
While the primary COX-inhibitory activity is attributed to the S-(+)-enantiomer, most publicly available inhibitory concentration (IC50) data is for the racemic mixture of etodolac.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Assay System |
| Racemic Etodolac | >100[3] | 53[3] | >1.9[3] | Human peripheral monocytes |
| Racemic Etodolac | - | - | 2.4[4] | Human whole blood assay |
Pharmacokinetics: A Stereoselective Profile
The pharmacokinetics of etodolac are characterized by significant stereoselectivity, with the S-(+)- and R-(-)-enantiomers exhibiting different absorption, distribution, metabolism, and excretion profiles.
Absorption and Distribution
Following oral administration, etodolac is well absorbed. The S-(+)-enantiomer is cleared from the plasma more rapidly than the R-(-)-enantiomer.[5] This results in significantly lower plasma concentrations of the active S-(+)-etodolac compared to the inactive R-(-)-etodolac.[5]
Metabolism and Excretion
Both enantiomers are extensively metabolized in the liver, primarily through hydroxylation. The metabolites are then excreted in the urine.
Quantitative Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of S-(+)-etodolac and R-(-)-etodolac in rats and humans.
Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats (Single Oral Dose) [5]
| Parameter | S-(+)-Etodolac | R-(-)-Etodolac |
| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |
| Tmax (h) | 3.3 ± 2.6 | 4.0 ± 4.0 |
| AUC (0-t) (mg·h/L) | 706 ± 100 | 2940 ± 400 |
| CL/F (L/h/kg) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |
| Vz/F (L/kg) | 0.75 ± 0.22 | 0.18 ± 0.05 |
Table 3: Pharmacokinetic Parameters of Etodolac Enantiomers in Humans (300 mg Oral Dose) [6]
| Parameter | S-(+)-Etodolac | R-(-)-Etodolac |
| Cmax (µg/mL) | 0.69 ± 0.22 | 6.7 ± 1.5 |
| Tmax (h) | 1.0 (0.5-2.0) | 1.5 (0.5-4.0) |
| AUC (0-inf) (µg·h/mL) | 4.55 ± 1.25 | 49.8 ± 10.7 |
Pharmacodynamics: Anti-inflammatory Activity
The anti-inflammatory activity of S-(+)-etodolac has been demonstrated in preclinical models of inflammation, such as the adjuvant-induced arthritis model in rats. In this model, S-(+)-etodolac has been shown to reduce paw swelling, a key indicator of inflammation.
Experimental Workflow: Adjuvant-Induced Arthritis in Rats
The following diagram outlines the typical workflow for evaluating the anti-inflammatory activity of S-(+)-etodolac in the rat adjuvant-induced arthritis model.
Experimental Protocols
In Vitro COX Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of S-(+)-etodolac against COX-1 and COX-2 enzymes, adapted from established methodologies for NSAIDs.[3][7]
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing hematin and glutathione.
-
Substrate: Arachidonic acid.
-
Test Compound: S-(+)-etodolac is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, which is then serially diluted.
-
Procedure: a. The enzyme, assay buffer, and various concentrations of S-(+)-etodolac or vehicle control are pre-incubated. b. The reaction is initiated by the addition of arachidonic acid. c. The reaction is allowed to proceed for a defined period at 37°C. d. The reaction is terminated by the addition of a stopping solution (e.g., a solution of citric acid).
-
Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each concentration of S-(+)-etodolac is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.
Adjuvant-Induced Arthritis in Rats (Detailed Protocol)
This protocol provides a detailed methodology for inducing arthritis in rats and evaluating the anti-inflammatory effects of S-(+)-etodolac.[8][9][10]
-
Animals: Male Lewis or Sprague-Dawley rats are commonly used.
-
Induction of Arthritis: a. Freund's Complete Adjuvant (FCA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, is used to induce arthritis. b. A single intradermal injection of 0.1 mL of FCA is administered into the plantar surface of the right hind paw or the base of the tail.
-
Treatment: a. Animals are randomly assigned to treatment groups (e.g., vehicle control, S-(+)-etodolac at various doses). b. Treatment with S-(+)-etodolac or vehicle is typically initiated on the day of adjuvant injection (prophylactic model) or after the onset of clinical signs of arthritis (therapeutic model). c. The drug is administered orally once or twice daily for a specified period (e.g., 14-21 days).
-
Assessment of Arthritis: a. Paw Volume: The volume of both hind paws is measured at regular intervals using a plethysmometer. The percentage of inhibition of paw edema is calculated. b. Arthritis Score: The severity of arthritis in each paw is visually scored on a scale of 0 to 4 based on erythema, swelling, and ankylosis. c. Body Weight: Body weight is monitored as a general indicator of health.
-
Endpoint Analysis: a. At the end of the study, animals are euthanized, and blood and tissues are collected. b. Histopathology: The ankle joints are processed for histological examination to assess inflammation, pannus formation, cartilage destruction, and bone erosion. c. Biomarker Analysis: Plasma or paw tissue levels of inflammatory mediators such as prostaglandins can be measured by ELISA or other immunoassays.
HPLC Method for Enantioselective Analysis of Etodolac in Plasma (Detailed Protocol)
This protocol details a high-performance liquid chromatography (HPLC) method for the separation and quantification of S-(+)- and R-(-)-etodolac in plasma samples.[5][11]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as a Kromasil Cellucoat chiral column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (TFA) in a ratio of approximately 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
-
Sample Preparation: a. Internal Standard: An appropriate internal standard (e.g., ketoprofen) is added to the plasma sample. b. Solid-Phase Extraction (SPE): i. The plasma sample is loaded onto a C18 SPE cartridge. ii. The cartridge is washed with a solution of water and methanol to remove interferences. iii. The etodolac enantiomers and the internal standard are eluted with methanol. c. The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase.
-
Analysis: The reconstituted sample is injected into the HPLC system. The concentrations of S-(+)- and R-(-)-etodolac are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the enantiomers.
Conclusion
The pharmacological profile of S-(+)-etodolac is defined by its stereoselective and preferential inhibition of the COX-2 enzyme, which underpins its anti-inflammatory and analgesic properties. Its pharmacokinetic profile is also distinctly stereoselective, with the active S-(+)-enantiomer being cleared more rapidly than its inactive R-(-) counterpart. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of S-(+)-etodolac and other chiral NSAIDs. A thorough understanding of its pharmacological profile is crucial for optimizing its therapeutic use and for the development of future anti-inflammatory agents with improved efficacy and safety profiles.
References
- 1. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chondrex.com [chondrex.com]
- 9. Adjuvant-Induced Arthritis Model [chondrex.com]
- 10. researchgate.net [researchgate.net]
- 11. aces.su.se [aces.su.se]
An In-depth Technical Guide on the Initial Studies of the Anti-inflammatory Properties of (S)-Etodolac
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the pyranocarboxylic acid group, recognized for its anti-inflammatory, analgesic, and antipyretic properties.[1][2] It is administered as a racemic mixture of (S)-etodolac and (R)-etodolac.[1][3] Initial and subsequent pharmacological studies have consistently demonstrated that the therapeutic effects of etodolac are predominantly attributable to the (S)-enantiomer.[1][4][5] This document provides a comprehensive overview of the foundational research into the anti-inflammatory mechanisms and efficacy of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Core Mechanism of Anti-inflammatory Action
The primary mechanism underlying the anti-inflammatory effects of this compound is the inhibition of cyclooxygenase (COX) enzymes.[6][7] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][8] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions such as gastric cytoprotection, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[9]
This compound exhibits a selective inhibition of COX-2 over COX-1.[9][10] This selectivity is believed to contribute to its favorable gastrointestinal safety profile compared to non-selective NSAIDs, as the COX-1 enzyme, which plays a protective role in the gastric mucosa, is largely spared.[9][10] While the (S)-enantiomer is responsible for the anti-inflammatory activity through COX inhibition, the (R)-enantiomer has been shown to have no significant COX inhibitory activity but may contribute to the overall gastrointestinal safety of racemic etodolac through gastroprotective effects.[4][5] Some studies also suggest that this compound may have anti-allodynic effects that are independent of COX-2 inhibition.[4][5]
Quantitative Data on Anti-inflammatory Efficacy
The following tables summarize the key quantitative findings from initial in vitro and in vivo studies that established the anti-inflammatory profile of this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Etodolac Enantiomers and Other NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | 59 | 1.1 | 0.0186 |
| (R)-Etodolac | >100 | >100 | - |
| Racemic Etodolac | 68 | 2.5 | 0.0368 |
| Diclofenac | 0.8 | 0.05 | 0.0625 |
| Meloxicam | 2.2 | 0.1 | 0.0455 |
Data sourced from Inoue et al. (2011). The selectivity ratio is calculated as IC50 (COX-2) / IC50 (COX-1). A lower ratio indicates higher selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity in Adjuvant-Induced Arthritic Rats
| Treatment Group (Oral Administration) | Dose (mg/kg) | Inhibition of Paw Swelling (%) |
| This compound | 3 | 48 |
| (R)-Etodolac | 3 | 0 |
| Racemic Etodolac | 3 | 35 |
| Diclofenac | 1 | 55 |
| Meloxicam | 0.1 | 42 |
Data reflects the effect on paw swelling in adjuvant-induced arthritic rats, as reported by Inoue et al. (2011).
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the quantitative data tables.
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound and (R)-etodolac on COX-1 and COX-2 enzymes.
-
Enzyme Source: Ovine COX-1 and COX-2 were used for the assay.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
The test compounds (this compound, (R)-etodolac, racemic etodolac, diclofenac, and meloxicam) were pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer for a specified period.
-
The reaction was initiated by the addition of arachidonic acid.
-
The absorbance was measured at 590 nm to determine the rate of TMPD oxidation.
-
The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the test compound to the rate of the vehicle control.
-
IC50 values (the concentration of the drug that causes 50% inhibition) were determined from the concentration-response curves.
-
Adjuvant-Induced Arthritis in Rats
-
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound and (R)-etodolac in a chronic model of inflammation.
-
Animal Model: Male Lewis rats were used.
-
Induction of Arthritis: Arthritis was induced by a single intradermal injection of Mycobacterium butyricum suspended in liquid paraffin into the right hind paw.
-
Treatment:
-
The test compounds were administered orally once daily for a specified period, starting from the day of adjuvant injection.
-
A control group received the vehicle.
-
-
Efficacy Evaluation:
-
The volume of the hind paw was measured using a plethysmometer at various time points after adjuvant injection.
-
The percentage of inhibition of paw swelling was calculated for each treatment group relative to the vehicle-treated control group.
-
Visualizations of Pathways and Workflows
Signaling Pathway of Prostaglandin Synthesis and this compound Inhibition
Caption: COX-2 selective inhibition by this compound in the prostaglandin synthesis pathway.
Experimental Workflow for Adjuvant-Induced Arthritis Model
References
- 1. drugs.com [drugs.com]
- 2. Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Enantiomers of Etodolac, a Racemic Anti-inflammatory Agent, Play Different Roles in Efficacy and Gastrointestinal Safety [jstage.jst.go.jp]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 8. Etodolac - Wikipedia [en.wikipedia.org]
- 9. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-etodolac as a selective cyclooxygenase-2 inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a racemic mixture of (R)- and (S)-enantiomers. The anti-inflammatory and analgesic properties are primarily attributed to the (S)-etodolac isomer, which exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[1][2][3][4][5] This selectivity for COX-2 is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6][7] This technical guide provides a comprehensive overview of this compound as a selective COX-2 inhibitor, detailing its mechanism of action, presenting quantitative inhibitory data, and outlining the experimental protocols used for its evaluation.
Introduction to Cyclooxygenase Isoforms and their Inhibition
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the biosynthetic pathway of prostanoids, which are lipid mediators involved in a wide range of physiological and pathophysiological processes.[8][9][10] There are two main isoforms of COX:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate homeostatic functions, such as gastric cytoprotection, platelet aggregation, and renal blood flow.[8][10]
-
COX-2: This isoform is typically inducible and its expression is upregulated by pro-inflammatory stimuli such as cytokines, growth factors, and endotoxins.[8][10][11] COX-2 is primarily responsible for the production of prostanoids at sites of inflammation, which contribute to pain, fever, and swelling.[8]
The therapeutic effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effects, particularly gastrointestinal toxicity, are associated with the inhibition of COX-1.[6] This understanding has driven the development of COX-2 selective inhibitors, which aim to provide anti-inflammatory and analgesic efficacy with improved gastrointestinal tolerability.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory and analgesic effects by inhibiting the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor of various prostanoids.[9][10] It achieves this by binding to the active site of the COX enzyme.[4] this compound exhibits a higher affinity for the COX-2 isoform than for COX-1, leading to its preferential inhibition.[1][2] This selectivity is attributed to subtle structural differences in the active sites of COX-1 and COX-2.
Signaling Pathway of Prostaglandin Biosynthesis
The following diagram illustrates the central role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins and the site of action of this compound.
Quantitative Data on COX-2 Selectivity
The selectivity of an NSAID for COX-2 over COX-1 is typically expressed as a selectivity ratio, calculated from the 50% inhibitory concentrations (IC50) against each enzyme isoform (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2. The following tables summarize the in vitro inhibitory activity of etodolac against COX-1 and COX-2 from various experimental systems.
Table 1: In Vitro COX Inhibition Data for Etodolac
| Compound | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Etodolac | Human Whole Blood Assay | 12 | 2.2 | 5.5 | [12] |
| Etodolac | Purified Human Recombinant Enzymes | >100 | 53 | >1.89 | [13] |
Note: The variability in IC50 values and selectivity ratios can be attributed to differences in experimental conditions, such as the source of the enzymes (human, ovine), the assay type (purified enzyme, whole blood, cell-based), substrate concentration, and incubation times.[14]
Experimental Protocols
A variety of in vitro and ex vivo assays are employed to determine the COX inhibitory potency and selectivity of compounds like this compound. The following sections detail the methodologies for some of the key experiments.
In Vitro Purified Enzyme Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Incubation: The purified enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound) for a defined period (e.g., 10-20 minutes) at a specific temperature (e.g., 25-37°C) in a suitable buffer (e.g., Tris-HCl).[15][16][17]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.[15][16]
-
Reaction Termination: After a short incubation period (e.g., 30 seconds to 2 minutes), the reaction is terminated by adding an acid solution (e.g., HCl).[15]
-
Product Quantification: The amount of prostaglandin produced (commonly PGE2) is quantified.[18] This can be achieved through various methods, including:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method that uses specific antibodies to detect and quantify the prostaglandin product.[18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the quantitative analysis of prostaglandins.[15]
-
Radiometric Assays: Using radiolabeled arachidonic acid and quantifying the radioactive prostaglandin product.[16]
-
-
Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.
Human Whole Blood Assay (WBA)
The WBA is considered more physiologically relevant than purified enzyme assays as it accounts for factors like plasma protein binding and cell penetration.[19][20]
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., heparin).
-
COX-1 Activity Measurement:
-
Aliquots of whole blood are incubated with various concentrations of the test compound.
-
Blood is allowed to clot at 37°C for a specific time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production, which is a stable metabolite of the COX-1 product TXA2.[21]
-
The serum is separated by centrifugation, and TXB2 levels are measured, typically by ELISA.
-
-
COX-2 Activity Measurement:
-
Aliquots of whole blood are incubated with a COX-2 inducing agent, such as lipopolysaccharide (LPS), for a prolonged period (e.g., 24 hours) to stimulate COX-2 expression in monocytes.[21][22]
-
The test compound at various concentrations is added.
-
After a further incubation period, the plasma is separated, and the levels of PGE2 (a major product of COX-2) are quantified by ELISA.
-
-
Data Analysis: IC50 values for COX-1 and COX-2 inhibition are determined from the concentration-response curves.
Cell-Based Assays
Cell-based assays utilize cultured cells that either constitutively express COX-1 or can be induced to express COX-2.
Methodology:
-
Cell Culture:
-
COX-2 Induction: For COX-2 expressing cells, the culture medium is supplemented with an inducing agent like interleukin-1β (IL-1β) or LPS for a period (e.g., 24 hours) to stimulate COX-2 expression.[16][23]
-
Inhibitor Treatment: The cultured cells are then treated with various concentrations of the test compound for a defined period.
-
Arachidonic Acid Stimulation: Exogenous arachidonic acid is added to the cell culture to initiate prostaglandin synthesis.
-
Prostaglandin Measurement: The amount of PGE2 in the cell culture supernatant is quantified using ELISA or other sensitive methods.
-
Data Analysis: IC50 values are calculated based on the inhibition of PGE2 production.
Pharmacokinetics of this compound
Etodolac is administered as a racemate, but the pharmacokinetics of the (R)- and (S)-enantiomers differ significantly. In plasma, the concentration of the inactive (R)-enantiomer is approximately 10-fold higher than that of the active (S)-enantiomer.[24][25] This is a unique characteristic among chiral NSAIDs. The (S)-enantiomer has a larger apparent volume of distribution, which is partly due to its less extensive plasma protein binding compared to the (R)-enantiomer.[24] The elimination half-life of both enantiomers is similar, ranging from 6 to 8 hours.[24]
Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats (Oral Administration)
| Parameter | (S)-(+)-Etodolac | (R)-(-)-Etodolac |
| t1/2 (h) | 18 ± 4 | 19.4 ± 2.2 |
| Tmax (h) | 3.3 ± 2.6 | 4 ± 4 |
| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |
| AUC0-t (h·mg/L) | 706 ± 100 | 2940 ± 400 |
| CL/F (L/kg/h) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |
| Vd/F (L/kg) | 0.25 ± 0.22 | 0.03 ± 0.05 |
| Data from Shi et al. (2004)[26] |
Conclusion
This compound is a potent anti-inflammatory and analgesic agent that functions through the selective inhibition of the COX-2 enzyme. This selectivity, demonstrated through a variety of in vitro and ex vivo assays, provides a biochemical basis for its clinical efficacy and favorable gastrointestinal tolerability. The experimental protocols detailed in this guide provide a framework for the continued evaluation and characterization of COX inhibitors. A thorough understanding of the distinct pharmacokinetic profiles of the etodolac enantiomers is crucial for interpreting pharmacodynamic and clinical data. Further research into the precise molecular interactions between this compound and the COX-2 active site will continue to refine our understanding of its mechanism of action and may guide the development of future generations of selective anti-inflammatory agents.
References
- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 2. Etodolac - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. researchgate.net [researchgate.net]
- 6. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. frontierspartnerships.org [frontierspartnerships.org]
- 11. ahajournals.org [ahajournals.org]
- 12. caymanchem.com [caymanchem.com]
- 13. rndsystems.com [rndsystems.com]
- 14. Measurement of differential inhibition of COX-1 and COX-2 and the pharmacology of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]
- 19. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 20. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 21. avmajournals.avma.org [avmajournals.avma.org]
- 22. avmajournals.avma.org [avmajournals.avma.org]
- 23. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The stereoselective pharmacokinetics of etodolac in young and elderly subjects, and after cholecystectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antipyretic Potential of (S)-Etodolac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is clinically administered as a racemic mixture of its (S) and (R) enantiomers. Emerging evidence robustly indicates that the pharmacological activity, including its antipyretic effects, resides almost exclusively in the (S)-enantiomer. This technical guide provides an in-depth exploration of the antipyretic properties of (S)-etodolac, detailing its mechanism of action, relevant experimental protocols for evaluation, and a summary of its pharmacological profile. The core of its fever-reducing capability lies in the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of pyrogenic prostaglandins. While quantitative data directly comparing the antipyretic efficacy of this compound against its racemate and (R)-enantiomer is not extensively available in published literature, this guide synthesizes the existing knowledge to provide a comprehensive understanding for research and development professionals.
Introduction: Etodolac and its Enantiomers
Etodolac is a well-established NSAID used for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[1] It is administered as a racemic mixture, meaning it contains equal parts of its two stereoisomers: this compound and (R)-etodolac.[2] Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms.
Crucially, pharmacological studies have demonstrated that the therapeutic effects of etodolac are primarily attributable to the (S)-enantiomer.[2][3] This enantiomer is the active form that potently inhibits the cyclooxygenase (COX) enzymes, which are central to the inflammatory and pyretic pathways.[2][4] The (R)-enantiomer is considered largely inactive in this regard.[2]
Mechanism of Antipyretic Action: The Role of this compound in Prostaglandin Synthesis Inhibition
The antipyretic, or fever-reducing, effect of this compound is intrinsically linked to its ability to inhibit the COX-2 enzyme.[2][4] Fever is a complex physiological response often triggered by infection or inflammation. In response to pyrogenic stimuli, the body produces signaling molecules, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). These cytokines stimulate the induction of COX-2 in the hypothalamus, the brain's thermoregulatory center.
COX-2, in turn, catalyzes the conversion of arachidonic acid into prostaglandin E2 (PGE2).[5] PGE2 acts on the hypothalamus to elevate the thermoregulatory set-point, leading to an increase in body temperature.
This compound exerts its antipyretic effect by selectively binding to and inhibiting the COX-2 enzyme, thereby blocking the synthesis of PGE2 in the central nervous system.[2][5] This reduction in PGE2 levels allows the hypothalamic set-point to return to its normal level, facilitating heat dissipation and a decrease in body temperature.
dot
Figure 1: Signaling pathway of fever and the inhibitory action of this compound.
Experimental Evaluation of Antipyretic Activity
The Brewer's Yeast-Induced Pyrexia model in rats is a standard and widely used preclinical assay to evaluate the antipyretic potential of new chemical entities.[6][7]
Detailed Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats
Objective: To assess the dose-dependent antipyretic effect of this compound in a yeast-induced fever model in rats.
Animals: Male Wistar or Sprague-Dawley rats weighing between 150-200g are typically used.[7] Animals are housed under standard laboratory conditions with free access to food and water.
Procedure:
-
Baseline Temperature Recording: The basal rectal temperature of each rat is recorded using a digital thermometer with a lubricated probe inserted to a consistent depth.[7]
-
Induction of Pyrexia: A 15-20% suspension of Brewer's yeast in sterile saline is prepared.[7][8] A subcutaneous injection of the yeast suspension (typically 10 ml/kg body weight) is administered into the dorsal region of the rats.[8]
-
Post-Induction Temperature Monitoring: After the yeast injection, food is withdrawn, but water remains available.[8] The rectal temperature is monitored, and a significant increase in body temperature (pyrexia) is typically observed after 18 hours.[7]
-
Drug Administration: Animals exhibiting a rectal temperature increase of at least 0.5°C to 1°C are selected for the study. The animals are divided into groups:
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
Positive Control (e.g., a standard antipyretic drug like paracetamol or aspirin)
-
Test Groups (receiving different doses of this compound, (R)-etodolac, and racemic etodolac) The test substances are administered orally or via an appropriate route.
-
-
Post-Treatment Temperature Measurement: Rectal temperatures are recorded at regular intervals (e.g., 30, 60, 120, 180, and 240 minutes) after drug administration.[9]
-
Data Analysis: The percentage reduction in pyrexia is calculated for each group at each time point. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the antipyretic effect compared to the control group.
// Workflow Edges Animal_Acclimatization -> Baseline_Temp; Baseline_Temp -> Yeast_Injection; Yeast_Injection -> Fever_Development; Fever_Development -> Group_Allocation; Group_Allocation -> Drug_Admin; Drug_Admin -> Temp_Monitoring; Temp_Monitoring -> Data_Calculation; Data_Calculation -> Stats_Analysis; }
Figure 3: Logical relationship of etodolac enantiomers and their activity.
Discussion and Future Directions
However, a notable gap in the current literature is the lack of direct, head-to-head quantitative studies comparing the dose-response of this compound, (R)-etodolac, and racemic etodolac in a validated fever model. Such studies would be invaluable for definitively quantifying the antipyretic contribution of each component and for establishing the therapeutic potential of this compound as a standalone antipyretic agent.
Future research should focus on:
-
Conducting dose-response studies of this compound, (R)-etodolac, and racemic etodolac in the brewer's yeast-induced pyrexia model to generate comparative quantitative data.
-
Investigating the central nervous system penetration of this compound to better understand its concentration at the site of action in the hypothalamus.
-
Evaluating the safety and efficacy of this compound in clinical trials for fever management.
Conclusion
This compound is the pharmacologically active enantiomer of etodolac responsible for its antipyretic effects. Its mechanism of action is well-characterized and involves the selective inhibition of COX-2, leading to a reduction in the synthesis of pyrogenic prostaglandins in the central nervous system. While there is a need for more direct comparative quantitative studies, the existing body of evidence strongly suggests that this compound holds significant promise as a potent and selective antipyretic agent. This technical guide provides a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound.
References
- 1. Etodolac - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of etodolac: comparison with other non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of etodolac enantiomers in the rat. Lack of pharmacokinetic interaction between enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind comparison of etodolac and piroxicam in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Anti-Neoplastic Potential: A Technical Guide to the COX-Independent Mechanisms of (S)-Etodolac
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is clinically utilized as a racemic mixture for its cyclooxygenase-2 (COX-2) inhibitory properties. However, emerging evidence elucidates a compelling, COX-independent anti-cancer activity primarily attributed to its (S)-enantiomer. This technical guide delves into the core molecular mechanisms through which (S)-etodolac exerts its anti-neoplastic effects, independent of prostaglandin synthesis inhibition. This document provides a comprehensive overview of the signaling pathways involved, a compilation of quantitative efficacy data, and detailed experimental protocols for key assays, aiming to equip researchers and drug development professionals with a thorough understanding of this compound's potential as a repurposed oncologic therapeutic.
Introduction
While the anti-inflammatory effects of etodolac are well-established and mediated by the (R)-enantiomer's inhibition of COX enzymes, the (S)-enantiomer is largely devoid of this activity.[1][2] Intriguingly, numerous studies have demonstrated that this compound possesses potent anti-proliferative and pro-apoptotic properties in various cancer cell lines.[2][3] These observations have spurred investigations into its COX-independent mechanisms of action, revealing novel molecular targets and signaling pathways. This guide will focus on these "off-target" effects, which present a promising avenue for cancer therapy with a potentially distinct and improved safety profile compared to traditional COX inhibitors.[2]
Core COX-Independent Mechanisms of this compound
The anti-cancer effects of this compound are multifaceted, primarily converging on the induction of apoptosis and the arrest of the cell cycle. These processes are orchestrated through the modulation of key regulatory proteins and signaling cascades.
Induction of Apoptosis
This compound triggers programmed cell death in cancer cells through several interconnected pathways:
-
Modulation of the Bcl-2 Family of Proteins: A critical mechanism involves the regulation of the Bcl-2 family, which governs mitochondrial outer membrane permeabilization, a point of no return in the intrinsic apoptotic pathway.[4][5] this compound has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2, while concurrently up-regulating pro-apoptotic members such as Bax.[4][6] This shift in the Bax/Bcl-2 ratio disrupts mitochondrial integrity, leading to the release of cytochrome c and subsequent activation of the caspase cascade.[4]
-
Caspase Activation: The initiation of apoptosis by this compound culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, as well as initiator caspases like caspase-9.[4] The activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway being triggered.[4]
-
Targeting the Retinoid X Receptor Alpha (RXRα): A pivotal COX-independent target of the R-enantiomer of etodolac, which is structurally related to the S-enantiomer, is the Retinoid X Receptor alpha (RXRα).[1] R-etodolac binds to RXRα, antagonizes its transcriptional activity, and promotes its degradation via the ubiquitin-proteasome pathway.[1] This loss of RXRα function is a potent trigger for apoptosis in cancer cells, particularly in prostate cancer.[1] While this has been demonstrated for R-etodolac, the similar structure of S-etodolac suggests a potential for related activity that warrants further investigation.
Induction of Cell Cycle Arrest
This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 and G2/M phases.[3][7] This is achieved by altering the expression and activity of key cell cycle regulatory proteins:
-
Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: this compound treatment leads to an increased expression of CDK inhibitors such as p21WAF1/Cip1 and p27Kip1.[7] These proteins bind to and inactivate cyclin-CDK complexes, thereby preventing the phosphorylation of substrates required for cell cycle progression.
-
Downregulation of Cyclins and CDKs: The expression of several cyclins (e.g., Cyclin A, Cyclin B1) and CDKs (e.g., CDK1, CDK2, CDK4) has been shown to be inhibited by etodolac.[7] This reduction in the core machinery of the cell cycle directly contributes to the observed arrest.
-
Involvement of the MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival, is also modulated by etodolac.[7] Specifically, etodolac has been observed to down-regulate the phosphorylation of ERK, p38, and JNK, further contributing to its anti-proliferative effects.[7]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of etodolac in various cancer cell lines, focusing on COX-independent effects where specified.
Table 1: IC50 Values of Etodolac and its Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time (h) | Citation |
| (R)-etodolac | LNCaP | Prostate Cancer | ≈150 µM | 72 | [1] |
| (R)-etodolac | PrEC (normal) | Prostate (normal) | ≈400 µM | 72 | [1] |
| Etodolac | HT-29/Inv3 | Colorectal Carcinoma | 0.5 mM | 72 | [8] |
| Etodolac | Lovo | Colorectal Carcinoma | 1.75 mM | 72 | [8] |
| Etodolac | SW620 | Colorectal Carcinoma | 1.88 mM | 72 | [8] |
| Etodolac | HT-29 | Colorectal Carcinoma | 1.88 mM | 72 | [8] |
| Etodolac | PC-3 | Prostate Cancer | >500 µM | 24, 48, 72 | [9] |
| SGK 206 (Etodolac derivative) | PC-3 | Prostate Cancer | 40 µM | 24 | [9] |
| SGK 242 (Etodolac derivative) | PC-3 | Prostate Cancer | 25 µM | 24 | [9] |
| SGK 206 (Etodolac derivative) | HT-29 | Colorectal Carcinoma | 70 µM | Not Specified | [9] |
| SGK 242 (Etodolac derivative) | HT-29 | Colorectal Carcinoma | 26 µM | Not Specified | [9] |
| Etodolac | MCF-7 | Breast Cancer | >1 mM | 48 | [10] |
| Etodolac | MDA-MB-231 | Breast Cancer | 0.69 mM | 48 | [11] |
Table 2: Effects of Etodolac on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | Effect | Quantitative Measure | Citation |
| HepG2 | Etodolac (IC50) | Cell Cycle Arrest | Increased accumulation in G2-M and pre-G1 phases | [3] |
| HepG2 | Etodolac (IC50) | Apoptosis | 15.17 ± 0.9% of cells in pre-G1 phase | [3] |
| PC-3 | SGK 206 (75 µM) | Apoptosis | 30% | [9] |
| PC-3 | SGK 206 (100 µM) | Apoptosis | 54% | [9] |
| PC-3 | SGK 242 (25 µM) | Apoptosis | 28% | [9] |
| PC-3 | SGK 242 (50 µM) | Apoptosis | 89% | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and should be optimized for specific laboratory conditions and cell lines.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-1000 µM) for the desired incubation period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.
-
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p21, p27, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein expression to a loading control like β-actin.
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key COX-independent signaling pathways of this compound.
Caption: this compound induced apoptosis via Bcl-2 family modulation.
Caption: this compound induced cell cycle arrest mechanism.
Caption: Experimental workflow for apoptosis detection.
Conclusion
This compound demonstrates significant anti-cancer activity through COX-independent mechanisms, primarily by inducing apoptosis and cell cycle arrest. The modulation of the Bcl-2 protein family and key cell cycle regulators underscores its potential as a targeted therapeutic agent. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research into the clinical translation of this compound for oncologic indications. Future studies should focus on elucidating the complete spectrum of its molecular targets and its efficacy in in vivo models to fully realize its therapeutic promise.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. docs.research.missouri.edu [docs.research.missouri.edu]
- 3. Etodolac Fortified Sodium Deoxycholate Stabilized Zein Nanoplatforms for Augmented Repositioning Profile in Human Hepatocellular Carcinoma: Assessment of Bioaccessibility, Anti-Proliferation, Pro-Apoptosis and Oxidant Potentials in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Profiling of cell cycle genes of breast cells exposed to etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. researchgate.net [researchgate.net]
(S)-Etodolac and its Role in Prostaglandin Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S)-Etodolac, the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac, exerts its therapeutic effects primarily through the selective inhibition of prostaglandin G/H synthase 2 (PGHS-2), more commonly known as cyclooxygenase-2 (COX-2). This selective action is critical to its favorable gastrointestinal safety profile compared to non-selective NSAIDs. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: The Significance of COX-2 Selectivity
Prostaglandins are lipid compounds that play a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, and fever.[1] Their synthesis is catalyzed by two key isoenzymes: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[2] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli like cytokines and endotoxins.[2]
The anti-inflammatory and analgesic effects of NSAIDs are primarily due to the inhibition of COX-2, which in turn reduces the production of pro-inflammatory prostaglandins.[3] However, the simultaneous inhibition of COX-1 by non-selective NSAIDs can lead to undesirable side effects, most notably gastrointestinal toxicity.[2][3] Therefore, the development of NSAIDs that selectively inhibit COX-2 over COX-1 has been a major focus in drug development. Etodolac is administered as a racemic mixture, but it is the (S)-enantiomer that is biologically active in inhibiting prostaglandin synthesis.[4][5][6]
Mechanism of Action of this compound
This compound is a preferential inhibitor of COX-2.[5] Its mechanism of action involves binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins.[1] This selective inhibition of COX-2 at the site of inflammation leads to a reduction in the localized production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2), resulting in the alleviation of pain and inflammation.[3]
Stereospecificity of Etodolac
Etodolac is a chiral molecule and exists as two enantiomers: this compound and (R)-etodolac. The inhibitory activity against prostaglandin synthetase is almost exclusively attributed to the (S)-enantiomer.[7][8] The (R)-enantiomer is largely inactive against COX enzymes. In vivo, there is no conversion of the (R)-enantiomer to the active (S)-enantiomer.[4]
Quantitative Data on COX Inhibition
The selectivity of this compound for COX-2 over COX-1 has been quantified in numerous studies using various in vitro and ex vivo assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of an inhibitor. The ratio of IC50 values for COX-1 to COX-2 provides a selectivity index.
| Inhibitor | Assay System | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Etodolac (racemic) | Human Peripheral Monocytes | > 100 | 53 | > 1.9 | [9][10] |
| Etodolac (racemic) | Microsomal rhPGHS-1/rhPGHS-2 | - | - | ~10 | [11] |
| Etodolac (racemic) | Human Whole Blood Assay | - | - | ~10 | [11] |
| Etodolac (racemic) | - | - | - | 6 - 60 fold more selective for COX-2 | [12] |
| This compound | - | - | - | Exhibits COX-2 inhibitory effects | [7] |
Note: The table summarizes data from multiple sources and assay systems, which can lead to variations in absolute IC50 values. The consistent finding is the preferential inhibition of COX-2 by etodolac.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on prostaglandin synthesis.
Human Whole Blood Assay for COX-1 and COX-2 Selectivity
This ex vivo assay is considered highly relevant as it measures COX activity in a physiological environment.
Objective: To determine the IC50 values of this compound for COX-1 and COX-2 in human whole blood.
Principle:
-
COX-1 activity: Measured by the production of thromboxane B2 (TXB2) during blood clotting.
-
COX-2 activity: Measured by the production of prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated blood.
Protocol:
-
Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin for the COX-2 assay).
-
COX-1 Assay:
-
Aliquot 1 mL of whole blood into tubes.
-
Add various concentrations of this compound or vehicle control.
-
Allow the blood to clot at 37°C for 1 hour.
-
Centrifuge to separate the serum.
-
Collect the serum and store at -20°C until analysis.
-
Measure TXB2 concentration in the serum using a validated ELISA kit.
-
-
COX-2 Assay:
-
Aliquot 1 mL of heparinized whole blood into tubes.
-
Add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression.
-
Add various concentrations of this compound or vehicle control.
-
Incubate at 37°C for 24 hours.
-
Centrifuge to separate the plasma.
-
Collect the plasma and store at -20°C until analysis.
-
Measure PGE2 concentration in the plasma using a validated ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of this compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each enzyme.
-
Cell-Based Assay for Prostaglandin Synthesis Inhibition using RAW 264.7 Macrophages
This in vitro assay provides a controlled system to study the effects of inhibitors on cellular prostaglandin production.
Objective: To evaluate the inhibitory effect of this compound on PGE2 synthesis in a macrophage cell line.
Principle: Murine macrophage-like RAW 264.7 cells are stimulated with LPS to induce COX-2 expression and subsequent PGE2 production. The amount of PGE2 released into the cell culture supernatant is measured.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL final concentration) for 24 hours.
-
-
Sample Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
PGE2 Measurement:
-
Quantify the concentration of PGE2 in the supernatants using a competitive ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration.
-
Chiral Separation of Etodolac Enantiomers by HPLC
Objective: To separate and quantify the (S)- and (R)-enantiomers of etodolac.
Principle: High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is used to resolve the enantiomers.
Protocol:
-
HPLC System: Use an HPLC system equipped with a UV detector.
-
Chiral Column: A Chiralcel OD-H column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol (e.g., 90:10 v/v), sometimes with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation: Dissolve the racemic etodolac or the sample containing etodolac in the mobile phase.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 225 nm
-
Column temperature: 25°C
-
-
Data Analysis: The two enantiomers will elute at different retention times, allowing for their separation and quantification based on the peak areas.
Visualizations
Prostaglandin Synthesis Pathway and Inhibition by this compound
Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX-2.
Experimental Workflow for Cell-Based PGE2 Inhibition Assay
Caption: Workflow for determining the inhibitory effect of this compound on PGE2 production.
Conclusion
This compound's preferential inhibition of the COX-2 isoenzyme is the cornerstone of its anti-inflammatory and analgesic efficacy, coupled with a reduced risk of gastrointestinal adverse effects. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other selective COX-2 inhibitors. The continued exploration of such targeted therapies holds significant promise for the development of safer and more effective treatments for inflammatory conditions.
References
- 1. cloud-clone.com [cloud-clone.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomic Studies for Metabolic Alterations Induced by Non-Steroidal Anti-Inflammatory Drugs: Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. sketchviz.com [sketchviz.com]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Cancer Activity of (S)-Etodolac on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Executive Summary
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) approved by the FDA, which exists as a racemic mixture of (S)- and (R)-enantiomers. While both enantiomers exhibit anti-cancer properties, they operate through distinct mechanisms. The (S)-enantiomer is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various malignancies and implicated in tumor growth and inflammation.[1][2][3][4][5] The (R)-enantiomer, which does not inhibit COX enzymes, exerts its anti-tumor effects through COX-independent pathways, notably by targeting the retinoid X receptor (RXRα).[6] This guide focuses on the anti-cancer activity of the (S)-etodolac enantiomer, detailing its mechanism of action, summarizing its efficacy across different cancer cell lines, and providing standardized protocols for its investigation.
Introduction: Etodolac and its Enantiomers in Oncology
Non-steroidal anti-inflammatory drugs (NSAIDs) have long been investigated for their chemopreventive and therapeutic potential in cancer.[7] Etodolac, a pyranocarboxylic acid, stands out due to the unique pharmacological profiles of its enantiomers, which are not metabolically interconvertible.[6]
-
This compound : This enantiomer is responsible for the selective inhibition of the COX-2 enzyme, which suppresses the synthesis of prostaglandins involved in inflammation and cell proliferation.[5][8] Given the role of COX-2 in promoting tumorigenesis, this compound represents a targeted approach to cancer therapy.[7]
-
(R)-Etodolac : This enantiomer lacks COX inhibitory activity. Its anti-cancer effects are mediated through COX-independent mechanisms, including the induction of tumor-selective apoptosis by binding to and promoting the degradation of RXRα.[6]
This document will concentrate on the activities of this compound and the racemic mixture, where its COX-2 inhibitory effects are a key component of its anti-neoplastic action.
Mechanism of Action of this compound
The primary anti-cancer mechanism of this compound is the selective inhibition of the COX-2 enzyme. Overexpression of COX-2 in cancer cells leads to increased production of prostaglandins, such as prostaglandin E2 (PGE2), which promote cancer progression through various signaling pathways.
Key downstream effects of this compound-mediated COX-2 inhibition include:
-
Inhibition of Proliferation : By reducing prostaglandin levels, this compound can attenuate signaling pathways that drive cell cycle progression.
-
Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. This can occur through the activation of caspases, including caspase-8, -9, and -3.[9]
-
Modulation of Key Cancer-Related Proteins : Studies show etodolac can down-regulate anti-apoptotic proteins like Bcl-2 and inhibit other critical proteins such as thymidylate synthase (TS), which can enhance sensitivity to chemotherapy agents like 5-FU.[2][10]
Below is a diagram illustrating the COX-2 dependent pathway targeted by this compound.
Quantitative Anti-Cancer Activity of Etodolac
The cytotoxic and anti-proliferative effects of etodolac and its derivatives have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing efficacy. Data from various studies are summarized below.
Table 1: IC50 Values of Etodolac and its Derivatives in Prostate and Colorectal Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time | Reference |
|---|---|---|---|---|---|
| Etodolac | PC-3 | Prostate Cancer | > 500 | 24, 48, 72h | [1] |
| Etodolac | LNCaP | Prostate Cancer | ~150 | 72h | [6] |
| SGK 206 (Derivative) | PC-3 | Prostate Cancer | 40 | 24h | [1] |
| SGK 242 (Derivative) | PC-3 | Prostate Cancer | 25 | 24h | [1] |
| Etodolac | HT-29 | Colorectal Cancer | 1880 | 72h | [11] |
| Etodolac | HT-29/Inv3 | Colorectal Cancer | 500 | 72h | [11] |
| SGK 206 (Derivative) | HT-29 | Colorectal Cancer | 70 | 24h | [1] |
| SGK 242 (Derivative) | HT-29 | Colorectal Cancer | 26 | 24h |[1] |
Table 2: IC50 Values of Etodolac and its Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | Cancer Subtype | IC50 Value (µM) | Incubation Time | Reference |
|---|---|---|---|---|---|
| Etodolac | MCF-7 | ER-Positive | > 500-1000 | 48h | [12][13] |
| Etodolac | MDA-MB-231 | Triple-Negative | > 500-1000 | 48h | [12][13] |
| SGK 206 (Derivative) | MCF-7 | ER-Positive | 37 | Not Specified | [12] |
| SGK 217 (Derivative) | MCF-7 | ER-Positive | 18 | Not Specified |[12] |
Note: Etodolac derivatives often show significantly higher potency (lower IC50 values) than the parent compound.[1][12]
Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating the anti-cancer effects of this compound. Below are detailed protocols for key in vitro assays.
Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Incubation : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization : Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or SDS solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Apoptosis Detection (Mitochondrial Membrane Potential Assay)
This assay uses a dye like JC-1 to detect the depolarization of the mitochondrial membrane, an early hallmark of apoptosis.
-
Cell Culture : Seed and treat cells with this compound in a black, clear-bottom 96-well plate as described for the MTT assay.
-
Staining : After the treatment period, remove the medium and add 100 µL of fresh medium containing the JC-1 staining solution to each well.
-
Incubation : Incubate the plate for 15-30 minutes at 37°C.
-
Fluorescence Reading : Measure fluorescence using a multi-mode plate reader. Healthy cells with polarized mitochondria will exhibit red fluorescence (aggregates), while apoptotic cells with depolarized membranes will show green fluorescence (monomers).
-
Data Analysis : The ratio of red to green fluorescence is used to quantify the level of apoptosis.
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins to understand changes in signaling pathways.
-
Protein Extraction : Treat cells with this compound, then lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis : Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with a primary antibody (e.g., anti-COX-2, anti-Caspase-3, anti-Bcl-2) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
The following diagram illustrates a typical experimental workflow for screening anti-cancer compounds.
Conclusion and Future Directions
This compound demonstrates clear anti-cancer activity, primarily through its well-defined role as a selective COX-2 inhibitor. This leads to reduced proliferation and increased apoptosis in a variety of cancer cell lines. While racemic etodolac and its derivatives often show potent effects at high concentrations, the development of novel derivatives with improved potency and selectivity is an active area of research.[1][8][12] These derivatives leverage the core etodolac structure to achieve enhanced cytotoxicity at much lower concentrations, making them promising candidates for further pre-clinical and clinical investigation. Future studies should continue to explore the synergistic effects of this compound with conventional chemotherapies and investigate its efficacy in in vivo models to fully establish its therapeutic potential in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 6. The R-enantiomer of the nonsteroidal antiinflammatory drug etodolac binds retinoid X receptor and induces tumor-selective apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting cancer-related inflammation with non-steroidal anti-inflammatory drugs: Perspectives in pharmacogenomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel etodolac derivatives as eukaryotic elongation factor 2 kinase (eEF2K) inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etodolac, a selective cyclooxygenase-2 inhibitor, induces apoptosis by activating caspases in human malignant rhabdoid tumor cells (FRTK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor effects of etodolac, a selective cyclooxygenase-II inhibitor, against human prostate cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biological Activities of Etodolac‐Based Hydrazone, Thiazolidinone and Triazole Derivatives on Breast Cancer Cell Lines MCF‐7 and MDA‐MB‐231 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
(S)-Etodolac in Preclinical Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is a selective cyclooxygenase-2 (COX-2) inhibitor clinically used for inflammation and pain management.[1][2][3] It exists as a racemic mixture of (S)- and (R)-enantiomers, which are not metabolically interconvertible.[4] The (S)-enantiomer is responsible for the COX-inhibitory activity, while the (R)-enantiomer exhibits distinct, COX-independent anticancer properties.[4] This technical guide provides an in-depth overview of the preclinical data for (S)-etodolac and its racemic mixture in various cancer models. It details the mechanisms of action, summarizes key quantitative data from in vitro and in vivo studies, outlines common experimental protocols, and visualizes the critical signaling pathways and experimental workflows.
Mechanisms of Action
The anticancer effects of etodolac are multifaceted, involving both COX-2-dependent and COX-2-independent signaling pathways.
COX-2 Dependent Pathway
The primary mechanism attributed to this compound is the selective inhibition of the COX-2 enzyme.[5] Overexpression of COX-2 in cancer cells promotes tumor growth by stabilizing and facilitating the nuclear translocation of β-catenin, which in turn activates the expression of genes that promote proliferation.[6][7] By inhibiting COX-2, this compound reduces the synthesis of prostaglandins, thereby mitigating inflammation and suppressing proliferative signals.[1] Furthermore, studies in colorectal cancer models have shown that etodolac can inhibit liver metastasis by suppressing the activity of matrix metalloproteinase-9 (MMP-9), an enzyme whose expression is significantly correlated with COX-2 levels.[8]
COX-2 Independent Pathways
Beyond COX-2 inhibition, etodolac exerts significant anticancer effects through several other mechanisms.
-
Retinoid X Receptor (RXRα) Inhibition: The (R)-enantiomer of etodolac, which lacks COX-inhibitory activity, directly binds to the retinoid X receptor alpha (RXRα).[4] This binding inhibits RXRα's transcriptional activity and promotes its degradation through a ubiquitin-proteasome pathway, ultimately inducing tumor-selective apoptosis.[4]
-
PPARγ Regulation and Cyclin D1 Downregulation: Etodolac can negatively regulate the function of peroxisome proliferator-activated receptor-gamma (PPARγ).[6][7] This action leads to the downregulation of Cyclin D1, a key cell cycle protein, resulting in the inhibition of tumor growth.[6][9]
-
Induction of Cell Cycle Arrest: Etodolac has been shown to induce cell cycle arrest in hepatocellular carcinoma cell lines.[10] This is achieved by increasing the expression of cell cycle inhibitors p21WAF1/Cip1 and p27Kip1, while simultaneously inhibiting the expression of cyclin-dependent kinases (CDK2, CDK4, CDC2) and cyclins (Cyclin A, Cyclin B1).[10] Studies in breast cancer cells also reveal that etodolac significantly alters the expression of a wide array of genes involved in cell cycle regulation.[11]
Quantitative Data Summary
In Vitro Cytotoxicity of Etodolac
The following table summarizes the half-maximal inhibitory concentration (IC50) values of etodolac in various cancer cell lines. It is important to note that etodolac's potency is often in the high micromolar to millimolar range, while its newer synthetic derivatives show significantly enhanced activity.
| Cancer Type | Cell Line | IC50 (Etodolac) | Reference(s) |
| Colorectal | HT-29/Inv3 (invasive) | 0.5 mM | [12][13] |
| Lovo | 1.75 mM | [12][13] | |
| SW620 | 1.88 mM | [12][13] | |
| HT-29 | 1.88 mM | [12][13] | |
| Prostate | PC-3 | > 500 µM | [5] |
| LNCaP / C4-2 | Cytotoxicity noted at 1 µM | [14] | |
| Breast | MDA-MB-231 | ~0.75 mM (at 48h) | [15][16] |
| MCF-7 | > 1 mM (at 48h) | [15][16] |
In Vivo Efficacy of Etodolac
This table highlights the key findings from in vivo preclinical studies investigating etodolac's effect on tumor growth and metastasis.
| Cancer Model | Key Findings | Outcome | Reference(s) |
| Prostate Cancer | TRAMP (Transgenic Mouse) | (R)-etodolac inhibited tumor development and metastasis. | [4] |
| Prostate Cancer | Human Xenograft | Etodolac treatment led to significant cytotoxicity compared to control. | [14] |
| Colorectal Cancer | Liver Metastasis Model | Etodolac significantly reduced the number of metastatic liver nodules (p=0.001). | [8] |
| Colorectal Cancer | HT-29/Inv3 Xenograft | Etodolac reduced tumor growth by 57% (p<0.01). | [17] |
| Gastric Cancer | H. pylori-induced Model | At 30 mg/kg/day, etodolac completely inhibited cancer development. | [18] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of protocols commonly employed in the evaluation of this compound.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HT-29, PC-3) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow attachment.
-
Drug Treatment: Treat cells with varying concentrations of etodolac (e.g., 0 µM to 2.5 mM) for specified time points (e.g., 24, 48, 72 hours).[12][13]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Apoptosis (Annexin V/PI) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat cells with etodolac as described for the viability assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate in the dark for 15 minutes at room temperature.[5]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
Western Blotting
This technique is used to detect and quantify specific proteins in a cell lysate, such as those involved in cell cycle or apoptosis pathways (e.g., COX-2, Cyclin D1, p21).
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a housekeeping protein (e.g., β-actin) as a loading control.[15]
In Vivo Xenograft Tumor Model
This protocol is used to evaluate the antitumor efficacy of etodolac in a living organism.
-
Cell Preparation: Harvest cancer cells (e.g., HT-29/Inv3) and resuspend them in a sterile medium, often mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[17]
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into control and treatment groups.
-
Drug Administration: Administer etodolac (e.g., via oral gavage) or a vehicle control daily or on a specified schedule.[14]
-
Monitoring: Monitor mouse body weight and tumor volume (calculated using the formula: Volume = 0.5 x Length x Width²) regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).[17]
Workflow Visualizations
References
- 1. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Facebook [cancer.gov]
- 4. The R-enantiomer of the nonsteroidal antiinflammatory drug etodolac binds retinoid X receptor and induces tumor-selective apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A window-of-opportunity biomarker study of etodolac in resectable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etodolac Fortified Sodium Deoxycholate Stabilized Zein Nanoplatforms for Augmented Repositioning Profile in Human Hepatocellular Carcinoma: Assessment of Bioaccessibility, Anti-Proliferation, Pro-Apoptosis and Oxidant Potentials in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Etodolac, a selective cyclooxygenase-2 inhibitor, inhibits liver metastasis of colorectal cancer cells via the suppression of MMP-9 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A window-of-opportunity biomarker study of etodolac in resectable breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Involvement of cell cycle regulatory proteins and MAP kinase signaling pathway in growth inhibition and cell cycle arrest by a selective cyclooxygenase 2 inhibitor, etodolac, in human hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antitumor effects of etodolac, a selective cyclooxygenase-II inhibitor, against human prostate cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols for Measuring (S)-Etodolac Potency In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to determine the potency of (S)-etodolac, the pharmacologically active enantiomer of etodolac. The primary mechanism of action for this compound's anti-inflammatory effects is the selective inhibition of cyclooxygenase-2 (COX-2).[1][2][3] Additionally, this compound has demonstrated anticancer properties through the induction of apoptosis and inhibition of cell proliferation.[4]
The following sections detail the necessary protocols to assess the potency of this compound in both its anti-inflammatory and potential anticancer activities.
Data Presentation: Potency of this compound
The inhibitory potency of etodolac is primarily attributed to the (S)-enantiomer. The following tables summarize the in vitro potency of etodolac against COX-1 and COX-2.
Table 1: In Vitro Inhibitory Potency of Etodolac against COX-1 and COX-2
| Assay System | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| Human Peripheral Monocytes | COX-1 | >100 | >1.9 | [5][6] |
| Human Peripheral Monocytes | COX-2 | 53 | >1.9 | [5][6] |
| Human Whole Blood Assay | COX-1 | - | 2.4 | [7] |
| Human Whole Blood Assay | COX-2 | - | 2.4 | [7] |
| Microsomal rhPGHS-1 and rhPGHS-2 | rhPGHS-1/rhPGHS-2 | - | 10 | [8] |
Note: Etodolac is a racemic mixture, but the pharmacological activity is attributed to the (S)-enantiomer.
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway and Inhibition by this compound
Caption: The COX-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell-Based COX-2 Inhibition Assay
Caption: Workflow for the in vitro cell-based COX-2 inhibition assay.
Experimental Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Experimental Protocols
Protocol 1: Cell-Based COX-2 Inhibition Assay to Measure PGE2 Levels
This protocol details a cell-based assay to determine the potency of this compound in inhibiting COX-2, by measuring the reduction in prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated cells.
Materials:
-
This compound
-
RAW 264.7 cells (or other suitable macrophage/monocyte cell line)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Prostaglandin E2 (PGE2) ELISA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count RAW 264.7 cells.
-
Seed the cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL in 100 µL of culture medium per well.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell adherence.
-
-
Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control (medium with the same concentration of DMSO).
-
Pre-incubate the plate for 1-2 hours at 37°C.[9]
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce COX-2 expression. Include a set of unstimulated control wells (no LPS).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.[10]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
-
PGE2 Measurement:
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the PGE2 concentration in each sample based on the standard curve.
-
Determine the percentage of PGE2 inhibition for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: MTT Assay for Cell Viability and Cytotoxicity
This protocol describes the use of an MTT assay to evaluate the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Cell culture medium appropriate for the chosen cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound or a vehicle control.
-
Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value.
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
This protocol provides a method to measure the induction of apoptosis by this compound through the quantification of caspase-3 and -7 activity.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Cell culture medium
-
Caspase-3/7 assay kit (e.g., a luminogenic or fluorogenic kit)
-
96-well opaque-walled plates (for luminescence or fluorescence)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well opaque-walled plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 or 48 hours).
-
-
Caspase-3/7 Assay:
-
Follow the protocol provided with the commercial caspase-3/7 assay kit. This typically involves:
-
Equilibrating the plate and reagents to room temperature.
-
Adding the caspase-3/7 reagent to each well.
-
Incubating the plate at room temperature for the recommended time, protected from light.
-
-
-
Measurement:
-
Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the amount of active caspase-3 and -7.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the fold-increase in caspase-3/7 activity.
-
Plot the fold-increase in caspase activity against the concentration of this compound.
-
References
- 1. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Etodolac: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 3. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pedworld.ch [pedworld.ch]
- 7. researchgate.net [researchgate.net]
- 8. Etodolac selectively inhibits human prostaglandin G/H synthase 2 (PGHS-2) versus human PGHS-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. arborassays.com [arborassays.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Application Notes and Protocols for in vivo Testing of (S)-Etodolac
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Etodolac is the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac. It is primarily responsible for the anti-inflammatory and analgesic effects of the racemic mixture through its selective inhibition of cyclooxygenase-2 (COX-2).[1] This document provides detailed application notes and protocols for the in vivo testing of this compound in various animal models to evaluate its therapeutic potential in inflammation, pain, and oncology.
Pharmacokinetics of this compound in Rats
Understanding the pharmacokinetic profile of this compound is crucial for designing efficacious in vivo studies. Studies in rats have shown significant differences in the pharmacokinetics of the (S)- and (R)-enantiomers following oral administration.[2][3]
Table 1: Pharmacokinetic Parameters of this compound and (R)-Etodolac in Rats after a Single Oral Dose of 20 mg/kg [2][3]
| Parameter | (S)-(+)-Etodolac | (R)-(-)-Etodolac |
| tmax (h) | 3.3 ± 2.6 | 4 ± 4 |
| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |
| AUC0-t (h·mg/L) | 706 ± 100 | 2940 ± 400 |
| t1/2 (h) | 18 ± 4 | 19.4 ± 2.2 |
| CLs (L/kg·h) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |
| V/F (L/kg) | 0.25 ± 0.22 | 0.03 ± 0.05 |
Data are presented as mean ± standard deviation.
I. Anti-inflammatory and Analgesic Activity
The primary therapeutic application of this compound is in the management of inflammation and pain. Several well-established animal models are used to evaluate these effects.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a widely used model of chronic inflammation that resembles human rheumatoid arthritis.
Experimental Protocol:
-
Animals: Male Sprague-Dawley or Lewis rats (150-200 g) are suitable for this model.
-
Induction of Arthritis:
-
Prepare a suspension of heat-killed Mycobacterium butyricum or Mycobacterium tuberculosis in paraffin oil or incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.[4][5]
-
Inject 0.05-0.1 mL of the suspension subcutaneously into the footpad or the base of the tail of the right hind paw.[4][6]
-
A primary inflammatory response will develop in the injected paw within days, followed by a secondary, systemic arthritic response in the contralateral paw and other joints, typically appearing around day 10-12.[6]
-
-
Drug Administration:
-
This compound can be administered orally (p.o.) via gavage.
-
A typical prophylactic dosing regimen starts on the day of adjuvant injection (Day 0) and continues daily for the duration of the study (e.g., 21 days).[7]
-
For a therapeutic model, dosing can be initiated after the onset of secondary arthritis.
-
Effective doses of racemic etodolac in this model range from 1 to 8 mg/kg/day.[8]
-
-
Assessment of Anti-inflammatory Effects:
-
Paw Volume: Measure the volume of both the injected and contralateral hind paws at regular intervals using a plethysmometer.[8]
-
Arthritis Score: Visually score the severity of arthritis in each paw based on erythema, swelling, and joint deformity.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and cartilage/bone erosion.[9]
-
-
Data Analysis:
-
Calculate the change in paw volume over time.
-
Compare the mean arthritis scores between the this compound-treated groups and the vehicle control group.
-
Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test).
-
Table 2: Efficacy of this compound in the Adjuvant-Induced Arthritis Rat Model
| Treatment | Dose (mg/kg, p.o.) | Paw Volume Reduction (Day 21) | Reference |
| This compound | 3 | Significant reduction | [7] |
| This compound | 10 | Significant reduction | [7] |
Qualitative data from a study showing significant effects.
Carrageenan-Induced Paw Edema in Rats
This is a model of acute inflammation used for rapid screening of anti-inflammatory drugs.[10]
Experimental Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are commonly used.[11]
-
Drug Administration: Administer this compound or vehicle control orally or intraperitoneally 30-60 minutes prior to carrageenan injection.[11]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[10][12]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11][12]
-
Data Analysis:
-
Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100
-
ΔV represents the change in paw volume.
-
Table 3: Efficacy of Etodolac in the Carrageenan-Induced Paw Edema Rat Model
| Treatment | Dose (mg/kg, p.o.) | % Inhibition of Edema | Reference |
| Etodolac | 46 | 85.29% (in combination) | [13] |
| Etodolac | 23 | 82.35% (in combination) | [13] |
Data for etodolac in combination with colchicine.
Neuropathic Pain Model: Partial Sciatic Nerve Ligation (PSNL) in Mice
The PSNL model is used to induce chronic neuropathic pain, characterized by mechanical allodynia and thermal hyperalgesia.[14]
Experimental Protocol:
-
Animals: Male mice are typically used.
-
Surgical Procedure:
-
Under anesthesia, expose the sciatic nerve in the upper thigh.
-
Ligate the dorsal one-third to one-half of the sciatic nerve with a silk suture.[15]
-
-
Drug Administration: this compound can be administered orally. Daily administration for several weeks may be required to observe maximal efficacy.[16]
-
Assessment of Analgesic Effects:
-
Mechanical Allodynia: Measure the paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments. A decrease in PWT indicates allodynia.[16]
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source.
-
-
Data Analysis: Compare the PWT and withdrawal latencies between the treated and vehicle control groups over time.
Table 4: Efficacy of Etodolac in the Partial Sciatic Nerve Ligation Mouse Model
| Treatment | Dose (mg/kg, p.o.) | Outcome | Reference |
| Etodolac | 10 | Reversal of decreased paw-withdrawal threshold | [17] |
Note: The study cited used racemic etodolac, and the anti-allodynic effects were attributed to the (S)-enantiomer.[1]
II. Anticancer Activity
This compound has also been investigated for its potential antitumor effects, which may be mediated through COX-2 independent pathways involving the regulation of cell adhesion and apoptosis.
Human Tumor Xenograft Model in Nude Mice
This model is used to evaluate the in vivo efficacy of anticancer agents on human tumors.
Experimental Protocol:
-
Animals: Immunodeficient mice, such as nude (nu/nu) or SCID mice, are used to prevent rejection of the human tumor cells.[18]
-
Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., prostate cancer lines PC-3, LNCaP; bladder cancer line T24) under standard conditions.[19][20]
-
Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.[21]
-
Inject the cell suspension (e.g., 2-10 x 10^6 cells) subcutaneously into the flank of the mice.[21]
-
-
Drug Administration:
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound (or racemic etodolac) orally or via another appropriate route.
-
-
Assessment of Antitumor Effects:
-
Tumor Growth: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Immunohistochemistry: At the end of the study, excise the tumors and analyze the expression of relevant biomarkers such as E-cadherin and Bcl-2 by immunohistochemistry.[19]
-
-
Data Analysis:
-
Compare the tumor growth curves between the treated and control groups.
-
Analyze the expression of biomarkers in the tumor tissues.
-
Signaling Pathways and Visualizations
This compound Anti-inflammatory Signaling Pathway
The primary anti-inflammatory mechanism of this compound is the selective inhibition of COX-2, which in turn reduces the production of prostaglandins that mediate inflammation and pain.[22]
Caption: this compound inhibits COX-2, blocking prostaglandin synthesis.
This compound Anticancer Signaling Pathway
In cancer cells, etodolac has been shown to exert antitumor effects by upregulating the cell adhesion molecule E-cadherin and downregulating the anti-apoptotic protein Bcl-2.[19][23]
Caption: this compound's anticancer effects via E-cadherin and Bcl-2.
General Experimental Workflow for in vivo Studies
The following diagram illustrates a typical workflow for conducting in vivo studies with this compound.
Caption: Standard workflow for in vivo this compound studies.
References
- 1. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chondrex.com [chondrex.com]
- 5. maokangbio.com [maokangbio.com]
- 6. Adjuvant-Induced Arthritis Model [chondrex.com]
- 7. researchgate.net [researchgate.net]
- 8. Temporal relationships of the anti-inflammatory effect of etodolac in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies. | The Department of Pharmacology [pharmacology.arizona.edu]
- 15. inotiv.com [inotiv.com]
- 16. Etodolac attenuates mechanical allodynia in a mouse model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Etodolac, a cyclooxygenase-2 inhibitor, attenuates paclitaxel-induced peripheral neuropathy in a mouse model of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Etodolac, a selective cyclooxygenase-2 inhibitor, induces upregulation of E-cadherin and has antitumor effect on human bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Establishment of human prostate tumor xenografts in nude mice and response to 9-nitrocamptothecin in vivo and in vitro does not correlate with the expression of various apoptosis-regulating proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 23. Etodolac inhibits EBER expression and induces Bcl-2-regulated apoptosis in Burkitt's lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of etodolac enantiomers, (R)-etodolac and (S)-etodolac, in human plasma. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) marketed as a racemic mixture, with the (S)-enantiomer being primarily responsible for the therapeutic, cyclooxygenase-2 (COX-2) inhibitory effect.[1][2] The method utilizes liquid-liquid extraction for sample cleanup, followed by chiral separation on a Chiralcel® OD-H column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering a low limit of quantification of 3.2 ng/mL for each enantiomer.[1]
Introduction
Etodolac is a widely prescribed NSAID for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] It functions by inhibiting the COX enzymes, thereby reducing prostaglandin synthesis. The pharmacological activity of etodolac is stereospecific, with the (S)-enantiomer being the active inhibitor of COX-2.[2] The (R)-enantiomer is largely inactive against COX but may contribute to the overall safety profile of the drug.[2] Given the differences in pharmacological activity and potential for stereoselective pharmacokinetics, it is crucial to employ analytical methods that can distinguish and quantify the individual enantiomers in biological matrices.[3]
This LC-MS/MS method provides a reliable approach for the enantioselective analysis of etodolac in human plasma, which is essential for clinical and pharmacological research. The method described herein is based on established protocols and offers the high sensitivity and specificity required for bioanalytical studies.[1]
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples at room temperature.
-
Pipette 25 µL of plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution (racemic ibuprofen, 1 µg/mL).
-
Vortex briefly to mix.
-
Add 1 mL of extraction solvent (n-hexane:ethyl acetate, 95:5 v/v).[1]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Agilent 1260 Infinity II HPLC or equivalent
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)[5]
-
Flow Rate: 1.0 mL/min[4]
-
Column Temperature: 25°C[4]
-
Injection Volume: 10 µL
Mass Spectrometry:
-
System: AB Sciex 4000 QTRAP or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative[1]
-
Source Temperature: 50°C
-
IonSpray Voltage: -4000 V
-
Curtain Gas: 20 psi
-
Collision Gas: Medium
-
MRM Transitions:
Data Presentation
Table 1: Method Validation Parameters
| Parameter | (R)-Etodolac | This compound |
| Linearity Range (ng/mL) | 3.2 - 2000 | 3.2 - 2000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| LLOQ (ng/mL) | 3.2[1] | 3.2[1] |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 85% | > 85% |
| Matrix Effect (%) | 85 - 115% | 85 - 115% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of etodolac enantiomers.
Caption: Simplified signaling pathway of etodolac's mechanism of action.
References
- 1. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective disposition of etodolac enantiomers in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aces.su.se [aces.su.se]
Application Notes and Protocols for the Enantiomeric Separation of Etodolac by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. It is a chiral compound and exists as two enantiomers, (S)-(+)-etodolac and (R)-(-)-etodolac. The pharmacological activity of etodolac is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase-2 (COX-2).[1][2] The (R)-enantiomer is significantly less active.[1] Given the differential pharmacological and pharmacokinetic profiles of the enantiomers, the development of stereoselective analytical methods is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies.[1][3] Capillary electrophoresis (CE) has emerged as a powerful technique for the enantiomeric separation of etodolac due to its high efficiency, short analysis time, and low consumption of reagents.[4][5]
This document provides detailed application notes and protocols for the enantiomeric separation of etodolac using capillary electrophoresis, with a focus on methods employing cyclodextrins as chiral selectors.
Principle of Separation
The enantiomeric separation of etodolac by capillary electrophoresis is achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this purpose.[6][7][8] These cyclic oligosaccharides form transient diastereomeric inclusion complexes with the etodolac enantiomers. The different stability of these complexes leads to different electrophoretic mobilities, enabling their separation. The use of (2-hydroxy)propyl-beta-cyclodextrin (HP-β-CD) has been shown to be particularly effective for the resolution of etodolac enantiomers.[3][9]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported methods for the enantiomeric separation of etodolac by capillary electrophoresis.
Table 1: Optimized Conditions for Etodolac Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Chiral Selector | (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) | (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) |
| Chiral Selector Conc. | 20 mM | 15 mM |
| Background Electrolyte | 100 mM Phosphate buffer | 100 mM Phosphate buffer |
| pH | 7.0 | 6.0 |
| Voltage | Not Specified | Not Specified |
| Temperature | Not Specified | 15 °C |
| Detection Wavelength | 225 nm (reference at 360 nm) | 225 nm (reference at 360 nm) |
| Internal Standard | Not Specified | Ketoprofen |
| Source | [3] | [9] |
Table 2: Performance Data for Etodolac Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Resolution (Rs) | ~ 2.5 | ~ 4.0 |
| Analysis Time | Not Specified | < 35 min |
| Limit of Detection (LOD) | Evaluated | Not Specified |
| Limit of Quantitation (LOQ) | Evaluated (Allowed determination of 0.2% of (R)-(-)-etodolac in (S)-(+)-etodolac) | Not Specified |
| Linearity | Validated | Validated |
| Precision | Validated (Instrumental repeatability, method repeatability, intermediate precision) | Validated (Improved peak area precision with internal standard) |
| Source | [3] | [9] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the enantiomeric separation of etodolac based on a validated capillary electrophoresis method.[3]
Protocol 1: Enantioseparation of Etodolac using HP-β-CD
1. Instrumentation and Capillary:
-
A commercial capillary electrophoresis system equipped with a UV detector.
-
Uncoated fused-silica capillary, typically 50 µm internal diameter and a total length of around 60 cm (effective length to detector will vary).
2. Reagents and Solutions:
-
Background Electrolyte (BGE): 100 mM phosphate buffer (pH 7.0) containing 20 mM (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD).
-
To prepare 100 mL of 100 mM phosphate buffer (pH 7.0):
-
Dissolve an appropriate amount of sodium phosphate monobasic and sodium phosphate dibasic in deionized water.
-
Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide.
-
Add the required amount of HP-β-CD to achieve a final concentration of 20 mM.
-
Filter the buffer through a 0.45 µm filter before use.
-
-
-
Sample Solution: Prepare a stock solution of racemic etodolac in a suitable solvent (e.g., methanol or the BGE itself) and dilute to the desired concentration with the BGE.
-
Capillary Conditioning Solutions: 1 M Sodium hydroxide (NaOH), 0.1 M NaOH, and deionized water.
3. Capillary Conditioning (New Capillary):
-
Rinse the new capillary with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Finally, equilibrate the capillary with the BGE for at least 15 minutes before the first injection.
4. Electrophoretic Procedure:
-
Set the capillary temperature and separation voltage. While not explicitly stated in the source, typical starting conditions would be 25°C and 20-30 kV.[3]
-
Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes to ensure reproducibility.
-
Inject the sample solution hydrodynamically (e.g., by applying pressure for a few seconds).
-
Apply the separation voltage.
-
Monitor the separation at 225 nm, using a reference wavelength of 360 nm if the instrument allows.[3]
5. Data Analysis:
-
Identify the peaks corresponding to the two etodolac enantiomers based on their migration times.
-
Calculate the resolution (Rs) between the enantiomer peaks to assess the quality of the separation.
-
For quantitative analysis, construct a calibration curve using standards of known concentrations.
Visualizations
Experimental Workflow
Caption: Workflow for the enantiomeric separation of etodolac by CE.
Relationship between Experimental Parameters and Separation Outcome
Caption: Key parameters affecting etodolac enantiomer separation in CE.
References
- 1. researchgate.net [researchgate.net]
- 2. aces.su.se [aces.su.se]
- 3. Separation of etodolac enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Capillary electrophoretic method for the determination of etodolac in pharmaceutical tablet formulation | AVESİS [avesis.anadolu.edu.tr]
- 6. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of enantiomeric impurity of etodolac by capillary electrophoresis using (2-hydroxypropyl)-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Using (S)-etodolac to study prostaglandin E2 production
An essential tool for researchers, scientists, and professionals in drug development, (S)-etodolac provides a targeted approach to studying the pathways of prostaglandin E2 (PGE2) production. This document offers comprehensive application notes and detailed protocols for utilizing this compound in your research.
Application Notes
Introduction
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) administered as a racemic mixture of its (S)- and (R)-enantiomers.[1][2] The two enantiomers possess distinct biological activities, making them a powerful tool for investigating the cyclooxygenase (COX) pathway. The therapeutic effects of etodolac, primarily the inhibition of prostaglandin synthesis, are attributed to the (S)-enantiomer, which is a potent and selective inhibitor of COX-2.[1][3][4][5] Conversely, (R)-etodolac is significantly less active against COX enzymes, positioning it as an ideal negative control in experiments.[3] By comparing the effects of the two enantiomers, researchers can effectively dissect COX-2-dependent signaling and inflammatory processes.
Mechanism of Action
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[6][7] Its synthesis begins with the release of arachidonic acid from cell membranes, which is then converted into prostaglandin H2 (PGH2) by COX enzymes (COX-1 and COX-2).[8] PGH2 is subsequently converted to PGE2 by prostaglandin E synthases. Etodolac's anti-inflammatory effect stems from its inhibition of COX enzymes.[4][9]
The (S)-enantiomer of etodolac preferentially inhibits COX-2, the isoform induced during inflammation, while having a much lower affinity for the constitutively expressed COX-1, which is involved in homeostatic functions like protecting the stomach lining.[6][10] This selectivity for COX-2 is a key feature of its mechanism.[6][9][10] The use of this compound as the active compound and (R)-etodolac as a negative control allows for the specific investigation of the role of COX-2 in PGE2 production.
Key Applications
-
Dissecting COX-2-Dependent PGE2 Synthesis: Directly assess the contribution of COX-2 to PGE2 production in various cell types and tissues by comparing inhibition by this compound to the minimal effect of (R)-etodolac.
-
Validating Novel Anti-Inflammatory Agents: Use this compound as a reference compound to benchmark the potency and selectivity of new COX-2 inhibitors.
-
Investigating Off-Target Effects: Attribute any biological effects observed with (R)-etodolac to mechanisms independent of COX inhibition, thereby helping to identify potential off-target activities.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Resolution of etodolac and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Etodolac used for? [synapse.patsnap.com]
- 7. bio-techne.com [bio-techne.com]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 10. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing the Effects of (S)-Etodolac in Cell Culture
Application Note
Introduction
(S)-Etodolac is the S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[2][3][4] this compound exhibits selectivity for COX-2, the inducible isoform of the enzyme that is often upregulated at sites of inflammation and in various cancers.[5][6][7] This selective inhibition is thought to contribute to its anti-inflammatory and potential anti-cancer effects, with a potentially more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[5][7] Beyond its anti-inflammatory properties, this compound has been investigated for its ability to induce apoptosis in cancer cells.[8][9] This document provides detailed protocols for assessing the cytotoxic, anti-inflammatory, and pro-apoptotic effects of this compound in in vitro cell culture models.
Principle of the Assays
This protocol outlines a series of assays to characterize the cellular effects of this compound. The assessment begins with evaluating the compound's cytotoxicity to determine a suitable concentration range for subsequent experiments. The anti-inflammatory effects are quantified by measuring the inhibition of prostaglandin E2 (PGE2) production. The pro-apoptotic activity is investigated by examining key markers of the intrinsic apoptosis pathway, including the activation of caspases and the expression of Bcl-2 family proteins.
Data Presentation
The following tables summarize quantitative data on the effects of etodolac. It is important to note that some studies utilize the racemic mixture of etodolac, and this is indicated where applicable.
Table 1: IC50 Values of Etodolac in Various Cancer Cell Lines
| Cell Line | Cancer Type | Etodolac Form | IC50 (µM) | Incubation Time (hours) |
| HT-29/Inv3 | Colorectal Carcinoma | Racemic | 500 | 72 |
| Lovo | Colorectal Carcinoma | Racemic | 1750 | 72 |
| SW620 | Colorectal Carcinoma | Racemic | 1880 | 72 |
| HT-29 | Colorectal Carcinoma | Racemic | 1880 | 72 |
| MCF-7 | Breast Cancer | Racemic | >1000 | 48 |
| MDA-MB-231 | Breast Cancer | Racemic | ~750-1000 | 48 |
Data compiled from studies on racemic etodolac.[9][10][11] The IC50 can vary depending on the specific experimental conditions.
Table 2: Effect of Etodolac on Prostaglandin E2 (PGE2) Biosynthesis
| Cell Type | Stimulus | Etodolac Form | IC50 (M) |
| Rabbit Articular Chondrocytes | IL-1β | Racemic | 5.35 x 10⁻⁸ |
| Rabbit Gastric Epithelial Cells | Spontaneous | Racemic | 2.27 x 10⁻⁵ |
| Madin-Darby Canine Kidney (MDCK) Cells | Spontaneous | Racemic | 4.54 x 10⁻⁷ |
Data from a study on racemic etodolac, demonstrating its selective inhibition of PGE2 synthesis in inflammatory conditions.[12]
Experimental Protocols
Cell Culture and Maintenance
Materials:
-
Appropriate cell line (e.g., HT-29 for colon cancer, MCF-7 for breast cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Maintain sub-confluent cultures by passaging them every 2-3 days.
-
To passage, wash the cells with PBS, detach them with Trypsin-EDTA, and resuspend in fresh complete medium.
-
Perform cell counting using a hemocytometer or an automated cell counter to ensure accurate seeding densities for experiments.
This compound Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Complete growth medium
Protocol:
-
Prepare a stock solution of this compound by dissolving it in DMSO. A typical stock concentration is 100 mM.
-
Further dilute the stock solution in complete growth medium to achieve the desired final concentrations for treatment.
-
Ensure the final DMSO concentration in the cell culture medium is non-toxic (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in all experiments.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours. Include untreated and vehicle controls.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-Inflammatory Assessment: Prostaglandin E2 (PGE2) Immunoassay
This assay quantifies the amount of PGE2 produced by the cells, a key indicator of COX-2 activity.
Materials:
-
24-well cell culture plates
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce inflammation
-
PGE2 ELISA kit
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., 1 µg/mL LPS or 10 ng/mL IL-1β) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Determine the percentage of PGE2 inhibition by this compound compared to the stimulated, untreated control.
Apoptosis Assessment: Western Blot Analysis
This technique is used to detect and quantify the expression of key apoptosis-related proteins.[14][15][16]
Materials:
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations determined from the MTT assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[15]
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caspase-3 Activity Assay
This colorimetric or fluorometric assay directly measures the activity of caspase-3, a key executioner caspase in apoptosis.[17]
Materials:
-
Caspase-3 activity assay kit (containing a DEVD-pNA or DEVD-AMC substrate)
-
Cell lysis buffer
-
96-well plate
Protocol:
-
Treat cells with this compound as described for the Western blot analysis.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well and incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
Caption: Experimental workflow for assessing this compound effects.
Caption: this compound inhibits the COX-2 pathway.
Caption: this compound induces the intrinsic apoptosis pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A window-of-opportunity biomarker study of etodolac in resectable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etodolac improves collagen induced rheumatoid arthritis in rats by inhibiting synovial inflammation, fibrosis and hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etodolac, a selective cyclooxygenase-2 inhibitor, induces apoptosis by activating caspases in human malignant rhabdoid tumor cells (FRTK-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of etodolac on prostaglandin E2 biosynthesis, active oxygen generation and bradykinin formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application of (S)-Etodolac in Arthritis Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Etodolac, the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2).[1][2] This selectivity for COX-2 over COX-1 is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][3] this compound is widely utilized in preclinical arthritis research to investigate its anti-inflammatory, analgesic, and potential disease-modifying effects. These application notes provide an overview of the use of this compound in common arthritis research models, including quantitative data on its efficacy and detailed protocols for its application.
Mechanism of Action
This compound exerts its primary anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[1][2] COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, inflammation, and fever.[2] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins at the site of inflammation.[1][2] Beyond COX-2 inhibition, preclinical studies suggest that etodolac may also modulate other inflammatory pathways, including the inhibition of bradykinin formation and the generation of active oxygen species.[4]
Data Presentation
In Vivo Arthritis Models
This compound has demonstrated significant efficacy in various animal models of arthritis, including adjuvant-induced arthritis (AIA) and collagen-induced arthritis (CIA). These models mimic key pathological features of human rheumatoid arthritis and osteoarthritis.
Table 1: Efficacy of this compound in Adjuvant-Induced Arthritis (AIA) in Rats
| Species | Model | Treatment | Dose (mg/kg/day, p.o.) | Duration | Key Findings | Reference |
| Sprague-Dawley Rat | Adjuvant-Induced Arthritis | This compound | 1, 3, 8 | 9 days | Dose-dependent reduction in paw volume. At 3 and 8 mg/kg, paw volume was decreased by approximately 50% after 4 days. Significant decrease in paw PGE2 concentrations at all doses. | [5] |
| Rat | Adjuvant-Induced Arthritis | Etodolac | Not Specified | Not Specified | Dose-dependent inhibition of paw swelling. | [1] |
Table 2: Efficacy of this compound in Collagen-Induced Arthritis (CIA)
| Species | Model | Treatment | Dose (mg/kg/day, p.o.) | Duration | Key Findings | Reference |
| Rat | Collagen-Induced Arthritis | Etodolac | 3 | 7 months | Significantly modified symptoms including arthritis index, joint swelling, and pain behavior. | [3] |
| DBA/1J Mouse | Collagen-Induced Arthritis | Etodolac | 10 | 35 days | Significantly inhibited the development of arthritic signs from day 28 to day 35. | [6] |
| Mouse | Type II Collagen-Induced Arthritis | Etodolac | 16 | Not Specified | Significant reduction in the number of joints progressing to ankylosis and a significant delay in arthritis onset at high doses. | [6] |
In Vitro Chondrocyte Models
In vitro studies using primary chondrocytes are crucial for understanding the direct effects of this compound on cartilage biology and its potential chondroprotective properties.
Table 3: Effects of this compound on Human and Rabbit Chondrocytes
| Cell Type | Treatment | Concentration | Duration | Key Findings | Reference |
| Human Chondrocytes (3D culture) | Etodolac | 80 µg/mL | Up to 20 days | No change in DNA synthesis, proteoglycan synthesis, or type-II collagen synthesis. | |
| Human Chondrocytes (3D culture) | Etodolac | 60 µg/mL | Not Specified | 84% reduction in Prostaglandin E2 (PGE2) production. No effect on collagenase production. | [7] |
| Rabbit Articular Chondrocytes | Etodolac | Not Specified | Not Specified | Markedly inhibited TNFα-induced apoptosis, apoptotic cell volume decrease, and elevation of caspase-3/7 activity. | [8] |
| Human Chondrocytes | Etodolac | Not Specified | Not Specified | Preserved collagen phenotype in the presence of IL-1, maintaining type II collagen synthesis. | [9] |
Experimental Protocols
In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats
This protocol provides a general framework for inducing CIA in rats and assessing the therapeutic efficacy of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (7-8 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Syringes and needles (27-gauge)
-
Plethysmometer or calipers for paw volume measurement
Protocol:
-
Immunization (Day 0):
-
Prepare an emulsion of bovine type II collagen (e.g., 2 mg/mL) in 0.05 M acetic acid with an equal volume of CFA.
-
Inject 100 µL of the emulsion intradermally at the base of the tail of each rat.
-
-
Booster Immunization (Day 7):
-
Prepare a similar emulsion of type II collagen with IFA.
-
Administer a booster injection of 100 µL at a different site on the tail.
-
-
Treatment with this compound:
-
Begin oral administration of this compound or vehicle daily, starting from the day of the first immunization (prophylactic regimen) or after the onset of clinical signs of arthritis (therapeutic regimen). A typical therapeutic dose is 3 mg/kg/day.[3]
-
-
Assessment of Arthritis:
-
Monitor the rats daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness.
-
Measure paw volume using a plethysmometer or calipers at regular intervals.
-
Arthritis can be scored using a standard scoring system (e.g., 0-4 scale for each paw).
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 28 or longer), collect blood for serum cytokine analysis and harvest joints for histological examination and measurement of inflammatory markers in the synovial tissue.
-
In Vitro Model: this compound Treatment of Primary Chondrocytes
This protocol outlines the investigation of this compound's effects on primary chondrocytes.
Materials:
-
Primary human or rabbit articular chondrocytes
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
Recombinant human Interleukin-1β (IL-1β) or Tumor Necrosis Factor-α (TNF-α)
-
Assay kits for PGE2, collagen type II, and cytokine measurements (ELISA)
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for apoptosis assays (e.g., caspase activity assay)
Protocol:
-
Cell Culture:
-
Isolate and culture primary chondrocytes from articular cartilage.
-
For three-dimensional culture, cells can be seeded in alginate beads or as micromass cultures.
-
-
Treatment:
-
Once chondrocytes are established, treat them with various concentrations of this compound (e.g., 1-100 µM).
-
To simulate an inflammatory environment, co-treat cells with a pro-inflammatory cytokine such as IL-1β (e.g., 10 ng/mL) or TNF-α (e.g., 10 ng/mL).
-
-
Analysis of Inflammatory Mediators:
-
After the treatment period (e.g., 24-48 hours), collect the cell culture supernatant.
-
Measure the concentration of PGE2 and pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using ELISA kits.
-
-
Analysis of Cartilage Matrix Components:
-
Lyse the chondrocytes to extract total RNA and protein.
-
Analyze the gene expression of key cartilage matrix proteins, such as collagen type II (COL2A1) and aggrecan (ACAN), using qRT-PCR.
-
Quantify the amount of newly synthesized collagen type II using specific immunoassays.
-
-
Apoptosis Assays:
-
To assess the effect on apoptosis, treat chondrocytes with an apoptotic stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Measure caspase-3/7 activity using a luminescent or fluorescent assay.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: In vivo experimental workflow for this compound.
Caption: In vitro experimental workflow for this compound.
References
- 1. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 3. Etodolac improves collagen induced rheumatoid arthritis in rats by inhibiting synovial inflammation, fibrosis and hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of anti-inflammatory action of etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporal relationships of the anti-inflammatory effect of etodolac in the adjuvant arthritic rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of etodolac on type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of etodolac on human chondrocytes cultivated in three dimensional culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The COX-2 selective blocker etodolac inhibits TNFα-induced apoptosis in isolated rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Etodolac: efficacy in osteoarthritis and effects on chondrocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Analysis of (S)-Etodolac
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that is marketed as a racemic mixture of its (R)- and (S)-enantiomers. The anti-inflammatory and analgesic activity of etodolac is primarily attributed to the (S)-enantiomer.[1] Therefore, the enantioselective analysis of etodolac is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and clinical research. High-performance liquid chromatography (HPLC) is the most widely used technique for the separation and quantification of etodolac enantiomers. This document provides detailed application notes and protocols for the analysis of (S)-etodolac using chiral and reversed-phase HPLC methods.
I. Chiral HPLC Method for Enantioselective Analysis of Etodolac
This method is suitable for the separation and quantification of (R)- and this compound in bulk drug substances, pharmaceutical formulations, and human plasma.
Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | Kromasil Cellucoat chiral column (250 mm x 4.6 mm, 5 µm) | [1] |
| Mobile Phase | Hexane: Isopropanol: Trifluoroacetic Acid (TFA) (90:10:0.1 v/v/v) | [1] |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 274 nm | [1] |
| Column Temperature | Ambient | |
| Injection Volume | 20 µL |
Experimental Protocol
1. Reagents and Materials
-
(R,S)-Etodolac reference standard
-
This compound reference standard
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of (R,S)-etodolac reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
3. Sample Preparation
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of etodolac and transfer it to a 10 mL volumetric flask. Add about 7 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
-
Human Plasma:
-
Solid-Phase Extraction (SPE): Use C18 SPE cartridges.
-
Conditioning: Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of water:methanol (95:5 v/v).
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
-
4. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for (R)- and this compound.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Resolution between enantiomers | > 2.0 |
Workflow Diagram
Caption: Chiral HPLC analysis workflow for this compound.
II. Reversed-Phase HPLC Method for Etodolac
This method is suitable for the routine quality control analysis of etodolac in pharmaceutical dosage forms. This method does not separate the enantiomers.
Chromatographic Conditions
| Parameter | Condition | Reference |
| Column | Symmetry ODS C18 (250 mm x 4.6 mm, 5 µm) | [2] |
| Mobile Phase | Acetonitrile: Methanol: Acetate Buffer (pH 4.5) (25:20:55 v/v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 238 nm | [2] |
| Column Temperature | Ambient | |
| Injection Volume | 20 µL | [2] |
Experimental Protocol
1. Reagents and Materials
-
Etodolac reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Buffer and Mobile Phase Preparation
-
Acetate Buffer (pH 4.5): Dissolve 2.72 g of sodium acetate in 1000 mL of water. Adjust the pH to 4.5 with glacial acetic acid.
-
Mobile Phase: Mix acetonitrile, methanol, and acetate buffer in the ratio of 25:20:55 (v/v/v). Degas the mobile phase before use.
3. Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of etodolac reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 200 µg/mL to 600 µg/mL.[2]
4. Sample Preparation
-
Tablets: Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of etodolac and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
5. Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for etodolac.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of etodolac against its concentration for the standard solutions.
-
Determine the concentration of etodolac in the sample solutions from the calibration curve.
Method Validation Summary
| Parameter | Result | Reference |
| Linearity Range | 200-600 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | |
| LOD | 0.86 µg/mL | [2] |
| LOQ | 1.18 µg/mL | [2] |
| Mean Recovery | 99.98% | [2] |
Workflow Diagram
Caption: RP-HPLC analysis workflow for etodolac.
III. Discussion
The choice of HPLC method for the analysis of this compound depends on the specific application. For pharmacokinetic studies and the analysis of enantiomeric purity, a chiral HPLC method is mandatory. The use of a chiral stationary phase, such as a cellulose-based column, allows for the direct separation of the (R)- and (S)-enantiomers.[1] The mobile phase composition, particularly the ratio of hexane and isopropanol, is a critical parameter that influences the resolution of the enantiomers. The addition of a small amount of an acidic modifier like TFA can improve peak shape.[1]
For routine quality control of etodolac in pharmaceutical formulations where the total drug content is the primary concern, a reversed-phase HPLC method is often sufficient and more cost-effective. C18 columns are commonly used with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer.[2] The pH of the buffer can affect the retention time and peak symmetry of the acidic etodolac molecule.
Method validation is a critical aspect of ensuring the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[2][3] The provided protocols and validation summaries are based on published methods and serve as a starting point for method implementation and further optimization in a specific laboratory setting.
References
Application Notes & Protocols for the Spectrophotometric Determination of Etodolac in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties in the treatment of conditions like osteoarthritis and rheumatoid arthritis.[1][2] Accurate and reliable analytical methods are crucial for the quality control of etodolac in its bulk and pharmaceutical dosage forms. This document provides detailed application notes and protocols for various validated spectrophotometric methods for the quantitative determination of etodolac. These methods are simple, cost-effective, and suitable for routine analysis in quality control laboratories.[1]
The described methods include Zero-Order UV Spectrophotometry, Derivative Spectrophotometry, Area Under Curve (AUC) Spectrophotometry, Visible Spectrophotometry based on redox reactions, and Difference Spectrophotometry. Each method's protocol, validation parameters, and underlying principles are detailed to enable researchers to select and implement the most appropriate technique for their specific needs.
I. Zero-Order UV Spectrophotometry
This is the most direct method, measuring the absorbance of etodolac at its wavelength of maximum absorption (λmax). The choice of solvent can influence the λmax.
Experimental Protocol (Methanol as Solvent)
1. Instrumentation:
-
UV-Visible Spectrophotometer (e.g., Systronics 2202)[1]
-
Analytical Balance
-
Sonicator
-
Volumetric flasks and pipettes
2. Reagents and Materials:
-
Etodolac reference standard
-
Methanol (HPLC or analytical grade)[1]
-
Etodolac tablets
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of etodolac reference standard and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 50 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.[1]
-
Make up the volume to 100 mL with methanol to obtain a stock solution of 100 µg/mL.[1]
4. Determination of λmax:
-
From the standard stock solution, prepare a working standard solution of 10 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.
-
Scan this solution in the UV range of 200-400 nm against a methanol blank.
-
The wavelength of maximum absorbance (λmax) should be determined. A reported λmax in methanol is 276 nm.[1]
5. Preparation of Calibration Curve:
-
Prepare a series of dilutions from the standard stock solution to obtain concentrations in the range of 2-10 µg/mL using methanol as the diluent.[1]
-
Measure the absorbance of each dilution at the determined λmax (e.g., 276 nm).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
6. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 etodolac tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of etodolac and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of methanol, sonicate for 10 minutes, and then make up the volume with methanol.[1]
-
Filter the solution and dilute the filtrate to obtain a final concentration within the calibration curve range (e.g., 10 µg/mL).[1]
7. Quantification:
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of etodolac in the sample from the calibration curve or by using the regression equation.
-
Calculate the percentage assay of the tablets using the following formula: % Assay = (Absorbance of sample / Absorbance of standard) × 100[1]
Data Presentation: Zero-Order UV Spectrophotometry
| Parameter | Method with Methanol | Method with Methanol:Water (70:30) |
| λmax | 276 nm[1] | 224.6 nm[3] |
| Linearity Range | 2-10 µg/mL[1] | 5-25 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.998[1] | 0.9955[3] |
| LOD | 9.61 µg/mL[1] | 0.308 µg/mL[3] |
| LOQ | 29.1 µg/mL[1] | 3 µg/mL[3] |
| Accuracy (% Recovery) | 96-98%[1] | Close to 100%[3] |
II. Derivative Spectrophotometry
This method is particularly useful for the simultaneous analysis of etodolac in combination with other drugs, as it can resolve overlapping spectra. The first derivative spectrum is obtained by plotting the rate of change of absorbance with wavelength against wavelength.
Experimental Protocol (Simultaneous Estimation with Paracetamol)
1. Instrumentation:
-
UV-Visible Spectrophotometer with derivative spectroscopy capabilities.
2. Reagents and Materials:
-
Etodolac and Paracetamol reference standards
-
Methanol and Water (60:40 v/v) as solvent[4]
-
Combination tablets of Etodolac and Paracetamol
3. Preparation of Standard Solutions:
-
Prepare standard stock solutions of etodolac and paracetamol in the methanol:water (60:40) solvent.
-
Prepare working standard solutions and scan them in the UV range to obtain their respective zero-order spectra.
4. Method:
-
Record the first-order derivative spectra for both etodolac and paracetamol.
-
Determine the zero-crossing point (ZCP) for each drug. The ZCP of one drug is the wavelength at which its derivative absorbance is zero, while the other drug shows significant absorbance.
-
For the simultaneous estimation, the absorbance of the first derivative is measured at the ZCP of the other drug.[4] For etodolac, this is done at the ZCP of paracetamol (219.27 nm), and for paracetamol, at the ZCP of etodolac (224.28 nm).[4]
5. Calibration and Quantification:
-
Prepare mixed standard solutions with varying concentrations of etodolac and paracetamol.
-
Measure the derivative absorbance at the selected wavelengths and construct calibration curves.
-
Prepare a sample solution from the combination tablet formulation and measure its derivative absorbance at the respective ZCPs to determine the concentrations of both drugs.
Data Presentation: First-Derivative Spectrophotometry
| Parameter | Etodolac | Paracetamol |
| Solvent | Methanol:Water (60:40 v/v)[4] | Methanol:Water (60:40 v/v)[4] |
| Analytical Wavelength | 219.27 nm (ZCP of Paracetamol)[4] | 224.28 nm (ZCP of Etodolac)[4] |
| Linearity Range | 2-18 µg/mL[4] | 5-25 µg/mL[4] |
| Correlation Coefficient (R²) | 0.9983[4] | 0.9994[4] |
| LOD | 0.37 µg/mL[4] | 0.34 µg/mL[4] |
| LOQ | 1.11 µg/mL[4] | 1.02 µg/mL[4] |
III. Area Under Curve (AUC) Spectrophotometry
The AUC method is advantageous when the absorption spectrum is broad. It involves calculating the integrated area under the curve between two selected wavelengths.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer with AUC calculation capability.
2. Reagents and Materials:
-
Etodolac reference standard
-
Methanol (analytical grade)
-
Etodolac tablets
3. Method:
-
Prepare standard solutions of etodolac in methanol in the concentration range of 5-30 µg/mL.
-
Scan the solutions in the UV range (200-400 nm).
-
The area under the curve is integrated between a selected wavelength range (e.g., 275 nm to 285 nm).[5]
-
A calibration curve is plotted with concentration versus the area under the curve.
-
Prepare a sample solution from the tablet formulation and determine its AUC in the selected wavelength range.
-
The concentration of etodolac in the sample is determined from the calibration curve.
Data Presentation: AUC Spectrophotometry
| Parameter | Value |
| Solvent | Methanol |
| Wavelength Range for AUC | 275-285 nm[5] |
| Linearity Range | 5-30 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Regression Equation | y = 0.299x - 0.018 |
| Accuracy (% Recovery) | 91-97% |
IV. Visible Spectrophotometry (Redox-Reaction Based)
These methods involve the oxidation of etodolac by an oxidizing agent (Fe³⁺), followed by the formation of a colored complex that can be measured in the visible region.
Experimental Protocol (using Fe³⁺-o-phenanthroline)
1. Instrumentation:
-
UV-Visible Spectrophotometer
2. Reagents and Materials:
-
Etodolac reference standard
-
Methanol
-
Iron(III)-o-phenanthroline reagent[6]
3. Preparation of Reagents:
-
Iron(III)-o-phenanthroline reagent: Prepared by mixing 0.198 g of 1,10-phenanthroline monohydrate, 2.0 mL of 1.0 mol/L HCl, and 0.16 g of ferric ammonium sulphate dodecahydrate, and diluting to 100 mL with bidistilled water.[6]
4. Method:
-
Prepare a standard stock solution of etodolac in methanol.
-
In a series of volumetric flasks, add aliquots of the etodolac standard solution.
-
Add the Fe³⁺-o-phenanthroline reagent and acetate buffer to achieve the optimal pH.
-
The reaction leads to the reduction of Fe³⁺ to Fe²⁺ by etodolac, followed by the formation of an orange-red tris(o-phenanthroline)-iron(II) complex.[6]
-
Measure the absorbance of the resulting solution at its λmax (around 510 nm) against a reagent blank.[6][7]
-
Construct a calibration curve and quantify the etodolac in the sample solution prepared from the formulation.
Data Presentation: Visible Spectrophotometry
| Method | Reagent | λmax | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Method A | Fe³⁺-o-phenanthroline | 510 nm[7] | 0.5-8[7] | 0.065[7] | 0.217[7] |
| Method B | Fe³⁺-bipyridyl | 520 nm[7] | 1.0-10[7] | 0.104[7] | 0.347[7] |
| Method C | Fe³⁺-ferricyanide | 726 nm[7] | 2-18[7] | 0.228[7] | 0.76[7] |
V. Difference Spectrophotometry
This technique is based on the principle that the absorbance of a substance can change with a change in pH. The difference in absorbance in acidic and basic solutions is measured.
Experimental Protocol
1. Instrumentation:
-
UV-Visible Spectrophotometer
2. Reagents and Materials:
3. Method:
-
Prepare two standard stock solutions of etodolac (100 µg/mL), one in 0.01 N HCl and the other in 0.01 N NaOH.[8]
-
Prepare working standard solutions by appropriate dilution.
-
Scan the solutions from 200-400 nm to identify the wavelength of maximum absorbance difference. For etodolac, a significant difference is observed at 225 nm.[8]
-
A calibration curve is prepared by plotting the difference in absorbance (absorbance in 0.01 N NaOH - absorbance in 0.01 N HCl) against the concentration.
-
Prepare sample solutions in both 0.01 N HCl and 0.01 N NaOH from the tablet formulation.
-
Measure the absorbance of the sample solutions and calculate the absorbance difference to determine the concentration of etodolac from the calibration curve.
Data Presentation: Difference Spectrophotometry
| Parameter | Value |
| Solvents | 0.01 N HCl and 0.01 N NaOH[8] |
| Analytical Wavelength | 225 nm[8] |
| Linearity Range | 2-20 µg/mL[8] |
| Accuracy (% Recovery) | 99.13-101.23%[8] |
Visualizations
Caption: Experimental workflow for spectrophotometric determination of etodolac.
Caption: Classification of spectrophotometric methods for etodolac analysis.
References
- 1. ijirt.org [ijirt.org]
- 2. Etodolac evaluation parameters using UV spectrophotometry. [wisdomlib.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gyanvihar.org [gyanvihar.org]
Application Notes: (S)-Etodolac as a Tool Compound for Studying COX-2 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory cascade and pathological processes such as cancer and neurodegeneration.[1][2] Unlike the constitutively expressed COX-1 isoform responsible for homeostatic functions, COX-2 is upregulated by pro-inflammatory stimuli, leading to the production of prostaglandins (PGs) that mediate pain, inflammation, and fever.[1][3] Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory therapeutics with improved gastrointestinal safety profiles compared to non-selective NSAIDs.[4]
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) of the pyranocarboxylic acid class that functions as a selective COX-2 inhibitor.[4][5] It is administered as a racemic mixture, but its biological activity resides in the (S)-enantiomer. Therefore, (S)-etodolac serves as a valuable and precise tool compound for investigating the specific roles of COX-2 in various biological systems, allowing researchers to dissect its contribution to disease pathology without significantly confounding effects from COX-1 inhibition.
Mechanism of Action
The primary mechanism of action for this compound is the selective inhibition of the COX-2 enzyme.[1] COX enzymes catalyze the conversion of arachidonic acid into the unstable intermediate Prostaglandin H2 (PGH2), which is the precursor for various prostaglandins, including PGE2, a key mediator of inflammation.[1] this compound binds to the active site of the COX-2 enzyme, preventing arachidonic acid from binding and thereby blocking the synthesis of prostaglandins.[1] This targeted action reduces the downstream signaling that leads to inflammation, pain, and fever.[1]
Quantitative Data: Inhibitory Activity and Selectivity
This compound demonstrates preferential inhibition of COX-2 over COX-1. The selectivity can be quantified by comparing the 50% inhibitory concentrations (IC50) for each enzyme. Data from human whole blood assays, which provide a physiologically relevant context, are particularly informative.
| Compound | Target | Assay System | IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) | Reference |
| Etodolac | COX-1 | Human Whole Blood | > 100 | > 1.9 | [3] |
| COX-2 | Human Whole Blood | 53 | [3] | ||
| Etodolac | COX-1 | Human Whole Blood | - | 2.4 | [6] |
| COX-2 | Human Whole Blood | - | [6] |
Note: Etodolac is a racemic mixture, with this compound being the active enantiomer responsible for COX inhibition.
Applications in Research
This compound is a versatile tool for a range of research applications aimed at elucidating the function of COX-2.
-
Inflammation Models: Used to study the contribution of COX-2 to acute and chronic inflammation in both in vitro and in vivo models.
-
Cancer Biology: Investigates the role of COX-2 in tumor growth, proliferation, angiogenesis, and apoptosis.[7] For example, etodolac has been shown to induce apoptosis in breast cancer and Burkitt's lymphoma cells.[8]
-
Neurobiology: Explores the involvement of COX-2 in synaptic signaling, neuroinflammation, and the pathogenesis of neurodegenerative diseases.
-
Arthritis Research: In models of osteoarthritis and rheumatoid arthritis, this compound can be used to study the mechanisms of cartilage degradation and pain. It has been shown to inhibit TNFα-induced apoptosis in articular chondrocytes.[1][2]
Experimental Protocols
Protocol 1: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay
This protocol describes how to measure the inhibitory effect of this compound on PGE2 production in cultured cells, such as human peripheral monocytes or macrophage-like cell lines (e.g., RAW 264.7), following stimulation to induce COX-2.
Objective: To determine the IC50 of this compound for COX-2 activity in a cellular context.
Materials:
-
This compound
-
Cell line (e.g., human peripheral monocytes, RAW 264.7 cells)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
DMSO (for dissolving this compound)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that allows them to reach ~80-90% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-treatment: Remove the old medium from the cells. Add the medium containing the different concentrations of this compound or vehicle (medium with DMSO) to the respective wells.
-
COX-2 Induction: Add LPS to all wells (except for the unstimulated control) to a final concentration of 1 µg/mL to induce COX-2 expression.
-
Incubation: Incubate the plate for a period sufficient for PGE2 production (e.g., 18-24 hours) at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant from each well for PGE2 analysis.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.[9][10]
-
Data Analysis:
-
Calculate the percentage inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This protocol provides a method for evaluating the anti-inflammatory efficacy of this compound in a standard rodent model of acute inflammation.[13][14]
Objective: To assess the ability of this compound to reduce acute inflammation in vivo.
Materials:
-
Wistar rats or Swiss albino mice (e.g., 7-8 weeks old).[15]
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimate animals for at least one week under standard laboratory conditions with free access to food and water.
-
Grouping and Dosing: Divide animals into groups (n=6-8 per group), including:
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or calipers. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, this compound, or positive control to the respective groups via oral gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.[14]
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hr) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100
-
-
Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to determine statistical significance.
-
Protocol 3: Investigating TNFα-Induced Apoptosis in Chondrocytes
This protocol is based on studies showing etodolac inhibits apoptosis in articular chondrocytes, providing a method to study COX-2's role in cartilage pathology.[1][2][17]
Objective: To determine if this compound can prevent apoptosis induced by the pro-inflammatory cytokine TNFα.
Materials:
-
Primary articular chondrocytes (e.g., from rabbit) or a chondrocyte cell line.
-
This compound
-
Recombinant TNFα (e.g., 1 µg/mL)[17]
-
Cell culture medium and supplements
-
Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Microplate reader (for luminescence)
Procedure:
-
Cell Culture: Culture chondrocytes in appropriate medium until they are ready for the experiment.
-
Pre-treatment: Treat the cells with this compound (e.g., 5-10 µM) or vehicle (DMSO) for a defined pre-incubation period (e.g., 1-2 hours).[1]
-
Apoptosis Induction: Add TNFα to the medium to induce apoptosis. Include control groups (vehicle only, TNFα only).
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis and see an effect (e.g., 48 hours).[17]
-
Measure Apoptosis: Quantify apoptosis by measuring caspase-3/7 activity.
-
Equilibrate the plate and the caspase assay reagent to room temperature.
-
Add the caspase reagent directly to the wells according to the manufacturer's protocol.
-
Mix briefly and incubate for 1-2 hours at room temperature.
-
Measure the resulting luminescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated groups to the vehicle-only control.
-
Compare the caspase activity in the this compound + TNFα group to the TNFα-only group to determine the percentage inhibition of apoptosis.
-
Use statistical tests (e.g., t-test or ANOVA) to assess significance.
-
References
- 1. The COX-2 Selective Blocker Etodolac Inhibits TNFα-Induced Apoptosis in Isolated Rabbit Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The COX-2 selective blocker etodolac inhibits TNFα-induced apoptosis in isolated rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apoptotic Effects of Etodolac in Breast Cancer Cell Cultures [ouci.dntb.gov.ua]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. arborassays.com [arborassays.com]
- 13. benchchem.com [benchchem.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Dextran-(S)-etodolac conjugates for in vitro and in vivo evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro characterization, and in vivo evaluation of Dextran-(S)-etodolac conjugates. The protocols detailed below are based on established methodologies for the development of polymeric prodrugs aimed at improving the therapeutic profile of (S)-etodolac, a non-steroidal anti-inflammatory drug (NSAID).
Introduction
Etodolac, a non-selective cyclooxygenase (COX) inhibitor, is effectively used for its analgesic and anti-inflammatory properties in treating conditions like osteoarthritis and rheumatoid arthritis.[1][2] However, its oral administration is often associated with gastrointestinal side effects, such as nausea, peptic ulcers, and bleeding, primarily due to the presence of a free carboxylic acid group and the inhibition of protective prostaglandins in the gastric mucosa.[1][3]
To mitigate these adverse effects and potentially enhance its therapeutic efficacy, etodolac can be conjugated to a biodegradable polymer like dextran.[2][4] Dextran, a polysaccharide, is a biocompatible and biodegradable carrier that can improve the aqueous solubility of drugs and reduce their gastrointestinal toxicity.[1][2][4] The resulting Dextran-etodolac conjugate acts as a prodrug, releasing the active etodolac molecule in vivo through hydrolysis.[1] This approach can also be explored for targeted drug delivery, particularly to the colon.[3]
Data Summary
Physicochemical Properties of Dextran-Etodolac Conjugates
| Conjugate Code | Dextran Molecular Weight (Da) | Etodolac Content (%) | Degree of Substitution (%) |
| ED1 | 40,000 | - | - |
| ED2 | 60,000 | - | - |
| ED3 | 110,000 | - | - |
| ED4 | 200,000 | - | - |
| ED10 | 10,000 | - | 13.3 |
| ED20 | 20,000 | - | 16 |
Data not available in the searched articles is denoted by "-"
In Vitro Hydrolysis of Dextran-Etodolac Conjugates
| Conjugate | Medium | pH | Hydrolysis Rate Constant (k) | Half-life (t½) |
| ED1-ED4 | Aqueous Buffer | 9.0 | Higher rate observed | - |
| ED1-ED4 | Aqueous Buffer | 7.4 | Lower rate than pH 9.0 | - |
| ED1-ED4 | 80% Human Plasma | 7.4 | Lower rate than pH 9.0 | - |
| ED10 | Borate Buffer | 7.4 | - | - |
| ED20 | Borate Buffer | 7.4 | - | - |
| ED10 | Borate Buffer | 9.0 | - | - |
| ED20 | Borate Buffer | 9.0 | - | - |
| ED10 | Simulated Colonic Fluid | 6.8 | Much faster hydrolysis | - |
| ED20 | Simulated Colonic Fluid | 6.8 | Much faster hydrolysis | - |
Specific quantitative values for hydrolysis rate constants and half-lives were not detailed in the provided search results.
In Vivo Pharmacological Evaluation
| Treatment | Analgesic Activity (% protection) | Anti-inflammatory Activity (% inhibition of edema) | Ulcerogenicity Index |
| Etodolac | Highly significant | 77% | Ulcers and GI problems observed |
| ED1 | Significant (slight variation from etodolac) | 69% | Remarkably reduced |
| ED2 | No significant variation from etodolac | 70% (approx.) | Remarkably reduced |
| ED3 | No significant variation from etodolac | 72% (approx.) | Remarkably reduced |
| ED4 | Significant (slight variation from etodolac) | 73% | Remarkably reduced |
| ED10 | Insignificant | 61% | Remarkably reduced |
| ED20 | Insignificant | 65% | Remarkably reduced |
| Control | - | - | - |
Experimental Protocols
Synthesis of Dextran-(S)-etodolac Conjugates
This protocol describes the synthesis of Dextran-etodolac conjugates via an N-acylimidazole derivative of etodolac.[1][2][4]
Materials:
-
This compound
-
N,N'-Carbonyldiimidazole (CDI)
-
Dextran (various molecular weights: 10,000, 20,000, 40,000, 60,000, 110,000, 200,000 Da)[1][4]
-
Dry Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Diethyl ether
-
Acetone
-
TLC plates (Silica gel G)
-
Mobile phase: Chloroform/methanol/glacial acetic acid (5:0.5:0.1, v/v/v)[1]
-
Iodine vapor for visualization
Procedure:
-
Activation of Etodolac:
-
Conjugation to Dextran:
-
Purification of the Conjugate:
-
Confirmation of Synthesis:
-
Confirm the purity and absence of free drug using Thin Layer Chromatography (TLC).[1]
-
Characterize the conjugate using Infrared (IR) spectroscopy to confirm the formation of an ester linkage (C=O stretch around 1730 cm⁻¹).[1][4]
-
Determine the etodolac content using UV-Vis spectrophotometry at an absorption maximum of 273.4 nm after complete hydrolysis.[1][2]
-
In Vitro Hydrolysis Studies
This protocol is for determining the rate of etodolac release from the dextran conjugate in different physiological environments.
Materials:
-
Dextran-etodolac conjugate
-
Aqueous buffers: pH 1.2 (Simulated Gastric Fluid), pH 7.4 (Simulated Intestinal Fluid), pH 9.0 (Borate Buffer)[1][4]
-
Simulated Colonic Fluid (SCF, pH 6.8)
-
Water bath maintained at 37 ± 1°C
-
1 M HCl
-
Chloroform
Procedure:
-
Prepare solutions of the Dextran-etodolac conjugate (e.g., 10 mg in 10 mL) in the different hydrolysis media (aqueous buffers, human plasma, or SCF).[1]
-
Incubate the solutions in a water bath at 37 ± 1°C.[1]
-
Withdraw aliquots at regular time intervals.[2]
-
Stop the hydrolysis reaction by cooling the aliquot to room temperature.
-
Quantify the amount of released etodolac using a UV-Vis spectrophotometer at 273.4 nm.[1][2]
-
Calculate the percentage of drug released over time and determine the hydrolysis kinetics (e.g., first-order kinetics).[1][4]
In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema)
This protocol assesses the anti-inflammatory effect of the Dextran-etodolac conjugates.
Materials:
-
Wistar rats
-
Dextran-etodolac conjugates
-
This compound (as a positive control)
-
Vehicle (e.g., 1% sodium carboxymethyl cellulose suspension) as a negative control
-
Carrageenan (1% w/v solution)
-
Plethysmometer
Procedure:
-
Fast the animals overnight before the experiment.
-
Administer the test compounds (Dextran-etodolac conjugates and etodolac) orally at equimolar doses. The control group receives only the vehicle.[5]
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group. The percentage inhibition of carrageenan-induced rat hind paw edema three hours post-dosing of etodolac was 77%, while the etodolac-dextran conjugates (at equimolar doses to etodolac) showed 69% to 73% inhibition for ED1-ED4.[1]
In Vivo Analgesic Activity (Acetic Acid-induced Writhing Test)
This protocol evaluates the analgesic efficacy of the conjugates.
Materials:
-
Mice
-
Dextran-etodolac conjugates
-
This compound (as a positive control)
-
Vehicle (as a negative control)
-
Acetic acid solution (0.6% v/v)
Procedure:
-
Administer the test compounds and controls orally to the mice.
-
After a set period (e.g., 30 or 60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Immediately after the injection, count the number of writhes for each mouse over a specific observation period (e.g., 20 minutes).
-
A significant reduction in the number of writhes compared to the control group indicates analgesic activity.[2]
Ulcerogenicity Study
This protocol assesses the gastrointestinal side effects of the conjugates.
Materials:
-
Rats
-
Dextran-etodolac conjugates
-
This compound
-
Vehicle
Procedure:
-
Administer high doses of the test compounds and controls orally to the rats daily for a set number of days.
-
On the final day, fast the animals and then sacrifice them.
-
Isolate the stomachs and open them along the greater curvature.
-
Examine the gastric mucosa for any signs of ulceration, irritation, or bleeding.
-
Score the ulcers based on their number and severity to calculate an ulcerogenicity index. The ulcerogenic activity of the Dextran-etodolac conjugates was found to be significantly lower than that of the parent drug.[3]
Visualizations
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. scispace.com [scispace.com]
- 3. ignited.in [ignited.in]
- 4. Dextran-etodolac conjugates: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mutual Amide Prodrug of Etodolac-glucosamine: Synthesis, Characterization and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Etodolac in Studies of Ischemia-Induced Neovascularization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia, a condition characterized by restricted blood flow to tissues, triggers a compensatory process known as neovascularization, the formation of new blood vessels. While essential for tissue repair, aberrant neovascularization contributes to the pathology of various diseases, including proliferative retinopathies and solid tumors. (S)-Etodolac, the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac, is a selective inhibitor of cyclooxygenase-2 (COX-2). Emerging research has highlighted the potential of this compound in modulating ischemia-induced neovascularization, primarily through its influence on the prostaglandin E2 (PGE2) signaling cascade. These application notes provide a comprehensive overview of the use of this compound in preclinical studies of ischemia-induced neovascularization, including detailed experimental protocols and a summary of key quantitative findings.
Mechanism of Action
This compound exerts its anti-angiogenic effects by selectively inhibiting the COX-2 enzyme.[1] In ischemic tissues, hypoxia induces the expression of COX-2, which in turn catalyzes the synthesis of prostaglandins, particularly PGE2. PGE2 is a potent pro-angiogenic factor that promotes neovascularization by stimulating the production of vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS).[2] By blocking COX-2, this compound reduces the levels of PGE2, leading to the downregulation of VEGF and eNOS, thereby inhibiting endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis.[2][3]
Signaling Pathway of this compound in Inhibiting Neovascularization
References
- 1. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The cyclooxygenase-2 selective inhibitor, etodolac, but not aspirin reduces neovascularization in a murine ischemic hind limb model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (S)-Etodolac
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the aqueous solubility of (S)-etodolac. This compound is a non-steroidal anti-inflammatory drug (NSAID) classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, meaning it has high permeability but low solubility.[1][2][3][4][5] Enhancing its aqueous solubility is a critical step to improve its dissolution rate and overall bioavailability.[6]
Frequently Asked Questions (FAQs)
Q1: Why is improving the aqueous solubility of this compound important?
A1: this compound is a poorly water-soluble drug.[3][6][7] This low solubility can lead to a slow dissolution rate in the gastrointestinal tract, which in turn can result in variable oral absorption and inconsistent therapeutic effects.[6][8] By improving its aqueous solubility, researchers can enhance its dissolution, leading to more predictable bioavailability and potentially a faster onset of action.[1][6][9]
Q2: What are the primary methods to enhance the solubility of this compound?
A2: Several techniques have been successfully employed to increase the aqueous solubility of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix.[2][10][11]
-
Inclusion Complexation: Forming complexes with cyclodextrins.[8][12][13]
-
Cocrystallization: Creating a crystalline structure with a coformer molecule.[1][9][14]
-
Nanosystems: Reducing the particle size to the nanometer range through nanoemulsions or nanosuspensions.[3][4][15][16]
-
pH Adjustment: Leveraging the acidic nature of etodolac to increase solubility in basic environments.[17][18][19]
-
Use of Cosolvents and Surfactants: Employing blends of solvents and surface-active agents to improve solubilization.[20][21]
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weakly acidic drug with a pKa of 4.65.[4][6][17] Its solubility is highly dependent on the pH of the medium. In acidic environments (pH below its pKa), it remains largely unionized and thus has low solubility. As the pH increases above the pKa, the drug ionizes, leading to a significant increase in its aqueous solubility.[17][18][19]
Troubleshooting Guides
Solid Dispersions
Issue: Low drug loading or inefficient solubility enhancement with solid dispersions.
Possible Causes & Solutions:
-
Poor Polymer/Carrier Selection: The chosen hydrophilic carrier may not be optimal for this compound.
-
Troubleshooting: Screen a variety of carriers such as polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), poloxamers, and cyclodextrins.[2][11] The interaction between the drug and the polymer is crucial for preventing recrystallization and enhancing dissolution.
-
-
Inappropriate Preparation Method: The method used to prepare the solid dispersion (e.g., kneading, solvent evaporation, fusion) might not be creating an amorphous dispersion effectively.
-
Troubleshooting: Compare different preparation techniques. For instance, the solvent evaporation method has been shown to yield faster drug release compared to the kneading method for etodolac with guar gum.[10][22] Techniques like cryo-milling and lyophilization can also be effective in reducing crystallinity.[2]
-
-
Incorrect Drug-to-Carrier Ratio: The ratio of this compound to the carrier can significantly impact solubility enhancement.
Quantitative Data: Solubility Enhancement with Solid Dispersions
| Carrier | Method | Drug:Carrier Ratio | Solubility Increase (Fold) | Reference |
| Glutaric Acid (Cocrystal) | Cooling Crystallization | 1:1 | Significant increase | [1][9] |
| HP-β-CD & HPMC | Kneading | 1:2:0.3 | 2.45 | [6] |
| PEG-6000 | Fusion | 1:3 | ~1.5 | [11] |
| HPMC K4M | Fusion | 1:3 | ~1.3 | [11] |
| β-Cyclodextrin | Kneading | 1:3 | ~1.8 | [11] |
| PVPK-30 | Kneading | 1:3 | ~1.7 | [11] |
Note: The table presents a summary of reported data. Actual results may vary based on specific experimental conditions.
Experimental Protocol: Solid Dispersion Preparation by Solvent Evaporation
-
Dissolution: Dissolve a specific amount of this compound and the chosen hydrophilic carrier (e.g., PEG-600) in a suitable organic solvent (e.g., methanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:3).
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a desiccator or vacuum oven to remove any residual solvent.
-
Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and drug-carrier interactions.[10][22]
Workflow for Solid Dispersion Preparation and Evaluation
Caption: Workflow for solid dispersion preparation and evaluation.
Inclusion Complexation with Cyclodextrins
Issue: Suboptimal complexation efficiency and solubility enhancement.
Possible Causes & Solutions:
-
Inappropriate Cyclodextrin Type: The size of the cyclodextrin cavity may not be suitable for encapsulating the this compound molecule.
-
Ineffective Complexation Method: The method of preparation might not be facilitating efficient inclusion complex formation.
-
Troubleshooting: Compare methods like physical mixing, co-evaporation, kneading, and freeze-drying. The freeze-drying method has been reported to be superior to co-evaporation and physical mixing for etodolac-cyclodextrin complexes.[8]
-
-
Absence of an Auxiliary Agent: In some cases, a ternary complex can be more stable and effective.
-
Troubleshooting: Consider adding a third component, or an auxiliary agent, such as L-arginine, to form a ternary inclusion complex. This has been shown to significantly increase the stability constant and complexation efficiency of HP-β-CD with etodolac.[23]
-
Quantitative Data: Solubility Enhancement with Cyclodextrin Complexation
| Cyclodextrin | Method | Drug:CD Molar Ratio | Apparent Stability Constant (Kc) M-1 | Reference |
| β-CD | Phase Solubility | 1:1 | - | [8] |
| γ-CD | Phase Solubility | 1:1 | - | [8] |
| HP-β-CD | Phase Solubility | 1:1 | - | [8] |
| HP-γ-CD | Phase Solubility | 1:1 | - | [8] |
| HP-β-CD | Phase Solubility | 1:1 | 156.41 | [23] |
| HP-β-CD + L-Arginine | Phase Solubility | 1:1:1 | 389.24 | [23] |
Note: Kc values indicate the stability of the complex. Higher values suggest more stable complex formation.
Experimental Protocol: Inclusion Complex Preparation by Freeze-Drying
-
Solution Preparation: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HP-γ-CD).
-
Drug Addition: Add this compound to the cyclodextrin solution in a 1:1 molar ratio.
-
Mixing: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to achieve equilibrium.
-
Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C).
-
Lyophilization: Lyophilize the frozen sample under vacuum for 24-48 hours to remove the water, yielding a powdered complex.
-
Characterization: Analyze the complex using DSC, XRD, FTIR, and ¹H NMR to confirm the formation of the inclusion complex.[8][23]
Workflow for Cyclodextrin Inclusion Complexation
Caption: Workflow for cyclodextrin inclusion complexation.
Nanosuspensions and Nanoemulsions
Issue: Particle aggregation, instability, or low entrapment efficiency.
Possible Causes & Solutions:
-
Inadequate Stabilization: The concentration or type of stabilizer may be insufficient to prevent particle agglomeration.
-
Troubleshooting: Screen different stabilizers such as poloxamer 188, PVP K30, and various grades of HPMC.[4] Optimize the concentration of the stabilizer to ensure adequate surface coverage of the nanoparticles.
-
-
Suboptimal Formulation Components (for Nanoemulsions): The oil, surfactant, and co-surfactant selection is critical for forming a stable nanoemulsion.
-
Troubleshooting: Conduct screening studies to identify an oil in which this compound has high solubility (e.g., Capryol 90, isopropyl isostearate).[3][16] Similarly, screen various surfactants (e.g., Tween 20, Poloxamer 188) and co-surfactants to find a system that produces a stable oil-in-water (O/W) nanoemulsion with a small droplet size.[3][15][16]
-
-
Inefficient Preparation Technique: The energy input during preparation might not be sufficient to achieve the desired particle size.
-
Troubleshooting: For nanosuspensions, methods like solvent anti-solvent precipitation or pearl milling can be effective.[4][24] For nanoemulsions, high-energy methods like ultrasonication or high-pressure homogenization are often required. Optimize process parameters such as sonication time or homogenization pressure.
-
Quantitative Data: this compound Nanosystems
| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Dissolution at 10 min (%) | Reference |
| Nanosuspension | Poloxamer 188 (stabilizer) | 39.5 - 986 | 90.5 - 98.85 | 85 | [4] |
| Nanoemulsion | Isopropyl isostearate, Poloxamer 188, Transcutol P | 163.5 | - | - | [16] |
Note: For comparison, the dissolution of pure etodolac at 10 minutes was reported to be 15.8%.[4]
Experimental Protocol: Nanosuspension Preparation by Solvent Anti-solvent Precipitation
-
Organic Phase: Dissolve this compound in a suitable water-miscible organic solvent (e.g., ethanol, acetone).
-
Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., poloxamer 188).
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring. The rapid diffusion of the solvent into the anti-solvent leads to the precipitation of the drug as nanoparticles.
-
Solvent Removal: Remove the organic solvent, typically by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.[4]
Logical Relationship for Nanosystem Formulation
Caption: Key factors influencing successful nanosystem formulation.
References
- 1. biotech-asia.org [biotech-asia.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Nanostructured Lipid Carriers Engineered as Topical Delivery of Etodolac: Optimization and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annalsofrscb.ro [annalsofrscb.ro]
- 5. Nanostructured Lipid Carriers (NLC)-Based Gel Formulations as Etodolac Delivery: From Gel Preparation to Permeation Study [mdpi.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. ijpsr.com [ijpsr.com]
- 8. Interactions of Cyclodextrins and their Hydroxyl Derivatives with Etodolac: Solubility and Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. SOLUBILITY ENHANCEMENT OF ETODOLAC BY SOLID DISPERSION TECHNIQUES | Semantic Scholar [semanticscholar.org]
- 11. Modified Solubility of Etodolac through Solid Dispersion and Complexation - ProQuest [proquest.com]
- 12. Interactions of Cyclodextrins and their Hydroxyl Derivatives with Etodolac: Solubility and Dissolution Enhancement [ouci.dntb.gov.ua]
- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Preparation and Evaluation of Etodolac Nanoemulsion [jmchemsci.com]
- 16. Nanoemulsions as a Promising Carrier for Topical Delivery of Etodolac: Formulation Development and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. simulations-plus.com [simulations-plus.com]
- 20. researchgate.net [researchgate.net]
- 21. ijpsonline.com [ijpsonline.com]
- 22. ejbps.com [ejbps.com]
- 23. Inclusion Complexation of Etodolac with Hydroxypropyl-beta-cyclodextrin and Auxiliary Agents: Formulation Characterization and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ijirt.org [ijirt.org]
Technical Support Center: Overcoming Poor Bioavailability of (S)-Etodolac
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the poor in vivo bioavailability of (S)-etodolac.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor bioavailability?
A1: this compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] Its oral bioavailability is limited by its dissolution rate in the gastrointestinal fluid, which can lead to incomplete absorption and delayed onset of action.[1][3]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
A2: The main approaches focus on improving the solubility and dissolution rate of this compound. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix to reduce drug crystallinity and enhance dissolution.[1][4][5]
-
Cocrystals: Forming a crystalline structure of this compound with a coformer to alter its physicochemical properties, leading to improved solubility and dissolution.[3][6][7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating this compound in a mixture of oils, surfactants, and co-surfactants that spontaneously form a fine emulsion in the GI tract, facilitating drug absorption.[8]
-
Nanonization: Reducing the particle size of this compound to the nanoscale to increase the surface area available for dissolution.[9]
-
Liquisolid Compacts: Dispersing the drug in a non-volatile liquid and adsorbing it onto a carrier and coating material to enhance dissolution.[10]
Q3: How do solid dispersions improve the bioavailability of this compound?
A3: Solid dispersions enhance the bioavailability of this compound primarily by:
-
Reducing drug crystallinity: The drug is molecularly dispersed in a hydrophilic carrier in an amorphous state, which has higher energy and is more soluble than the crystalline form.[1][10]
-
Increasing the surface area: The drug's particle size is reduced to a molecular level, leading to a larger surface area for dissolution.[4]
-
Improving wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of this compound Formulation
| Possible Cause | Troubleshooting Step |
| Incomplete conversion to amorphous form in solid dispersion. | Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the absence of crystalline drug peaks.[1][5] If crystallinity is present, optimize the preparation method (e.g., solvent evaporation, hot-melt extrusion) or increase the polymer-to-drug ratio.[4][11] |
| Inappropriate polymer selection for solid dispersion. | Screen different hydrophilic polymers such as Polyethylene Glycols (PEGs), Polyvinylpyrrolidone (PVP), or Hydroxypropyl Methylcellulose (HPMC).[4][12] The choice of polymer can significantly impact the dissolution rate. |
| Cocrystal did not form or is unstable. | Confirm cocrystal formation using techniques like DSC, XRPD, and Fourier-Transform Infrared Spectroscopy (FTIR).[3][6] If the cocrystal is not forming, consider a different coformer or crystallization technique (e.g., cooling crystallization, solvent evaporation).[6][7] |
| Suboptimal composition of SEDDS formulation. | Systematically vary the ratios of oil, surfactant, and cosurfactant. Evaluate the self-emulsification efficiency and droplet size of the resulting microemulsion.[8] |
| Agglomeration of nanoparticles. | Ensure adequate stabilization of the nanoparticles using appropriate stabilizers or surfactants during the formulation process.[9] |
Issue 2: Poor In Vivo Bioavailability Despite Improved In Vitro Dissolution
| Possible Cause | Troubleshooting Step |
| In vivo precipitation of the amorphous drug. | Incorporate precipitation inhibitors into the formulation, such as HPMC or other polymers, to maintain a supersaturated state in the GI tract. |
| First-pass metabolism. | While this compound has high permeability, significant first-pass metabolism can reduce bioavailability.[13] Consider formulation strategies that promote lymphatic transport, such as lipid-based systems like SEDDS, to bypass the liver.[8] |
| Inadequate absorption window. | If the drug is only absorbed in the upper part of the small intestine, a rapidly dissolving formulation might not be sufficient. Consider developing a controlled-release formulation to deliver the drug over a more extended period.[14] |
| Stereoselective pharmacokinetics. | The pharmacokinetics of this compound can differ from the R-enantiomer.[15][16] Ensure that the analytical method used for in vivo studies is stereospecific to accurately quantify this compound concentrations in plasma. |
Data Presentation
Table 1: In Vitro Dissolution Enhancement of this compound Formulations
| Formulation Strategy | Carrier/Coformer/System | Key Findings | Reference |
| Solid Dispersion | PEG 6000, Guar Gum, Aerosil (Spray Drying) | Significant increase in dissolution; decreased crystallinity. | [1] |
| Solid Dispersion | HP-β-Cyclodextrin, HPMC (Kneading) | Dissolution efficiency improved from 36.01% to 88.66%. | [4] |
| Cocrystal | Glutaric Acid (Cooling Crystallization) | Significant increase in solubility and dissolution rate. | [6][7] |
| Nanoparticles | Poloxamer 188 (Solvent Antisolvent Precipitation) | Saturated solubility increased approximately 12-fold. | [9] |
| Liquisolid Compact | PEG 400, Avicel PH-200, Aerosil 200 | Over 95% drug release in 30 minutes. | [10] |
Table 2: In Vivo Pharmacokinetic Parameters of Enhanced this compound Formulations in Rabbits
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC₀₋₈ (µg·h/mL) | Reference |
| Pure Etodolac | 7.5 ± 0.5 | 4.2 ± 0.4 | - | [8] |
| Etodolac Suspension | 10.6 ± 0.7 | 2.4 ± 0.2 | - | [8] |
| Etodolac SEDDS | 16.4 ± 1.1 | 1.3 ± 0.2 | 2.3 times higher than pure drug | [8] |
Experimental Protocols
1. Preparation of this compound Solid Dispersions by Solvent Evaporation
-
Dissolve this compound and a hydrophilic carrier (e.g., PEG 6000) in a suitable solvent like methanol.[5]
-
The ratio of drug to carrier can be varied (e.g., 1:1, 1:3, 1:5).
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).[17]
-
Dry the resulting mass completely to remove any residual solvent.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.[4]
-
Store the prepared solid dispersion in a desiccator until further use.
2. Preparation of this compound Cocrystals by Cooling Crystallization
-
Dissolve this compound in a suitable solvent (e.g., methanol).[6]
-
Dissolve the coformer (e.g., glutaric acid) in a suitable solvent (e.g., distilled water).[6]
-
Add the drug solution to the coformer solution while stirring.
-
Keep the resulting mixture in a refrigerator overnight to induce crystallization.[6]
-
Filter the mixture to obtain the cocrystals.
-
Wash the cocrystals with a small amount of cold solvent and dry them.
3. In Vitro Dissolution Study
-
The dissolution medium is typically 900 mL of a buffered solution (e.g., phosphate buffer pH 6.8 or 7.4).[18][19]
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at a specified rpm (e.g., 50 or 100 rpm).[4][18]
-
Add a precisely weighed amount of the this compound formulation to the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[18]
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Analyze the drug concentration in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[18][19]
4. In Vivo Pharmacokinetic Study in Rabbits
-
Fast the animals overnight before drug administration.[8]
-
Administer the this compound formulation orally at a specific dose.
-
Collect blood samples from the marginal ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.[17]
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -20°C until analysis.
-
Determine the concentration of this compound in the plasma samples using a validated HPLC method.[8][17]
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Troubleshooting logic for poor this compound bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Enhanced release of solid dispersions of etodolac in polyethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cocrystal Formulation: A Novel Approach to Enhance Solubility and Dissolution of Etodolac – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. biotech-asia.org [biotech-asia.org]
- 8. Enhanced oral bioavailability of etodolac by self-emulsifying systems: in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. annalsofrscb.ro [annalsofrscb.ro]
- 10. Enhanced Oral Bioavailability of Etodolac by the Liquisolid Compact Technique: Optimisation, In-Vitro and In-Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A new approach for the development of etodolac emulgels for rheumatic arthritis cure: in vitro and in vivo assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation, Characterization and In Vitro / In Vivo Evaluation of Oral Time-Controlled Release Etodolac Pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Polymeric Surfactant Based Etodolac Chewable Tablets: Formulation and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pharmascholars.com [pharmascholars.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Optimizing (S)-etodolac Dosage for Cell-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (S)-etodolac dosage for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cell-based assays?
This compound is the pharmacologically active enantiomer of etodolac, a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in prostaglandin synthesis, which plays a role in inflammation and cell proliferation.[3][4] Beyond COX-2 inhibition, this compound can also induce apoptosis and cell cycle arrest through various signaling pathways, including the MAP kinase pathway.[5]
Q2: What is a typical starting concentration range for this compound in cell-based assays?
Based on published literature, a typical starting concentration range for this compound and its racemic mixture in cell-based assays is between 10 µM and 1000 µM (1 mM).[6][7] The optimal concentration is highly dependent on the cell type and the specific biological question being investigated. For sensitive cell lines or to minimize off-target effects, it is advisable to start with a lower concentration and perform a dose-response curve.
Q3: How long should I incubate my cells with this compound?
The incubation time can vary from a few hours to several days. Initial effects on signaling pathways can sometimes be observed within hours. However, effects on cell viability and proliferation are often assessed after 24 to 72 hours of incubation.[6][7] A time-course experiment is recommended to determine the optimal incubation period for your specific assay and cell line.
Q4: I am not observing any effect of this compound on my cells. What could be the reason?
There are several potential reasons for a lack of effect:
-
Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. Consider performing a dose-response experiment with a wider concentration range.
-
Cell Line Resistance: Some cell lines may be inherently resistant to the effects of this compound.
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect subtle changes.
-
Drug Stability: Ensure the this compound solution is properly prepared and stored to maintain its activity.
Q5: I am observing high levels of cytotoxicity even at low concentrations of this compound. What should I do?
High cytotoxicity at low concentrations could be due to:
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to the cells. A solvent control is crucial.
-
Off-Target Effects: At higher concentrations, off-target effects are more likely.
-
Incorrect Dosage Calculation: Double-check your calculations for preparing the this compound dilutions.
Troubleshooting Guides
Issue 1: High Well-to-Well Variability in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing. |
| Edge Effects | Avoid using the outer wells of the microplate. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity. |
| Pipetting Errors | Use a multichannel pipette for adding reagents to minimize timing differences between wells. When dispensing, touch the pipette tip to the side of the well to ensure accurate volume transfer. |
| Incomplete Solubilization of Formazan Crystals | After adding the solubilization solution, ensure complete mixing by gentle shaking or pipetting up and down. Incubate for a sufficient time to allow for full solubilization. |
Issue 2: Inconsistent Results in Western Blot Analysis
| Potential Cause | Recommended Solution |
| Low Protein Yield | Ensure efficient cell lysis by using an appropriate lysis buffer and protocol. Keep samples on ice to prevent protein degradation. |
| Uneven Protein Loading | Accurately determine the protein concentration of each lysate using a reliable method (e.g., BCA assay) and load equal amounts of protein into each well. |
| Poor Antibody Performance | Use antibodies that have been validated for your specific application. Optimize the antibody dilution and incubation times. |
| Inefficient Protein Transfer | Ensure proper contact between the gel and the membrane during transfer. Use an appropriate transfer buffer and optimize the transfer time and voltage. |
Quantitative Data Summary
The following tables summarize the effective concentrations and IC50 values of etodolac (racemic mixture and enantiomers) in various cell lines from published studies. These values can serve as a starting point for designing your experiments.
Table 1: IC50 Values of Etodolac in Cancer Cell Lines
| Cell Line | Drug | Assay | Incubation Time (h) | IC50 |
| HT-29/Inv3 (colorectal) | Etodolac | MTT | 72 | 0.5 mM[8] |
| Lovo (colorectal) | Etodolac | MTT | 72 | 1.75 mM[8] |
| SW620 (colorectal) | Etodolac | MTT | 72 | 1.88 mM[8] |
| HT-29 (colorectal) | Etodolac | MTT | 72 | 1.88 mM[8] |
| MCF-7 (breast) | Etodolac | MTT | 48 | ~500 µM[6] |
| MDA-MB-231 (breast) | Etodolac | MTT | 48 | ~750 µM[6] |
| HepG2 (hepatocellular) | ETD-SDZN NSs | MTT | 48 | 11.9 µg/mL[9] |
| Huh-7 (hepatocellular) | ETD-SDZN NSs | MTT | 48 | 49.9 µg/mL[9] |
Table 2: Effective Concentrations of Etodolac in Cell-Based Assays
| Cell Line | Drug | Effect | Concentration |
| HepG2, PLC/PRF/5 | Etodolac | Growth inhibition, Cell cycle arrest | Not specified[5] |
| Breast Cancer Cells | Etodolac | Decreased cell viability | 0.5 mM, 1 mM[6] |
| K562 (leukemia) | Etodolac derivatives | Apoptotic and anti-proliferative activities | 10-100 µM[7] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Materials:
-
Cells in culture
-
96-well tissue culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound. Include untreated and solvent controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Western Blot Analysis
This protocol describes the detection of specific proteins in cell lysates following treatment with this compound.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p21, p27, CDK2, p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for optimizing this compound dosage.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. azurebiosystems.com [azurebiosystems.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 9. researchhub.com [researchhub.com]
Technical Support Center: Chiral Separation of Etodolac Enantiomers
Welcome to the technical support center for the chiral separation of etodolac enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges encountered during the separation of (R)- and (S)-etodolac.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chiral separation of etodolac enantiomers by High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Resolution of Enantiomers
Question: I am not seeing any separation between the (R)- and this compound peaks on my chiral HPLC column. What should I do?
Answer:
Poor or no resolution is a common challenge in chiral separations. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Column Selection: Etodolac enantiomers have been successfully resolved on several types of chiral stationary phases (CSPs).[1][2] Ensure you are using an appropriate column. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak ID), are often a good starting point.[2] Protein-based columns like CHIRAL-AGP have also been shown to be effective.[1][3]
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving enantioselectivity.
-
Normal-Phase Chromatography:
-
Organic Modifier: Vary the concentration of the alcohol modifier (e.g., 2-propanol, ethanol) in the non-polar mobile phase (e.g., hexane). Optimization of the 2-propanol concentration has been shown to be a key factor.
-
Additive: The addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), can significantly improve peak shape and resolution.[4]
-
-
Reversed-Phase Chromatography:
-
pH of Aqueous Phase: The pH of the buffer can influence the ionization state of etodolac, which in turn affects its interaction with the stationary phase. A pH around 2.5-3.5 can suppress the ionization of the carboxylic acid group, increasing retention and potentially improving resolution.[5] A mobile phase with a pH of 4.0 has also been used successfully.[3]
-
Organic Modifier: The type and concentration of the organic modifier (e.g., isopropanol, acetonitrile, methanol) are crucial. If using acetonitrile, consider switching to or adding methanol, as it can offer different selectivity.[5]
-
-
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase the interaction time of the enantiomers with the CSP, leading to better resolution.
-
Control Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.
Issue 2: Peak Tailing
Question: My etodolac enantiomer peaks are showing significant tailing. How can I improve the peak shape?
Answer:
Peak tailing can compromise resolution and quantification. Here are some common causes and solutions:
-
Secondary Interactions: Tailing of acidic compounds like etodolac on silica-based columns can be due to interactions with residual silanol groups on the stationary phase.[5]
-
Mobile Phase Additives: Adding a small amount of an acidic modifier like TFA or formic acid to the mobile phase can help to saturate the active silanol groups and reduce tailing.[4] For basic compounds, a basic additive like diethylamine (DEA) or triethylamine (TEA) is often used, but for the acidic etodolac, an acidic modifier is more appropriate.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, which can manifest as tailing on some chiral columns.[6]
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.
-
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.
-
Solvent Matching: Whenever possible, dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.
-
Issue 3: Method Variability and Robustness
Question: I am seeing variations in retention times and resolution between different runs or on different days. How can I improve the robustness of my method?
Answer:
Method robustness is key for reliable and reproducible results. Consider the following factors:
-
Mobile Phase Preparation:
-
Precise Composition: Ensure the mobile phase components are measured and mixed accurately every time. Small variations in the percentage of the organic modifier or the pH of the buffer can lead to significant changes in retention and resolution.
-
Fresh Preparation: Prepare the mobile phase fresh daily and ensure it is adequately degassed. Mobile phase stability for etodolac analysis has been reported to be at least 48 hours.[1]
-
-
Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. Inadequate equilibration can lead to drifting retention times.
-
Temperature Control: Use a column oven to maintain a constant and consistent column temperature. Fluctuations in ambient temperature can affect retention times.
-
Method Validation: A validated method will have demonstrated robustness. During validation, systematically vary parameters like mobile phase composition, pH, flow rate, and temperature to assess the impact on the separation.[7]
Capillary Electrophoresis (CE)
Question: I am having trouble separating etodolac enantiomers using capillary electrophoresis. What parameters should I optimize?
Answer:
Capillary electrophoresis is a powerful technique for chiral separations. Here are the key parameters to consider for optimizing the separation of etodolac enantiomers:
-
Chiral Selector: The choice and concentration of the chiral selector are paramount.
-
(2-hydroxy)propyl-beta-cyclodextrin (HP-β-CD) has been successfully used as a chiral selector for etodolac enantiomers.[8][9]
-
The degree of substitution (DS) of the cyclodextrin can also impact resolution.[8]
-
Screening different types of cyclodextrins (neutral and anionic) may be necessary to find the optimal selector.[8]
-
Vancomycin has also been used as a chiral selector for etodolac in CE-MS applications.[10]
-
-
Buffer pH and Concentration:
-
The pH of the background electrolyte (BGE) affects the charge of both the analyte and the capillary wall, influencing the electroosmotic flow (EOF) and electrophoretic mobility. A phosphate buffer at pH 7.0 has been shown to provide good resolution.[8] Another study used a phosphate buffer at pH 6.0.[9]
-
The concentration of the buffer can also affect resolution.[8]
-
-
Instrumental Parameters:
-
Voltage: The separation voltage influences migration times and Joule heating. Higher voltages can lead to shorter analysis times but may also cause band broadening due to increased temperature.
-
Temperature: The capillary temperature affects the viscosity of the BGE and the binding constants between the enantiomers and the chiral selector. A temperature of 15°C has been used to achieve high resolution.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which enantiomer of etodolac is pharmacologically active? A1: The (S)-enantiomer of etodolac is responsible for the majority of the anti-inflammatory activity, while the (R)-enantiomer is almost inactive.
Q2: What are the typical detection wavelengths for etodolac? A2: Etodolac is typically detected by UV absorbance at wavelengths around 225 nm or 274 nm.[1][4]
Q3: Can I use a C18 column for chiral separation of etodolac? A3: A standard achiral C18 column will not separate enantiomers. However, a C18 column can be used for the analysis of racemic etodolac or for the separation of diastereomeric derivatives of etodolac, which is an indirect method of chiral separation.[5][11] For direct chiral separation, a chiral stationary phase is required.
Q4: What is the importance of using an internal standard in CE? A4: Using an internal standard, such as ketoprofen, in capillary electrophoresis can improve the precision of peak area measurements.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the chiral separation of etodolac enantiomers.
Table 1: HPLC Method Parameters for Etodolac Enantiomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | CHIRAL-AGP (100 x 4.0 mm, 5 µm) | Chiralcel OD-H | Kromasil Cellucoat (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1 M Sodium Dihydrogen Phosphate Dihydrate pH 4.0 buffer: Isopropanol (85:15 v/v) | Hexane:Isopropanol (90:10 v/v) with 0.1% TFA | Hexane:Isopropanol:TFA (90:10:0.1 v/v/v) |
| Flow Rate | Not Specified | Not Specified | Not Specified |
| Temperature | 25 °C | Not Specified | Not Specified |
| Detection | 225 nm | Not Specified | 274 nm |
| Resolution | 3.0 | >2.0 | Good resolution |
| Reference | [1][3] | [12] | [4] |
Table 2: Capillary Electrophoresis Method Parameters for Etodolac Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Chiral Selector | 20 mM HP-β-CD (DS ~4.2) | 15 mM HP-β-CD |
| Buffer | 100 mM Phosphate buffer (pH 7.0) | 0.1 M Phosphate buffer (pH 6.0) |
| Temperature | Not Specified | 15 °C |
| Detection | 225 nm (reference at 360 nm) | 225 nm (reference at 360 nm) |
| Resolution | ~2.5 | ~4.0 |
| Reference | [8] | [9] |
Experimental Protocols
Protocol 1: HPLC Chiral Separation of Etodolac Enantiomers (Reversed-Phase)
This protocol is based on the method described by S. M. M. Ali et al. (2015).[1][3]
-
Instrumentation:
-
High-Performance Liquid Chromatograph with UV detector.
-
CHIRAL-AGP column (100 x 4.0 mm i.d., 5 µm particle size).
-
Column oven.
-
-
Reagents:
-
Sodium dihydrogen phosphate dihydrate.
-
Orthophosphoric acid (for pH adjustment).
-
Isopropanol (HPLC grade).
-
Water (HPLC grade).
-
Etodolac reference standard.
-
-
Mobile Phase Preparation:
-
Prepare a 0.1 M sodium dihydrogen phosphate dihydrate buffer. Adjust the pH to 4.0 with orthophosphoric acid.
-
Mix the buffer with isopropanol in a ratio of 85:15 (v/v).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: CHIRAL-AGP (100 x 4.0 mm, 5 µm).
-
Mobile Phase: 0.1 M Sodium Dihydrogen Phosphate Dihydrate pH 4.0 buffer: Isopropanol (85:15 v/v).
-
Flow Rate: As per column manufacturer's recommendation (typically 0.8-1.2 mL/min).
-
Column Temperature: 25 °C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic etodolac in a suitable solvent (e.g., mobile phase).
-
Dilute the stock solution to the desired concentration for analysis.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The R- and S-isomers should be baseline resolved.
-
Protocol 2: Capillary Electrophoresis Chiral Separation of Etodolac Enantiomers
This protocol is based on the method described by Rodríguez de Pablos et al. (2005).[8]
-
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Fused silica capillary.
-
-
Reagents:
-
Sodium phosphate (for buffer preparation).
-
(2-hydroxy)propyl-beta-cyclodextrin (HP-β-CD) with a degree of substitution of approximately 4.2.
-
Sodium hydroxide or phosphoric acid (for pH adjustment).
-
Water (deionized).
-
Etodolac reference standard.
-
-
Background Electrolyte (BGE) Preparation:
-
Prepare a 100 mM phosphate buffer and adjust the pH to 7.0.
-
Add HP-β-CD to the buffer to a final concentration of 20 mM.
-
Filter and degas the BGE.
-
-
CE Conditions:
-
Capillary: Fused silica.
-
BGE: 100 mM phosphate buffer (pH 7.0) with 20 mM HP-β-CD.
-
Voltage: Optimize for best resolution and analysis time.
-
Temperature: Control as needed (e.g., 25°C).
-
Detection: 225 nm (with a reference wavelength at 360 nm).
-
-
Sample Preparation:
-
Dissolve the etodolac sample in the BGE or a compatible solvent.
-
-
Procedure:
-
Condition the capillary with the BGE.
-
Introduce the sample into the capillary (e.g., by hydrodynamic or electrokinetic injection).
-
Apply the separation voltage and record the electropherogram.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENANTIOMERIC SEPARATION OF ETODOLAC IN A BULK DRUG SUBSTANCE BY REVERSE-PHASE CHIRAL LIQUID CHROMATOGRAPHY METHOD | Semantic Scholar [semanticscholar.org]
- 4. aces.su.se [aces.su.se]
- 5. benchchem.com [benchchem.com]
- 6. Chiral Separations 3: Overloading and Tailing [restek.com]
- 7. chemistryjournal.in [chemistryjournal.in]
- 8. Separation of etodolac enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of enantiomeric impurity of etodolac by capillary electrophoresis using (2-hydroxypropyl)-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (S)-Etodolac Stability in Solvent Systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-etodolac. The information provided is intended to help address common stability issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues related to the stability of this compound in different solvent systems.
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound in acidic aqueous solutions. | This compound is known to be highly susceptible to acid-catalyzed hydrolysis. The rate of degradation increases significantly in acidic conditions.[1][2][3][4] | Maintain the pH of the aqueous solution above its pKa of 4.65 to minimize acid-catalyzed degradation.[1] Consider using a buffered solution to maintain a stable pH. |
| Precipitation of this compound in aqueous solutions. | This compound has low water solubility.[5] Changes in temperature or the addition of other components can cause it to precipitate out of solution. | Increase the solubility by using co-solvents such as ethanol, polyethylene glycol 400 (PEG 400), or propylene glycol.[6] The solubility of etodolac is higher in these co-solvents compared to water.[6] Alternatively, consider formulating the drug in a nanoemulsion.[5] |
| Discoloration or appearance of unknown peaks in HPLC analysis after exposure to light. | This compound can undergo photodegradation when exposed to UV radiation.[2][3][4] This can lead to the formation of degradation products that may be colored or have different chromatographic properties. | Protect solutions containing this compound from light by using amber-colored vials or by working in a light-controlled environment. |
| Inconsistent results in stability studies. | This could be due to a variety of factors including variations in solvent quality, pH, temperature, or exposure to oxygen. | Ensure consistent experimental conditions. Use high-purity solvents, freshly prepared solutions, and control the temperature and pH accurately. To minimize oxidative degradation, consider purging solutions with an inert gas like nitrogen. |
| Difficulty in dissolving this compound for in-vitro release studies. | The poor aqueous solubility of this compound can make it challenging to prepare solutions for dissolution testing. | The use of surfactants like Tween 80 or Brij 58 can enhance the solubility of etodolac.[6] The selection of an appropriate dissolution medium that includes solubilizing agents may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for etodolac?
A1: Etodolac primarily degrades through hydrolysis, oxidation, and photolysis.[2][3][4] Acid-catalyzed hydrolysis is a major pathway in aqueous solutions, leading to the formation of several degradation products.[1][7]
Q2: How does pH affect the stability of etodolac in aqueous solutions?
A2: The stability of etodolac in aqueous solutions is highly pH-dependent. It exhibits significant degradation under acidic conditions (pH < 4.65) due to specific acid catalysis.[1] The degradation rate is considerably lower in neutral and basic conditions.[2][3][4]
Q3: What solvents are recommended for dissolving and stabilizing this compound?
A3: Due to its poor water solubility, organic co-solvents are often used. Ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol have been shown to be effective in solubilizing etodolac.[6] For analytical purposes, a mixture of water and acetonitrile is commonly used as a diluent.[2]
Q4: Are there any specific handling and storage conditions recommended for this compound solutions?
A4: To ensure stability, this compound solutions should be protected from light and stored at controlled room temperature or refrigerated.[8] For long-term storage, preparing solutions fresh is recommended. The use of buffered solutions to maintain a stable pH is also advisable, especially for aqueous preparations.
Q5: How can I monitor the stability of my this compound solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to monitor the stability of this compound.[9][10] This method should be able to separate the intact drug from its degradation products. UV-spectrophotometry can also be used for quantitative estimation.[11]
Quantitative Stability Data
The following table summarizes the degradation of etodolac under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Condition | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5 M HCl | 8 hours | 60 °C | Complete Degradation | [2][3][4] |
| Base Hydrolysis | 5 M NaOH | 8 hours | 80 °C | 5-6% | [2][3][4] |
| Oxidation | 30% H₂O₂ | 8 hours | 80 °C | 68% | [2][3][4] |
| Thermal Degradation | Solid State | 48 hours | 80 °C | ~1% | [2][3][4] |
| Photodegradation | UV Radiation | 1.2 million lux hours | Ambient | 6-25% | [2][3][4] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with a UV detector
-
C18 column
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of this compound in a solution of 5 M HCl.
-
Incubate the solution at 60°C for 8 hours.[2]
-
After incubation, cool the solution and neutralize it with NaOH.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of this compound in a solution of 5 M NaOH.
-
Incubate the solution at 80°C for 8 hours.[2]
-
After incubation, cool the solution and neutralize it with HCl.
-
Dilute the sample with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of this compound in a 30% H₂O₂ solution.
-
Incubate the solution at 80°C for 8 hours.[2]
-
After incubation, dilute the sample with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a petri dish.
-
Expose it to a temperature of 80°C for 48 hours in a temperature-controlled oven.[2]
-
After exposure, dissolve the sample in a suitable solvent and dilute it for HPLC analysis.
-
-
Photodegradation:
HPLC Analysis:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a buffer (e.g., 0.02M potassium dihydrogen orthophosphate) in a ratio of 65:35 (v/v).[12]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 227 nm[9]
-
Injection Volume: 10 µL
Visualizations
Etodolac Degradation Pathway
The following diagram illustrates the major degradation pathways of etodolac under stress conditions.
Caption: Major degradation pathways of etodolac under different stress conditions.
Troubleshooting Workflow for this compound Stability Issues
This diagram provides a logical workflow for troubleshooting common stability problems encountered with this compound solutions.
Caption: A logical workflow for troubleshooting this compound stability issues.
References
- 1. Kinetics and mechanisms of etodolac degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Evaluation of Etodolac Nanoemulsion [jmchemsci.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Etodolac Containing Topical Niosomal Gel: Formulation Development and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistryjournal.in [chemistryjournal.in]
- 10. benchchem.com [benchchem.com]
- 11. ijpsr.info [ijpsr.info]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
Minimizing off-target effects of (S)-etodolac in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of (S)-etodolac in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is the biologically active S-enantiomer of etodolac, a nonsteroidal anti-inflammatory drug (NSAID).[1] Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3] COX-2 is responsible for producing prostaglandins that mediate pain and inflammation.[4] By selectively inhibiting COX-2 over COX-1, this compound reduces inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][5]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is a selective COX-2 inhibitor, off-target effects can occur, especially at higher concentrations. Potential off-target effects may include:
-
Inhibition of COX-1: Although more selective for COX-2, at higher doses, this compound can inhibit COX-1, potentially leading to gastrointestinal issues.
-
Effects on Cell Proliferation and Apoptosis: Some studies on selective COX-2 inhibitors have shown effects on cell proliferation and apoptosis, which may be independent of COX-2 inhibition.[6][7][8]
-
Modulation of other signaling pathways: NSAIDs have been reported to have COX-independent effects, potentially impacting pathways like NF-κB.[9]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, consider the following strategies:
-
Dose-Response Studies: Conduct a thorough dose-response analysis to determine the lowest effective concentration of this compound that inhibits COX-2 activity without affecting other pathways.
-
Use of Appropriate Controls: Include positive and negative controls in your experiments. A non-selective NSAID (e.g., ibuprofen) and a vehicle control (e.g., DMSO) are recommended.
-
Confirm COX-2 Specificity: In cell-based assays, use cell lines with and without COX-2 expression to confirm that the observed effects are COX-2 dependent.[10]
-
Monitor Cell Viability: Assess cell viability using methods like the MTT assay to ensure the observed effects are not due to cytotoxicity.[10][11]
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro studies, this compound should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is important to keep the final DMSO concentration in your cell culture media low (typically below 0.5%) to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent experimental results | 1. this compound degradation. 2. Variability in cell culture conditions. 3. Inconsistent final concentration of the compound. | 1. Prepare fresh stock solutions of this compound regularly. 2. Standardize cell passage number, seeding density, and incubation times. 3. Ensure accurate dilution of the stock solution and thorough mixing. |
| Observed effects at unexpectedly low concentrations | 1. High sensitivity of the cell line. 2. Off-target effects are occurring. | 1. Perform a detailed dose-response curve to determine the EC50. 2. Use a structurally different COX-2 inhibitor as a control to see if the effect is specific to this compound's chemical structure. |
| No observable effect at expected concentrations | 1. Low or no COX-2 expression in the cell line. 2. this compound is inactive. 3. Incorrect assay conditions. | 1. Verify COX-2 expression in your cell line using Western blot or qPCR. 2. Check the purity and integrity of your this compound compound. 3. Optimize assay parameters such as incubation time and substrate concentration. |
| High background signal in assays | 1. Contamination of reagents or cell culture. 2. Non-specific binding of detection antibodies. | 1. Use sterile techniques and fresh reagents. 2. Include appropriate blocking steps and antibody titration in your protocols. |
Quantitative Data
The following table summarizes the inhibitory potency of etodolac against COX-1 and COX-2 enzymes. The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A higher COX-1/COX-2 ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| Etodolac | > 100 | 53 | > 1.9 | [12] |
| Etodolac | - | - | 2.4 | [13] |
Note: Data is for racemic etodolac. This compound is the active enantiomer responsible for COX-2 inhibition.
Experimental Protocols
Protocol 1: In Vitro COX Inhibition Assay
This protocol is adapted from methods used to determine the IC50 values of NSAIDs.[12][14]
Objective: To determine the concentration of this compound required to inhibit 50% of COX-1 and COX-2 activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound
-
DMSO
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection method for prostaglandin E2 (PGE2) (e.g., ELISA kit or LC-MS/MS)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
In a reaction tube, add the reaction buffer, enzyme (COX-1 or COX-2), and a dilution of this compound or vehicle (DMSO).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding a stopping solution or by placing on ice).
-
Measure the amount of PGE2 produced using a suitable detection method.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cultured cells.[10][11]
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for assessing this compound effects.
Caption: Potential off-target pathways of this compound.
References
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Etodolac: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Cyclooxygenase-2 inhibition by celecoxib reduces proliferation and induces apoptosis in angiogenic endothelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of cyclooxygenase-2 selective inhibitors on the proliferation and apoptosis of human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A window-of-opportunity biomarker study of etodolac in resectable breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Ibuprofen, Naproxen and Diclofenac on cell Apoptosis, Cell Proliferation and Histology Changes in Human Cholangiocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (S)-etodolac studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and inconsistencies encountered during experiments with (S)-etodolac.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from racemic etodolac and (R)-etodolac?
Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) that is administered as a racemic mixture, meaning it contains equal parts of two enantiomers: this compound and (R)-etodolac.[1] The anti-inflammatory and analgesic properties of etodolac are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[2][3] The (R)-enantiomer is largely inactive against COX enzymes but may have other biological effects, such as gastroprotective properties.[2][4][5] The two enantiomers are stable, and there is no conversion of the (R)-form to the (S)-form in the body.[1][6]
Q2: What is the primary mechanism of action for this compound?
The primary mechanism of action for this compound is the selective inhibition of the COX-2 enzyme.[7][8] COX-2 is an enzyme that catalyzes the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[9][10] By inhibiting COX-2, this compound reduces the production of these pro-inflammatory prostaglandins.[4][7] It shows preferential selectivity for COX-2 over COX-1, which may contribute to a better gastrointestinal safety profile compared to non-selective NSAIDs.[10][11]
Q3: Why are my experimental results with this compound inconsistent?
Inconsistent results in this compound studies can stem from several factors:
-
Enantiomeric Purity: The most critical factor is the purity of your this compound sample. Contamination with the inactive (R)-enantiomer will reduce the effective concentration of the active compound.
-
Compound Solubility and Stability: Etodolac is practically insoluble in water, which can lead to precipitation in aqueous cell culture media and inaccurate dosing.[1][12] It also has a pKa of 4.65, meaning its solubility is pH-dependent.[1][12]
-
Cell Line Variability: The expression levels of COX-2 can vary significantly between different cell lines, leading to different sensitivities to this compound.[13]
-
Assay Interference: this compound, as an indole-containing compound, may interfere with certain cell-based assays, such as those relying on redox indicators (e.g., MTT).[14]
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that are independent of COX-2 inhibition, leading to unexpected biological responses.[2]
Troubleshooting Guides
Category 1: Issues with Compound Efficacy and Potency
Q: I'm not observing the expected anti-inflammatory or anti-proliferative effect of this compound. What could be wrong?
A: This is a common issue that can often be traced back to the compound itself or the experimental setup.
-
Verify Enantiomeric Purity: Ensure your this compound is of high enantiomeric purity (>99%). Contamination with (R)-etodolac will lower the potency. Consider verifying the purity using a chiral HPLC method.[15][16]
-
Check for Solubility Issues: Visually inspect your culture wells for any signs of compound precipitation after adding it to the media. Etodolac's poor aqueous solubility is a major source of error.[1] See the troubleshooting guide below for improving solubility.
-
Confirm COX-2 Expression: Verify that your chosen cell line expresses sufficient levels of COX-2. If the target enzyme is absent or expressed at very low levels, the drug will appear inactive.
-
Assess Compound Stability: Prepare fresh dilutions from a frozen stock solution for each experiment. This compound may degrade in solution over time.[14]
-
Optimize Concentration Range: In some cancer cell lines, the cytotoxic effects of etodolac are only observed at high concentrations (e.g., 0.5 to 1 mM).[13][17][18] You may need to test a wider and higher concentration range.
Category 2: Problems with Compound Solubility and Stability
Q: My this compound precipitates when I add it to the cell culture medium. How can I solve this?
A: This is a critical issue as precipitated compound is not bioavailable to the cells.
-
Optimize Stock and Final Concentrations: While etodolac is soluble in solvents like DMSO, it can crash out when diluted into aqueous media.[1]
-
Try lowering your stock concentration in DMSO.
-
Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[14]
-
-
Use a pH-Adjusted Buffer: Etodolac is a weakly acidic drug, and its solubility increases as the pH rises above its pKa of 4.65.[12] For certain cell-free assays, using a buffer with a pH of 7.4 can improve solubility.[19]
-
Consider Formulation Strategies: For in vivo or specialized in vitro models, formulation techniques like nanoemulsions or phospholipid complexes have been used to enhance etodolac's solubility and stability.[12][20]
Category 3: Variability in Cell-Based Assays
Q: My cell viability (e.g., MTT, XTT) results are highly variable or show unexpected toxicity. Why?
A: Variability in viability assays can be caused by compound interference or inconsistent cell culture practices.
-
Test for Assay Interference: Indole-containing compounds can sometimes directly reduce redox-based reagents like MTT, leading to a false-positive signal for cell viability.
-
Troubleshooting Step: Run a cell-free control by adding this compound to the culture medium with the MTT reagent but without cells.[14] A color change indicates direct chemical interference.
-
-
Use an Orthogonal Assay: If you suspect interference, switch to a different type of viability assay that measures a different cellular parameter.
-
Standardize Cell Culture Techniques: Ensure consistent cell seeding density, passage number, and incubation times, as these factors can significantly impact results.[21][22] Poor cell health or contamination can also lead to unreliable data.[23]
Data Presentation
Table 1: Comparative Inhibition of COX-1 and COX-2 by Etodolac Enantiomers
| Compound | Target | IC₅₀ (μM) | Selectivity (COX-1/COX-2) |
| This compound | COX-1 | ~150 | ~10-50x for COX-2 |
| COX-2 | ~3 | ||
| (R)-Etodolac | COX-1 | >1000 | Inactive |
| COX-2 | >1000 | Inactive | |
| Racemic Etodolac | COX-1 | ~200 | Preferential for COX-2 |
| COX-2 | ~6 |
(Note: IC₅₀ values are approximate and can vary based on the specific assay conditions. Data compiled from multiple sources indicating preferential COX-2 inhibition by the S-enantiomer.[2][3][24])
Table 2: Physicochemical Properties of Etodolac
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₃ | [1] |
| Molecular Weight | 287.37 g/mol | [1] |
| pKa | 4.65 | [1] |
| Water Solubility | Insoluble | [1] |
| Solvent Solubility | Alcohols, Chloroform, DMSO | [1] |
Table 3: Example IC₅₀ Values of Etodolac in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (mM) after 48h | Reference |
| MDA-MB-231 | Breast Cancer | ~0.5 | [13] |
| MCF-7 | Breast Cancer | >1.0 | [13] |
| PC-3 | Prostate Cancer | >0.5 | [18] |
| HT-29 | Colorectal Cancer | ~1.88 | [13] |
(Note: These values are for racemic etodolac and demonstrate the high concentrations required and the variability between cell lines.)
Experimental Protocols
Protocol 1: General In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain purified recombinant human COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations.
-
Assay Reaction: In a 96-well plate, combine the assay buffer (e.g., Tris-HCl), heme cofactor, and the this compound dilution or vehicle control (DMSO).
-
Enzyme Addition: Add either COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind.
-
Initiate Reaction: Add arachidonic acid (the substrate) to all wells to start the enzymatic reaction.
-
Incubation: Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Stop Reaction: Stop the reaction by adding a solution of HCl.
-
Detection: Measure the product (e.g., Prostaglandin E₂) using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay with Interference Control
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).
-
Cell-Free Control: In separate wells without cells, add the highest concentration of this compound to cell culture medium. This will test for direct MTT reduction.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to all wells and incubate for 2-4 hours at 37°C, protected from light.
-
Solubilize Formazan: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Subtract the background absorbance from the cell-free control wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Mandatory Visualizations
References
- 1. Etodolac: Package Insert / Prescribing Information [drugs.com]
- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etodolac - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 8. (+)-Etodolac | C17H21NO3 | CID 688461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Etodolac Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [PDF] Etodolac: An overview of a selective COX-2 inhibitor | Semantic Scholar [semanticscholar.org]
- 12. A QbD-Navigated Approach to the Development and Evaluation of Etodolac–Phospholipid Complex Containing Polymeric Films for Improved Anti-Inflammatory Effect [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Preparative resolution of etodolac enantiomers by preferential crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 20. Preparation and Evaluation of Etodolac Nanoemulsion [jmchemsci.com]
- 21. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 22. youtube.com [youtube.com]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vitro Permeability of (S)-Etodolac
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the in vitro permeability of (S)-etodolac.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vitro permeability of this compound?
This compound is a non-steroidal anti-inflammatory drug (NSAID) classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] This means it has high permeability but poor aqueous solubility.[1][2][3] The primary challenge in experimental setting is its low solubility, which can limit its dissolution rate and subsequent permeation across in vitro barriers, making it difficult to achieve therapeutic concentrations.
Q2: What are the common strategies to enhance the in vitro permeability of this compound?
Several formulation strategies can be employed to enhance the in vitro permeability of this compound by improving its solubility and dissolution rate. These include:
-
Topical and Transdermal Formulations: Incorporating this compound into hydrophilic gels with permeation enhancers, such as terpenes, can improve skin absorption.[4]
-
Ionic Liquids: Forming an ionic liquid of etodolac with a compound like lidocaine can significantly increase its skin permeation.[5][6]
-
Co-crystals and Salts: Preparing salts or co-crystals of etodolac with generally recognized as safe (GRAS) co-formers can enhance its solubility, dissolution, and permeability.[2][3][7][8][9]
-
Nanoparticulate Systems: Encapsulating this compound in nanocarriers such as cubosomes, nanoemulsions, nanostructured lipid carriers (NLCs), and niosomes can improve its penetration through biological membranes.[1][10][11][12][13]
-
Solid Dispersions: Creating solid dispersions of etodolac with hydrophilic polymers can significantly increase its dissolution rate.[14][15][16][17][18][19]
-
Phospholipid Complexes: The formation of a drug-phospholipid complex can enhance permeation and provide sustained release.[20]
Troubleshooting Guides
Issue 1: Low Permeation of this compound in Topical/Transdermal Formulations
Problem: You are observing low flux and permeability of this compound across an artificial membrane or excised skin in your in vitro diffusion cell experiments (e.g., Franz diffusion cell).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Poor drug release from the vehicle. | Optimize the hydrophilic gel formulation. Ensure the concentration of the gelling agent (e.g., carboxymethylcellulose sodium) is appropriate. | The vehicle must release the drug at an adequate rate for permeation to occur. |
| Inadequate permeation enhancer. | Incorporate a suitable permeation enhancer. Hydrophobic terpenes like anethole have been shown to be effective for the lipophilic drug etodolac.[4] | Permeation enhancers can disrupt the stratum corneum, increasing drug penetration. The lipophilicity of the enhancer is a key factor for lipophilic drugs.[4] |
| Sub-optimal vehicle pH. | Adjust the pH of the formulation. For weakly acidic drugs like etodolac (pKa 4.65), a pH slightly above the pKa can increase the proportion of the more soluble ionized form, which may influence partitioning into the membrane.[20] | The ionization state of the drug affects its solubility and partitioning behavior. |
Issue 2: Inconsistent Results with Nanoparticle Formulations
Problem: You are experiencing high variability in particle size, encapsulation efficiency, and in vitro release profiles for your this compound nanoparticle formulations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Sub-optimal formulation parameters. | Systematically optimize the formulation components. For example, in cubosomes, the concentration of stabilizers like poloxamer 407 can affect particle size and drug release.[10] For nanoemulsions, the oil-to-water and surfactant-to-co-surfactant ratios are critical.[11][12] | The physicochemical properties of nanoparticles are highly dependent on the formulation composition. |
| Inefficient manufacturing process. | Standardize the preparation method. For instance, in nanoemulsions prepared by high-shear homogenization and ultrasonication, the duration and intensity of these processes are crucial parameters to control.[11][12] | The manufacturing process directly influences the final characteristics of the nanoparticles. |
| Instability of the nanoparticle dispersion. | Measure the zeta potential of your formulation. A higher absolute zeta potential value (e.g., above -30 mV) indicates better colloidal stability.[1] | Nanoparticle aggregation can lead to inconsistent results. |
Issue 3: Poor Dissolution and Subsequent Low Permeability from Solid Dispersions
Problem: Your solid dispersion formulation of this compound is not showing the expected improvement in dissolution rate, leading to poor permeability in your in vitro model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| Drug recrystallization. | Characterize the physical state of the drug in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD). The absence of the drug's melting peak (DSC) or crystalline peaks (PXRD) indicates an amorphous state.[14][16] | The amorphous form of a drug is more soluble than its crystalline counterpart. Recrystallization negates the benefit of the solid dispersion. |
| Inappropriate carrier selection. | Screen different hydrophilic polymers as carriers (e.g., cyclodextrins, PVP, HPMC, poloxamers). The choice of carrier can significantly impact the dissolution enhancement.[15][17][18] | The carrier should be highly water-soluble and form a stable amorphous dispersion with the drug. |
| Ineffective preparation method. | Compare different preparation methods such as co-evaporation, kneading, hot-melt extrusion, and ball milling.[14][16][19] | The method of preparation influences the degree of drug amorphization and dispersion within the carrier. |
Data Presentation
Table 1: Effect of Terpene Enhancers on the Permeation of Etodolac from a Hydrophilic Gel
| Formulation | Enhancer (1%) | Cumulative Amount Permeated (µg/cm²) at 24h (Ex Vivo Rat Skin) | Enhancement Ratio |
| Control | None | Data not specified, used as baseline | 1.00 |
| F2 | Anethole | Significantly higher than control (p < 0.05) | 1.52 |
| F3 | Carvacrol | No significant enhancement | - |
| F4 | Menthol | No significant enhancement | - |
Data adapted from Çetin et al., 2007.[4]
Table 2: Permeability of Etodolac Formulated as an Ionic Liquid with Lidocaine
| Formulation | Cumulative Permeation at 24h (µg/cm²) | Permeability Coefficient (cm/h) | Enhancement Factor |
| Etodolac alone patch | ~20 | Data not specified | 1.0 |
| Etoreat patch (Etodolac-Lidocaine ionic liquid) | ~186 | Data not specified | 9.3 |
Data derived from a study on transforming etodolac into an ionic liquid to improve skin permeation.[5][6]
Table 3: Solubility and Permeability of Etodolac Salts and Co-crystals
| Compound | Solubility in pH 7.0 Phosphate Buffer (mg/mL) | Intrinsic Dissolution Rate Enhancement (vs. Etodolac) | Permeability/Flux |
| Etodolac | ~0.6 | 1x | Baseline |
| Etodolac-isopropylamine (salt) | 267.50 | ~20x | High flux rate |
| Etodolac-isonicotinamide (co-crystal) | Data not specified | Data not specified | Data not specified |
Data from a study on salts and co-crystals of etodolac.[2][7][8][9]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is a generalized procedure based on methodologies cited in the literature for etodolac.[4][20]
-
Membrane Preparation: Excised rat abdominal skin is used. The hair is carefully removed, and the subcutaneous tissue is cleared. The skin is then washed and stored at -20°C until use.
-
Franz Diffusion Cell Setup: The prepared skin is mounted on a vertical Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment. The effective diffusion area is typically around 2.5 cm².
-
Receptor Compartment: The receptor compartment is filled with a suitable buffer (e.g., phosphate buffer pH 7.4) and maintained at 37 ± 0.5°C. The buffer is continuously stirred with a magnetic bead.
-
Sample Application: A known quantity of the this compound formulation (e.g., gel, patch) is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with an equal volume of fresh buffer.
-
Analysis: The concentration of this compound in the collected samples is determined using a validated analytical method, such as HPLC-UV.
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is calculated from the slope of the linear portion of the plot. The permeability coefficient (Kp) is calculated by dividing Jss by the initial drug concentration in the donor compartment.
Protocol 2: Caco-2 Cell Permeability Assay
This protocol outlines the general steps for assessing intestinal drug permeability using the Caco-2 cell model.[21][22][23][24]
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts (e.g., Transwell®) and cultured for 21-23 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Permeability Experiment (Apical to Basolateral):
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (donor) and basolateral (receptor) sides.
-
The test compound (this compound) is added to the apical compartment.
-
At specific time points, samples are taken from the basolateral compartment and replaced with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical): This is performed to assess active efflux by adding the drug to the basolateral side and sampling from the apical side.
-
Sample Analysis: The concentration of this compound in the samples is quantified by LC-MS/MS.
-
Apparent Permeability Coefficient (Papp) Calculation: The Papp is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial drug concentration in the donor compartment.
-
Mandatory Visualizations
Caption: Workflow for in vitro skin permeation study.
References
- 1. Nanostructured Lipid Carriers Engineered as Topical Delivery of Etodolac: Optimization and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Lidocaine self-sacrificially improves the skin permeation of the acidic and poorly water-soluble drug etodolac via its transformation into an ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. Salts and Cocrystal of Etodolac: Advantage of Solubility, Dissolution, and Permeability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. wisconsin-uwm.primo.exlibrisgroup.com [wisconsin-uwm.primo.exlibrisgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Etodolac transdermal cubosomes for the treatment of rheumatoid arthritis: ex vivo permeation and in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoemulsions as a Promising Carrier for Topical Delivery of Etodolac: Formulation Development and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Etodolac Containing Topical Niosomal Gel: Formulation Development and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjpbcs.com [rjpbcs.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. wisdomlib.org [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. ijpsr.com [ijpsr.com]
- 19. SOLUBILITY ENHANCEMENT OF ETODOLAC BY SOLID DISPERSION TECHNIQUES | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. Cell-based in vitro models for predicting drug permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Validation of an Ex Vivo Permeation Method for the Intestinal Permeability of Different BCS Drugs and Its Correlation with Caco-2 In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: (S)-Etodolac Stability and Degradation
Welcome to the technical support center for (S)-etodolac. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during long-term stability studies of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are hydrolysis and oxidation.[1][2][3] Hydrolysis is particularly accelerated under acidic conditions.[1][2][3]
Q2: What are the known degradation products of etodolac?
A2: Forced degradation studies have identified several key degradation products. Under acidic conditions, these include 7-ethyl-2-(1-methylenepropyl)-1H-indole-3-ethanol, a decarboxylated product of etodolac, and 7-ethyltryptophol. Oxidative stress can also lead to the formation of specific degradants.[1][2][3]
Q3: My this compound sample shows significant degradation during my long-term stability study. What are the likely causes?
A3: Significant degradation in long-term studies is often due to exposure to environmental factors. High temperatures and humidity can accelerate degradation.[4] Additionally, exposure to light (photolysis) and oxygen (oxidation) can contribute to the degradation of this compound.[1][2] It is also crucial to ensure the pH of any solution-based formulation is controlled, as acidic conditions markedly increase the rate of degradation.
Q4: I am observing unexpected peaks in my HPLC chromatogram. How can I identify if they are related to this compound degradation?
A4: To identify if new peaks are degradation products, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2][3] Comparing the chromatograms from your stability samples with those from the forced degradation studies can help in identifying the degradation products. Further characterization of these peaks can be achieved using LC-MS/MS to determine their mass-to-charge ratio (m/z) and fragmentation patterns.[1][2]
Q5: What are the recommended storage conditions for long-term stability studies of this compound according to ICH guidelines?
A5: According to ICH guidelines for long-term stability testing, typical storage conditions are 25°C ± 2°C with 60% RH ± 5% RH, or 30°C ± 2°C with 65% RH ± 5% RH.[5][6] For accelerated stability studies, the recommended condition is 40°C ± 2°C with 75% RH ± 5% RH.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete Degradation of this compound | The sample was exposed to strong acidic conditions. | Neutralize the sample if possible. For future studies, ensure the pH is maintained in a neutral to slightly basic range. Etodolac has been shown to degrade completely under strong acid hydrolysis.[1][2] |
| Poor Separation of Degradation Products in HPLC | The mobile phase composition is not optimized for separating polar and non-polar compounds. | Adjust the gradient or isocratic mobile phase composition. A common mobile phase for etodolac analysis is a mixture of acetonitrile and a buffer like phosphate or acetate.[7][8] Experiment with different pH values of the aqueous phase and different organic modifiers. |
| Inconsistent Results in Stability Studies | The stability chamber may have temperature or humidity fluctuations. The analytical method may not be robust. | Calibrate and monitor the stability chamber conditions regularly. Validate the analytical method for robustness by intentionally varying parameters such as mobile phase composition, pH, and flow rate to ensure it remains unaffected by small variations.[9] |
| Low Recovery of this compound | The drug may be adsorbing to the container closure system. Inefficient extraction from the formulation matrix. | Use inert materials for containers. Validate the extraction procedure to ensure complete recovery of the analyte from the sample matrix. |
| Appearance of a New, Large Impurity Peak | Potential interaction with an excipient in the formulation. | Conduct compatibility studies with individual excipients to identify any interactions. |
Data Presentation
Summary of Forced Degradation Studies for Etodolac
| Stress Condition | Conditions | Extent of Degradation (%) | Reference |
| Acid Hydrolysis | 5 M HCl at 60°C for 8 hours | Complete Degradation | [3] |
| Base Hydrolysis | 5 M NaOH at 80°C for 8 hours | 5% - 6% | [1][2][3] |
| Oxidation | 30% H₂O₂ at 80°C for 8 hours | 68% | [1][2][3] |
| Thermal Degradation | 80°C for 48 hours | < 1% | [1][2][3] |
| Photolysis | Exposed to 1.2 million lux hours | 6% - 25% | [1][2][3] |
Experimental Protocols
Stability-Indicating HPLC-UV Method
This protocol is a general guideline for developing a stability-indicating HPLC-UV method for this compound.
-
Instrumentation : A standard HPLC system with a UV detector.
-
Column : A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8][10]
-
Mobile Phase : A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is typically used.[7][8] A common starting point is a ratio of 65:35 (v/v) acetonitrile to buffer. The pH of the aqueous phase should be optimized for the best separation, often around pH 3.0.[7]
-
Flow Rate : A flow rate of 1.0 mL/min is a standard starting point.[7][8]
-
Detection Wavelength : The UV detection wavelength is typically set at the λmax of etodolac, which is around 226 nm or 274 nm.[7][8][9]
-
Sample Preparation :
-
Accurately weigh and dissolve the this compound sample in a suitable solvent, such as the mobile phase or a mixture of methanol and water.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Validation : The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[8][9]
Forced Degradation Study Protocol
-
Acid Hydrolysis : Dissolve the this compound sample in a solution of 5 M HCl and heat at 60°C for 8 hours.[3]
-
Base Hydrolysis : Dissolve the sample in 5 M NaOH and heat at 80°C for 8 hours.[3]
-
Oxidative Degradation : Treat the sample with 30% H₂O₂ at 80°C for 8 hours.[3]
-
Thermal Degradation : Expose the solid drug substance to a temperature of 80°C for 48 hours.[3]
-
Photolytic Degradation : Expose a solution of the drug to UV light providing an overall illumination of not less than 1.2 million lux hours.[3]
-
Analysis : After exposure to the stress conditions, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis.
Visualizations
Caption: Degradation pathways of this compound under acidic and oxidative stress.
Caption: Workflow for this compound stability testing and analysis.
References
- 1. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. The dissolution and bioavailability of etodolac from capsules exposed to conditions of high relative humidity and temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. eag.com [eag.com]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistryjournal.in [chemistryjournal.in]
- 10. UV Spectrophotometric and Stability Indicating RP-HPLC Assay Methods for the Estimation of Etodolac in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Delivery of (S)-Etodolac for Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for the effective delivery of (S)-etodolac in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its therapeutic effects are primarily due to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[3][4] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][5][6] this compound is the biologically active enantiomer, while the (R)-form is considered inactive against COX enzymes.[1][2]
Q2: Why is delivering this compound in animal studies challenging? A2: The primary challenge is its poor solubility in water.[7][8][9] Etodolac is a crystalline solid that is practically insoluble in water, which complicates the preparation of homogenous solutions for consistent and accurate dosing, especially for parenteral routes.[7][8][9] This can lead to issues with bioavailability and experimental variability.
Q3: What are the common administration routes for this compound in animal models? A3: The most common route is oral administration, often via gavage, due to its intended clinical application.[10] However, its poor water solubility necessitates the use of specific vehicles like aqueous suspensions or solutions with co-solvents. Alternative methods, such as incorporating the drug into a palatable jelly, can reduce the stress associated with gavage.[11][12][13][14] Topical or transdermal delivery using gels is also explored to minimize gastrointestinal side effects and target local inflammation.[3][15][16][17]
Q4: Are there advanced formulations that can improve the bioavailability of this compound? A4: Yes, various advanced formulations have been developed. Self-emulsifying drug delivery systems (SEDDS) have been shown to significantly enhance oral bioavailability by forming a microemulsion in the gastrointestinal tract, which improves drug solubilization and absorption.[18] Other approaches include nanoemulsions and specialized osmotic pump tablets designed for controlled release.[19][20]
Troubleshooting Guide
Q1: My this compound powder is not dissolving in aqueous buffers like PBS. What should I do? A1: This is expected, as etodolac's solubility in PBS (pH 7.2) is very low, approximately 0.25 mg/mL.[21]
-
Step 1: Use an Organic Co-Solvent. First, create a concentrated stock solution by dissolving the this compound in an organic solvent like DMSO or ethanol.[21] The solubility is approximately 30 mg/mL in DMSO and 20 mg/mL in ethanol.[21]
-
Step 2: Dilute with Caution. Slowly add the stock solution to your aqueous buffer while vortexing. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low. Ensure the final solvent concentration is non-toxic to the animals and does not exceed institutional guidelines.
Q2: The compound precipitates when I dilute my DMSO stock solution into saline for injection. How can I create a stable formulation? A2: This is a common issue known as "crashing out." If simple dilution fails, you should prepare a suspension instead of a solution.
-
Recommended Vehicle: A common vehicle for oral gavage of insoluble compounds is 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in water, sometimes with a small amount of a surfactant like Tween 80 (e.g., 0.1% to 0.5%) to aid in wetting the powder.
-
Procedure: Directly weigh the required amount of this compound and levigate it (form a paste) with a small amount of the vehicle. Gradually add the remaining vehicle while stirring or sonicating to create a fine, homogenous suspension. See Protocol 1 for a detailed method.
Q3: My animal seems distressed after oral gavage. What could be the cause? A3: Distress after gavage can be due to several factors:
-
Improper Technique: Inadvertent administration into the trachea instead of the esophagus can cause immediate respiratory distress.[12] Ensure you are properly trained and the animal is correctly restrained to align the esophagus for smooth tube passage.[10]
-
Esophageal Injury: Using an incorrect size or type of gavage needle, or applying too much force, can cause perforation or irritation.[10][12] Use flexible, ball-tipped needles appropriate for the animal's size.[10]
-
Vehicle Irritation: High concentrations of organic solvents like DMSO can cause local irritation. Minimize the concentration of such solvents whenever possible.
-
Dosing Volume: Exceeding the recommended maximum oral gavage volume (typically 10 mL/kg for mice) can cause discomfort and potential regurgitation.[10]
Data & Protocols
Quantitative Data Summaries
Table 1: Solubility of Etodolac
| Solvent | Approximate Solubility | Source |
|---|---|---|
| Water | Insoluble / ~0.04 mg/mL | [7][8] |
| PBS (pH 7.2) | ~0.25 mg/mL | [21] |
| Ethanol | ~20 mg/mL | [19][21] |
| DMSO | ~30 mg/mL | [21] |
| Dimethylformamide (DMF) | ~30 mg/mL |[21] |
Table 2: Example Pharmacokinetics of Etodolac Formulations in Rabbits (50 mg/kg dose)
| Formulation | Cmax (µg/mL) | Tmax (hours) | AUC (0-8h) (µg·h/mL) |
|---|---|---|---|
| Pure Drug Powder | 7.5 ± 0.5 | 4.2 ± 0.4 | 38.2 ± 2.1 |
| Aqueous Suspension | 10.6 ± 0.7 | 2.4 ± 0.2 | 62.5 ± 3.5 |
| SEDDS Formulation | 16.4 ± 1.1 | 1.3 ± 0.2 | 89.7 ± 4.2 |
Data adapted from a study on self-emulsifying drug delivery systems (SEDDS) to show the impact of formulation on bioavailability.[18]
Key Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (10 mg/kg in Mice)
This protocol describes preparing a 1 mg/mL suspension for a 25g mouse receiving a 0.25 mL dose.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of sodium carboxymethylcellulose (Na-CMC) in sterile water. To do this, slowly add 0.5 g of Na-CMC to 100 mL of water while stirring vigorously with a magnetic stirrer. It may require stirring for several hours at room temperature to fully dissolve.
-
Calculate Required Mass: For a 10 mL final volume of suspension, you will need 10 mg of this compound. Weigh this accurately using an analytical balance.
-
Create a Paste (Levigation): Place the weighed this compound powder into a small mortar or a suitable tube. Add a few drops (e.g., 200-300 µL) of the 0.5% Na-CMC vehicle. Use a pestle or a small spatula to gently grind the powder into a smooth, uniform paste. This step is critical to ensure particles are well-wetted and do not clump.
-
Gradual Dilution: Slowly add the remaining Na-CMC vehicle to the paste in small increments, mixing thoroughly after each addition until the final volume of 10 mL is reached.
-
Homogenization: Use a vortex mixer for 1-2 minutes and then a bath sonicator for 5-10 minutes to ensure the suspension is uniform and to break down any small agglomerates.
-
Storage and Use: Store the suspension at 4°C. Before each use, vortex thoroughly to re-suspend the particles and ensure a consistent dose is drawn.
Protocol 2: Procedure for Oral Gavage in Mice
This protocol is a summary of best practices and requires prior training and institutional approval.
-
Animal Restraint: Scruff the mouse firmly by grasping the loose skin over the shoulders and back. This should immobilize the head and cause the forelegs to extend, preventing interference.[10]
-
Positioning: Gently tilt the mouse's head back to create a straight line from the mouth to the esophagus. This alignment is crucial for the gavage needle to pass without entering the trachea.[10]
-
Needle Measurement: Before insertion, measure the correct length for the gavage needle by holding it alongside the mouse, from the tip of the nose to the last rib or xiphoid process. Mark this length on the tube so as not to insert it too far, which could perforate the stomach.[10]
-
Needle Insertion: Use a proper-sized (e.g., 18-20 gauge for adult mice), flexible, or curved gavage needle with a rounded ball-tip.[10] Introduce the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the back of the throat.[10]
-
Entering the Esophagus: The mouse should swallow as the tube reaches the pharynx, which helps guide it into the esophagus. The tube should pass smoothly with no resistance. If resistance is felt, withdraw immediately and try again. Never force the needle. [10]
-
Administering the Dose: Once the needle is inserted to the pre-measured depth, administer the substance from the attached syringe smoothly and not too rapidly.
-
Withdrawal and Monitoring: Gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 5-10 minutes for any signs of respiratory distress, which could indicate accidental lung delivery.[10][12]
Visual Guides & Pathways
Diagrams
Caption: General workflow for preparing and administering this compound.
Caption: Decision tree for solving this compound formulation problems.
Caption: this compound selectively inhibits the COX-2 signaling pathway.
References
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Etodolac - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetic and pharmacodynamic studies of etodolac loaded vesicular gels on rats by transdermal delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. academic.oup.com [academic.oup.com]
- 6. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 7. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]
- 8. cdn.ymaws.com [cdn.ymaws.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Method for voluntary oral administration of drugs in mice. | Sigma-Aldrich [sigmaaldrich.com]
- 12. Oral Gavage in the Mouse - Research Animal Training [researchanimaltraining.com]
- 13. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 14. researchgate.net [researchgate.net]
- 15. Etodolac Containing Topical Niosomal Gel: Formulation Development and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. In vitro and ex vivo permeation studies of etodolac from hydrophilic gels and effect of terpenes as enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enhanced oral bioavailability of etodolac by self-emulsifying systems: in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preparation and Evaluation of Etodolac Nanoemulsion [jmchemsci.com]
- 20. Development and in vitro/in vivo evaluation of etodolac controlled porosity osmotic pump tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
Reducing variability in pharmacokinetic studies of (S)-etodolac
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in pharmacokinetic studies of (S)-etodolac.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pharmacokinetic variability a concern?
A1: this compound is the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac.[1] It works by preferentially inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation and pain.[1] Variability in its pharmacokinetic profile can lead to inconsistent therapeutic effects and an unpredictable risk of adverse events among individuals. Understanding and controlling this variability is crucial for accurate data interpretation in clinical studies and for ensuring drug safety and efficacy.
Q2: What are the primary sources of variability in this compound pharmacokinetic studies?
A2: The primary sources of variability include:
-
Genetic Polymorphisms: Variations in genes encoding metabolizing enzymes, particularly Cytochrome P450 2C9 (CYP2C9), can significantly alter the metabolism and clearance of this compound.
-
Food Effects: The presence of food can delay the absorption and reduce the peak plasma concentration of etodolac.[2][3]
-
Co-administered Medications: Drugs that inhibit or induce CYP2C9 can affect the metabolism of this compound.
-
Patient Demographics: Factors such as age and the presence of renal or hepatic disease can influence drug disposition, although studies suggest that the pharmacokinetics of etodolac are not significantly altered in elderly patients with normal renal function or in patients with stable hepatic cirrhosis.[4]
-
Analytical Method Variability: Inconsistencies in sample collection, processing, and the analytical method itself can introduce significant variability.
Q3: How does food impact the pharmacokinetics of this compound?
A3: Food intake can significantly alter the absorption profile of etodolac. While the overall extent of absorption (AUC) is generally not affected, the rate of absorption is slowed.[2][3] This results in a lower peak plasma concentration (Cmax) and a longer time to reach that peak (Tmax).[2][3] For immediate-release formulations, taking etodolac with food can reduce the Cmax by approximately 50% and delay the Tmax by 1.4 to 3.8 hours.[2][3]
Q4: What is the role of CYP2C9 in this compound metabolism and how do genetic variations play a part?
A4: this compound is metabolized in the liver, and one of the key enzymes involved is CYP2C9.[5] Genetic variations (polymorphisms) in the CYP2C9 gene can lead to the production of enzymes with reduced metabolic activity. Individuals carrying these variant alleles (e.g., CYP2C92 and CYP2C93) are considered "poor metabolizers" and may exhibit slower clearance of this compound, leading to higher plasma concentrations and a longer half-life. This can potentially increase the risk of adverse drug reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the bioanalysis of this compound.
Guide 1: Issues with Chromatographic Separation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor resolution between (S)- and (R)-etodolac enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Incorrect column temperature.- Column degradation. | - CSP Selection: Ensure the chosen chiral column is suitable for separating acidic NSAIDs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.- Mobile Phase Optimization: Adjust the ratio of the organic modifier (e.g., isopropanol) to the non-polar solvent (e.g., hexane). The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape.[6]- Temperature Control: Optimize the column temperature. Lower temperatures often enhance chiral recognition and improve resolution.[7]- Column Health: Check the column's efficiency and backpressure. If the column is old or has been used with incompatible solvents, it may need to be replaced. |
| Peak tailing | - Secondary interactions between the analyte and the stationary phase.- Column overload.- Inappropriate mobile phase pH. | - Mobile Phase Additives: For silica-based columns, the addition of a small amount of a competitive base (e.g., triethylamine) can reduce peak tailing by masking active silanol sites.- Sample Concentration: Dilute the sample to ensure you are not overloading the column.- pH Adjustment: Ensure the mobile phase pH is appropriate for the analyte. For acidic compounds like etodolac, a lower pH can suppress ionization and reduce tailing. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Temperature instability.- Column equilibration issues. | - Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing online, check the pump's proportioning valves.- Temperature Control: Use a column oven to maintain a stable temperature.- Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each run. |
Guide 2: Issues with Sample Preparation and Detection
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low recovery of this compound from plasma | - Inefficient extraction method.- Analyte degradation.- Improper pH during extraction. | - Extraction Method Optimization: If using liquid-liquid extraction (LLE), experiment with different organic solvents. For solid-phase extraction (SPE), ensure the sorbent type and elution solvent are appropriate for etodolac.- Stability: Assess the stability of etodolac in the biological matrix and during the extraction process. Keep samples on ice and minimize processing time.- pH Adjustment: Adjust the pH of the plasma sample to optimize the extraction of the acidic etodolac. |
| Matrix effects (ion suppression or enhancement in LC-MS/MS) | - Co-eluting endogenous compounds from the plasma.- Inadequate chromatographic separation. | - Improve Sample Cleanup: Incorporate additional washing steps in your SPE protocol or consider a different extraction technique.- Chromatographic Optimization: Modify the HPLC gradient to better separate this compound from interfering matrix components.- Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound will co-elute and experience similar matrix effects, allowing for more accurate quantification. |
| High background noise in chromatogram | - Contaminated mobile phase or HPLC system.- Impure reagents or solvents.- Carryover from previous injections. | - System Cleaning: Flush the HPLC system with a strong solvent.- High-Purity Reagents: Use HPLC-grade or MS-grade solvents and high-purity water for mobile phase preparation.- Injector Wash: Implement a robust needle wash protocol in your autosampler method to prevent carryover. |
Data Presentation
Table 1: Impact of Food on Etodolac Pharmacokinetic Parameters (Immediate-Release Formulation)
| Parameter | Fasting State | Fed State | % Change |
| Cmax (µg/mL) | ~18 | ~9 | ↓ ~50% |
| Tmax (hours) | ~1.4 | 2.8 - 5.2 | ↑ 100 - 270% |
| AUC (µg·h/mL) | No significant change | No significant change | ~0% |
Data compiled from publicly available information.[2][3]
Table 2: Influence of CYP2C9 Genotype on the Pharmacokinetics of NSAIDs (Illustrative for Celecoxib - a CYP2C9 Substrate)
| Genotype | Metabolizer Status | Effect on AUC (Compared to Normal Metabolizers) |
| CYP2C91/1 | Normal Metabolizer (NM) | Reference |
| CYP2C91/2 | Intermediate Metabolizer (IM) | ~1.5 to 2-fold increase |
| CYP2C91/3 | Intermediate Metabolizer (IM) | ~2 to 3-fold increase |
| CYP2C92/2 | Poor Metabolizer (PM) | ~3 to 4-fold increase |
| CYP2C92/3 | Poor Metabolizer (PM) | ~4 to 7-fold increase |
| CYP2C93/3 | Poor Metabolizer (PM) | ~7 to 12-fold increase |
Experimental Protocols
Protocol 1: Enantioselective Analysis of Etodolac in Human Plasma by HPLC-UV
This protocol is a synthesized example based on common methodologies.[6][8]
1. Sample Collection and Processing:
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge the blood samples at approximately 2000 x g for 10-15 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean polypropylene tubes and store at -80°C until analysis.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Thaw plasma samples on ice.
-
To 500 µL of plasma, add an internal standard (e.g., a structurally similar NSAID not co-administered).
-
Acidify the plasma sample with a small volume of a weak acid (e.g., phosphoric acid) to a pH of approximately 3-4.
-
Load the acidified plasma onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water).
-
Elute the etodolac enantiomers with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., Kromasil Cellucoat, 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (e.g., 90:10:0.1 v/v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 274 nm.[6]
4. Data Analysis:
-
Integrate the peak areas for this compound, (R)-etodolac, and the internal standard.
-
Construct a calibration curve using standards of known concentrations.
-
Calculate the concentration of each enantiomer in the plasma samples based on the calibration curve.
Visualizations
Caption: Troubleshooting workflow for identifying sources of pharmacokinetic variability.
Caption: Impact of CYP2C9 genetic polymorphisms on this compound metabolism.
Caption: Standardized experimental workflow for this compound bioanalysis.
References
- 1. ETODOLAC EXTENDED-RELEASE TABLETS112271721118Rx only [dailymed.nlm.nih.gov]
- 2. Application of a stereospecific high-performance liquid chromatography assay to a pharmacokinetic study of etodolac enantiomers in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.info [ijpsr.info]
- 4. Etodolac Capsules and Tablets, USP [dailymed.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. aces.su.se [aces.su.se]
- 7. benchchem.com [benchchem.com]
- 8. chemistryjournal.in [chemistryjournal.in]
Technical Support Center: Refinement of Analytical Methods for Etodolac Enantiomers
Welcome to the technical support center for the analytical method refinement of etodolac enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chiral separation of etodolac.
Troubleshooting Guides
This section addresses common issues encountered during the enantioselective analysis of etodolac by High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
Issue 1: Poor or No Resolution of Enantiomers
-
Question: I am not seeing any separation between the R- and S-etodolac enantiomers on my chiral column. What should I do?
-
Answer:
-
Verify Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Kromasil Cellucoat), are commonly effective for etodolac.[1][2][3]
-
Mobile Phase Composition: The choice and ratio of solvents in the mobile phase are critical. For normal-phase HPLC, a common mobile phase is a mixture of hexane and isopropanol.[1][4] The percentage of the alcohol component significantly influences resolution. Start with a composition like hexane:isopropanol (90:10 v/v) and systematically vary the isopropanol concentration.[1][4]
-
Flow Rate: A lower flow rate (e.g., 0.8 - 1.0 mL/min) often improves resolution by allowing more time for interaction with the CSP.[1][5]
-
Temperature: Column temperature can affect enantioseparation. If your system has a column oven, try operating at a controlled room temperature (e.g., 25°C) or slightly below.[6][7]
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram shows significant peak tailing for the etodolac enantiomers. How can I improve peak symmetry?
-
Answer:
-
Mobile Phase Additive: Add a small amount of an acidic modifier to the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is often effective in improving peak symmetry for acidic compounds like etodolac.[1][4]
-
Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
-
Column Contamination: If the problem persists, the column may be contaminated. Flush the column according to the manufacturer's instructions.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my etodolac enantiomers are shifting between injections. What could be the cause?
-
Answer:
-
System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting the analysis. This can take 30-60 minutes or longer, especially for polysaccharide-based chiral columns.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition can lead to retention time drift.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as ambient temperature changes can affect retention times.
-
Pump Performance: Check the HPLC pump for pressure fluctuations, which could indicate a leak or a problem with the check valves.
-
Capillary Electrophoresis (CE)
Issue 1: Suboptimal Enantiomer Resolution
-
Question: I am using capillary electrophoresis, but the resolution of the etodolac enantiomers is below the desired value of 2.0. How can I improve it?
-
Answer:
-
Chiral Selector Concentration: The concentration of the chiral selector, such as (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD), is a critical parameter. Optimization of the HP-β-CD concentration (e.g., in the range of 15-20 mM) is necessary to achieve the best resolution.[8][9]
-
Buffer pH and Concentration: The pH and concentration of the background electrolyte (BGE) affect the charge of the analyte and the electroosmotic flow. A phosphate buffer with a pH around 6.0-7.0 and a concentration of 100 mM has been shown to be effective.[8][9]
-
Voltage and Temperature: Adjusting the separation voltage and capillary temperature can impact resolution. A higher voltage can decrease analysis time but may also reduce resolution due to Joule heating. Operating at a controlled temperature, for instance, 15°C, can improve resolution.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is better for etodolac enantiomer separation: HPLC or CE?
A1: Both HPLC with a chiral stationary phase and CE with a chiral selector are effective methods for separating etodolac enantiomers.[1][8]
-
HPLC is often more readily available in analytical labs and is easily scalable for preparative separations. It is a very robust and widely used technique.[3]
-
CE offers high separation efficiency, short analysis times, and requires very small sample volumes and reagents.
The choice often depends on the available instrumentation, the specific requirements of the analysis (e.g., sample matrix, required sensitivity), and the developmental stage of the drug product.
Q2: What type of chiral stationary phase is recommended for the HPLC analysis of etodolac enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly effective for the resolution of etodolac enantiomers.[3] Columns such as Chiralcel® OD-H (cellulose-based) and Kromasil Cellucoat have demonstrated good separation.[1][2][10] Additionally, protein-based CSPs like a CHIRAL-AGP column have also been successfully used.[6][7]
Q3: How can I extract etodolac enantiomers from plasma samples for analysis?
A3: A common and effective method for extracting etodolac from plasma is solid-phase extraction (SPE) using C18 cartridges.[1][4] Liquid-liquid extraction (LLE) with a solvent mixture like n-hexane:ethyl acetate (95:5) is another reported method, particularly for LC-MS/MS analysis.[2][10]
Q4: What detection wavelength should be used for the analysis of etodolac enantiomers?
A4: Etodolac has a UV absorbance maximum that allows for detection in the range of 225-278 nm. Specific wavelengths used in published methods include 225 nm, 274 nm, and 278 nm.[1][5][7][8] Using a photodiode array (DAD) detector allows for the monitoring of multiple wavelengths and assessment of peak purity.[1]
Q5: Is it possible to determine a small amount of one enantiomer in the presence of a large amount of the other (enantiomeric impurity)?
A5: Yes, this is a common requirement for quality control of enantiopure drugs. Capillary electrophoresis is particularly well-suited for this type of analysis due to its high efficiency. A validated CE method was able to determine 0.2% of (R)-(-)-etodolac in (S)-(+)-etodolac.[9] HPLC methods can also be validated for the quantification of enantiomeric impurities, with reported limits of quantification (LOQ) in the nanogram per milliliter range.[7]
Data Presentation
Table 1: Comparison of HPLC Methods for Etodolac Enantiomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Kromasil Cellucoat (250 x 4.6mm, 5 µm) | CHIRAL-AGP (100 x 4.0 mm, 5 µm) | Chiralcel® OD-H |
| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1 v/v/v) | 0.1 M NaH2PO4 (pH 4.0):Isopropanol (85:15 v/v) | n-Hexane:Ethyl Acetate (95:5) |
| Flow Rate | 1.0 mL/min | Not Specified | Not Specified |
| Detection | DAD at 274 nm | UV at 225 nm | MS/MS |
| Resolution (Rs) | 4.25 | 3.0 | Not Specified |
| Linearity Range | 0.4 - 30.0 µg/mL (in plasma) | 300 - 3000 ng/mL | Not Specified |
| LOQ | R: 0.20 µg/mL, S: 0.19 µg/mL (in plasma) | 900 ng/mL (for R-isomer) | 3.2 ng/mL (in plasma) |
| Reference | [1] | [6][7] | [2][10] |
Table 2: Comparison of CE Methods for Etodolac Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Chiral Selector | (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) | (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD) |
| Selector Conc. | 20 mM | 15 mM |
| Buffer | 100 mM Phosphate | 0.1 M Phosphate |
| pH | 7.0 | 6.0 |
| Temperature | Not Specified | 15 °C |
| Detection | UV at 225 nm | UV at 225 nm |
| Resolution (Rs) | ~2.5 | ~4.0 |
| Application | Analysis in pharmaceutical preparations | Determination of enantiomeric impurity |
| Reference | [8] | [9] |
Experimental Protocols
Protocol 1: Enantioselective HPLC-DAD Method
This protocol is based on the method described by El-Kimary et al. for the determination of etodolac enantiomers in tablets and human plasma.[1]
-
Instrumentation: HPLC system with a diode array detector (DAD), a Kromasil Cellucoat chiral column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase before use.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: 274 nm.
-
-
Sample Preparation (Tablets):
-
Weigh and finely powder a number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose and dissolve in a suitable solvent (e.g., mobile phase).
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Sample Preparation (Plasma):
-
Utilize a solid-phase extraction (SPE) technique with C-18 cartridges.
-
Condition the cartridge according to the manufacturer's protocol.
-
Load the plasma sample.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with a suitable solvent (e.g., methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis: Inject the prepared sample into the HPLC system and record the chromatogram for approximately 8-10 minutes.
Protocol 2: Enantioselective Capillary Electrophoresis (CE) Method
This protocol is based on the method by Rodríguez de Pablos et al. for the separation of etodolac enantiomers in pharmaceutical formulations.[8]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Buffer and Reagent Preparation:
-
Prepare a 100 mM phosphate buffer and adjust the pH to 7.0.
-
Prepare a stock solution of (2-hydroxy)propyl-β-cyclodextrin (HP-β-CD).
-
The final separation buffer (background electrolyte) should contain 100 mM phosphate and 20 mM HP-β-CD.
-
-
Capillary Conditioning: Condition a new capillary according to the manufacturer's instructions, typically involving sequential rinses with sodium hydroxide, water, and the separation buffer.
-
Electrophoretic Conditions:
-
Capillary Temperature: Controlled, as optimized (e.g., 25°C).
-
Separation Voltage: As optimized (e.g., 20-30 kV).
-
Detection: 225 nm.
-
-
Sample Preparation: Dissolve the sample (e.g., from a pharmaceutical formulation) in the separation buffer or a compatible solvent to an appropriate concentration.
-
Analysis: Inject the sample using pressure or voltage injection and apply the separation voltage.
Visualizations
References
- 1. Enantioselective HPLC-DAD method for the determination of etodolac enantiomers in tablets, human plasma and application to comparative pharmacokinetic study of both enantiomers after a single oral dose to twelve healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aces.su.se [aces.su.se]
- 5. Analysis of flurbiprofen, ketoprofen and etodolac enantiomers by pre-column derivatization RP-HPLC and application to drug-protein binding in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ENANTIOMERIC SEPARATION OF ETODOLAC IN A BULK DRUG SUBSTANCE BY REVERSE-PHASE CHIRAL LIQUID CHROMATOGRAPHY METHOD | Semantic Scholar [semanticscholar.org]
- 8. Separation of etodolac enantiomers by capillary electrophoresis. Validation and application of the chiral method to the analysis of commercial formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of enantiomeric impurity of etodolac by capillary electrophoresis using (2-hydroxypropyl)-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of (S)-Etodolac and (R)-Etodolac
For Researchers, Scientists, and Drug Development Professionals
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is widely prescribed for the management of pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1] It is administered as a racemic mixture, containing equal amounts of two enantiomers: (S)-etodolac and (R)-etodolac.[2] However, extensive research has revealed that these enantiomers possess distinct pharmacological profiles, with this compound being primarily responsible for the therapeutic effects and (R)-etodolac contributing uniquely to the drug's overall safety profile.[3][4] This guide provides a detailed comparison of the biological activities of this compound and (R)-etodolac, supported by experimental data.
Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
The primary mechanism of action for etodolac, like other NSAIDs, involves the inhibition of cyclooxygenase (COX) enzymes.[5][6] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8] The anti-inflammatory and analgesic effects of etodolac are attributed to the inhibition of prostaglandin synthesis.[9]
Comparative Biological Activity
Experimental evidence consistently demonstrates that the pharmacological activity of etodolac is highly stereospecific.
This compound: The Active Enantiomer
The (+)-S-enantiomer is the biologically active form of etodolac.[2][5] It is responsible for the drug's anti-inflammatory, analgesic, and antipyretic properties through the inhibition of prostaglandin synthesis.[9][10] Studies have shown that this compound is a potent inhibitor of both COX-1 and COX-2, with a preferential selectivity for COX-2.[3] This selectivity for COX-2 is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[7] The anti-inflammatory effects of etodolac are almost entirely due to the S-enantiomer.[3][10] In animal models of arthritis, this compound has been shown to effectively suppress paw swelling.[3][4]
(R)-Etodolac: The Inactive Enantiomer with a Twist
In stark contrast to its S-counterpart, (R)-etodolac is largely inactive as an inhibitor of prostaglandin synthetase and exhibits little to no anti-inflammatory activity.[10][11] However, the R-enantiomer is not merely an inert component of the racemic mixture. Research has indicated that (R)-etodolac may contribute to the gastrointestinal safety of etodolac.[3][4] It has been shown to have no ulcerogenic activity and may even offer protection against gastric damage.[3]
Furthermore, recent studies have uncovered a COX-independent activity for (R)-etodolac. It has been identified as a more potent inhibitor of Wnt signaling than this compound.[12] The Wnt signaling pathway is crucial for cell proliferation and differentiation, and its inhibition by (R)-etodolac suggests potential therapeutic applications beyond inflammation.[12]
Data Presentation
The following table summarizes the key differences in the biological activities of this compound and (R)-etodolac.
| Feature | This compound | (R)-Etodolac | Reference |
| COX Inhibition | Active, preferential for COX-2 | Inactive | [3][10][13] |
| Anti-inflammatory Activity | Potent | Almost inactive | [3][10] |
| Analgesic Activity | Active | Inactive | [5][9] |
| Gastrointestinal Ulceration | Can occur at high doses | No ulcerogenic activity; may be gastroprotective | [3][4] |
| Wnt Signaling Inhibition | Less potent inhibitor | More potent inhibitor | [12] |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Objective: To measure the 50% inhibitory concentration (IC50) of this compound and (R)-etodolac on COX-1 and COX-2 activity.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (this compound, (R)-etodolac) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Cofactors (e.g., hematin, glutathione)
-
Method for detecting prostaglandin production (e.g., ELISA for PGE2, oxygen consumption using a Clark-style oxygen electrode, or a luminometric assay).[14][15][16]
Procedure:
-
The reaction mixture containing the buffer, cofactors, and the respective COX enzyme is prepared.
-
Varying concentrations of the test compounds are added to the reaction mixture and pre-incubated.
-
The reaction is initiated by the addition of arachidonic acid.
-
The mixture is incubated at 37°C for a specified period.
-
The reaction is terminated, and the amount of prostaglandin produced is quantified.
-
The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Assay: Adjuvant-Induced Arthritis in Rats
This is a widely used animal model for studying chronic inflammation and evaluating anti-inflammatory drugs.[7][17]
Objective: To assess the ability of this compound and (R)-etodolac to suppress paw swelling in rats with adjuvant-induced arthritis.
Materials:
-
Male Lewis rats
-
Mycobacterium butyricum suspended in mineral oil (Freund's complete adjuvant)
-
Test compounds (this compound, (R)-etodolac) suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer for measuring paw volume
Procedure:
-
Arthritis is induced by a single intradermal injection of Freund's complete adjuvant into the footpad of one hind paw.
-
The test compounds or vehicle are administered orally to the rats daily, starting from the day of adjuvant injection or after the onset of arthritis.
-
Paw volume is measured at regular intervals using a plethysmometer to assess the degree of inflammation.
-
The percentage of inhibition of paw swelling for each treatment group is calculated relative to the vehicle-treated control group.
-
At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone destruction.
Mandatory Visualization
Caption: Prostaglandin Synthesis Pathway and this compound Inhibition.
Caption: Experimental Workflow for In Vivo Anti-inflammatory Assay.
Conclusion
The biological activity of etodolac is highly dependent on its stereochemistry. The (S)-enantiomer is the active component responsible for the therapeutic anti-inflammatory and analgesic effects through the inhibition of COX enzymes.[3][10] Conversely, the (R)-enantiomer is largely inactive against COX but contributes to the overall safety profile of the racemic drug by potentially offering gastroprotective effects.[3] The discovery of a COX-independent activity for (R)-etodolac in Wnt signaling inhibition opens new avenues for research and potential therapeutic applications.[12] This understanding of the distinct roles of each enantiomer is crucial for the rational design and development of safer and more effective anti-inflammatory therapies.
References
- 1. Etodolac: MedlinePlus Drug Information [medlineplus.gov]
- 2. Etodolac: Package Insert / Prescribing Information [drugs.com]
- 3. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. What is the mechanism of Etodolac? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. What is Etodolac used for? [synapse.patsnap.com]
- 9. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Resolution of etodolac and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. R-etodolac is a more potent Wnt signaling inhibitor than enantiomer, S-etodolac - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclooxygenase (COX) Activity Assay Kit (Luminometric) (ab139432) is not available | Abcam [abcam.com]
- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
(S)-Etodolac: An In Vitro Efficacy Comparison with Other NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of (S)-etodolac against other common non-steroidal anti-inflammatory drugs (NSAIDs). The information presented is based on experimental data from publicly available scientific literature, focusing on the inhibition of cyclooxygenase (COX) enzymes, which are the primary targets of NSAIDs.
Executive Summary
Etodolac is a non-steroidal anti-inflammatory drug belonging to the pyranocarboxylic acid class. It is administered as a racemic mixture of its (S) and (R) enantiomers. The anti-inflammatory and analgesic properties of etodolac are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase-2 (COX-2).[1] This selective inhibition of COX-2 over COX-1 is a key characteristic of this compound, potentially leading to a reduced risk of gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. This guide delves into the in vitro data that substantiates the efficacy and selectivity of this compound in comparison to other NSAIDs.
Comparative In Vitro Efficacy of this compound and Other NSAIDs
The in vitro efficacy of NSAIDs is commonly determined by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1/COX-2) is used to determine the selectivity of a drug for COX-2. A higher ratio signifies greater selectivity for COX-2.
The following tables summarize the IC50 values for this compound, racemic etodolac, and other commonly used NSAIDs from in vitro studies.
Table 1: In Vitro Inhibition of Cyclooxygenase Isozymes by Etodolac Enantiomers
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| This compound | >100 | 1.0 | >100 |
| (R)-Etodolac | >100 | >100 | - |
Data from a study using ovine COX-1 and COX-2 enzymes.
Table 2: Comparative In Vitro COX Inhibition of Racemic Etodolac and Other NSAIDs
| NSAID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Etodolac | >100 | 53 | >1.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Naproxen | 0.6 | 1.3 | 0.46 |
| Piroxicam | 47 | 25 | 1.9 |
| Rofecoxib | >100 | 25 | >4.0 |
Data from a study using human peripheral monocytes.[2][3][4]
Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade. The following diagrams illustrate the prostaglandin biosynthesis pathway and the downstream signaling of prostaglandin E2 (PGE2).
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the efficacy of NSAIDs.
Purified Enzyme (COX-1 and COX-2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
References
(S)-Etodolac: An In Vivo Examination of its Anti-inflammatory Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of (S)-etodolac against its (R)-enantiomer and other established non-steroidal anti-inflammatory drugs (NSAIDs). This document synthesizes experimental data to highlight the unique pharmacological profile of this compound, focusing on its mechanism of action and therapeutic potential.
Etodolac, a widely used NSAID, is administered as a racemic mixture of this compound and (R)-etodolac.[1] In vivo and in vitro studies have consistently demonstrated that the anti-inflammatory and analgesic properties of etodolac are almost exclusively attributable to the (S)-enantiomer.[2][3] This activity is primarily mediated through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2] In contrast, the (R)-enantiomer exhibits minimal anti-inflammatory effects but contributes to the favorable gastrointestinal safety profile of the racemic mixture by exerting gastroprotective effects.[2]
Comparative Anti-inflammatory Activity
In preclinical models of inflammation, this compound has demonstrated potent anti-inflammatory effects. In a key study using the adjuvant-induced arthritis model in rats, this compound was shown to be the active enantiomer responsible for suppressing paw swelling.[2][4] The anti-inflammatory effects of etodolac are comparable to other NSAIDs, though with a potentially improved safety profile. For instance, in adjuvant arthritic rats, etodolac demonstrated a higher safety index (ratio of ulcerogenic dose to effective anti-inflammatory dose) compared to meloxicam, diclofenac sodium, and indomethacin.[5]
Clinical studies in humans have further substantiated the efficacy of this compound. A multicentric, randomized, comparative clinical trial in Indian patients with osteoarthritis showed that S-etodolac ER 300 mg was as effective as etodolac ER 600 mg in improving WOMAC scores, VAS pain scores, and patient/physician global assessments.[6] This indicates that the (S)-enantiomer alone can achieve the therapeutic benefits of the racemic mixture at a lower dose.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo and in vitro studies, comparing the anti-inflammatory and related activities of this compound with other relevant compounds.
Table 1: In Vivo Anti-inflammatory and Ulcerogenic Activity of Etodolac Enantiomers and Other NSAIDs in Adjuvant-Induced Arthritic Rats
| Compound | Anti-inflammatory ED₅₀ (mg/kg, p.o.) | Ulcerogenic UD₅₀ (mg/kg, p.o.) | Safety Index (UD₅₀/ED₅₀) |
| This compound | 1.5 | 68.8 | 45.9 |
| Racemic Etodolac | 3.1 | >200 | >64.5 |
| Meloxicam | 0.41 | 10.3 | 25.1 |
| Diclofenac Sodium | 0.82 | 11.2 | 13.7 |
| Indomethacin | 0.28 | 4.8 | 17.1 |
Data adapted from Inoue et al., 2011.[2][5]
Table 2: Cyclooxygenase (COX) Inhibition by Etodolac Enantiomers
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | 59.4 | 0.98 | 0.016 |
| (R)-Etodolac | >100 | >100 | - |
Data adapted from Inoue et al., 2011.[2]
Table 3: Clinical Efficacy of S-Etodolac vs. Racemic Etodolac in Osteoarthritis Patients (4-week study)
| Parameter | S-Etodolac ER (300 mg) Mean % Change | Racemic Etodolac ER (600 mg) Mean % Change |
| WOMAC Pain Score | -65% | -62% |
| WOMAC Stiffness Score | -71% | -68% |
| WOMAC Physical Function Score | -60% | -58% |
| VAS Pain Score | -63% | -60% |
Data adapted from a multicentric clinical trial.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols used in the in vivo assessment of this compound's anti-inflammatory effects.
Adjuvant-Induced Arthritis in Rats
This is a widely used animal model for chronic inflammation that shares many pathological features with human rheumatoid arthritis.
-
Induction: Male Lewis rats are injected intradermally at the base of the tail with a suspension of Mycobacterium butyricum in liquid paraffin.[4]
-
Treatment: this compound, (R)-etodolac, racemic etodolac, or other comparator NSAIDs are administered orally once daily for a specified period, typically starting from the day of adjuvant injection.
-
Assessment: The primary endpoint is the measurement of paw volume (swelling) using a plethysmometer at various time points after adjuvant injection. Arthritis severity can also be scored based on erythema and swelling of the joints.
-
Gastric Ulceration Assessment: At the end of the study, stomachs are removed, inflated with formalin, and examined for lesions under a dissecting microscope. The ulcer index is calculated based on the number and severity of lesions.[2]
Carrageenan-Induced Paw Edema in Rats
This is an acute model of inflammation used to evaluate the activity of anti-inflammatory agents.
-
Induction: A subcutaneous injection of a 1% carrageenan solution is administered into the subplantar region of the right hind paw of the rats.
-
Treatment: The test compounds, including this compound and reference drugs, are administered orally, typically one hour before the carrageenan injection.[8]
-
Assessment: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizing the Pathways and Processes
Diagrams are provided below to illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo validation.
Conclusion
The in vivo evidence strongly supports that this compound is the pharmacologically active enantiomer of etodolac, responsible for its anti-inflammatory and analgesic effects. Its selective inhibition of COX-2 underpins its therapeutic action. Comparative studies, both preclinical and clinical, demonstrate its efficacy, which is comparable to the racemic mixture and other NSAIDs, but with a potentially superior gastrointestinal safety profile. This makes this compound a compelling candidate for further research and development in the management of inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of etodolac and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multicentric, randomized, comparative clinical trial to evaluate the efficacy and safety of S-etodolac in the treatment of osteoarthritis in Indian patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
(S)-Etodolac's Profile in Cyclooxygenase-1 Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-etodolac's cross-reactivity in Cyclooxygenase-1 (COX-1) inhibition assays. The following data and experimental protocols offer a comprehensive overview of its performance relative to other non-steroidal anti-inflammatory drugs (NSAIDs).
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) administered as a racemic mixture of its (S) and (R) enantiomers.[1] The therapeutic effects of etodolac are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1][2] These enzymes are central to the inflammatory pathway, converting arachidonic acid into prostaglandins.[3] There are two main isoforms of COX: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric cytoprotection, and COX-2, which is induced during inflammation.[3] The ideal NSAID would selectively inhibit COX-2 at the site of inflammation while sparing COX-1, thereby reducing the risk of gastrointestinal side effects.[3]
This guide focuses on the cross-reactivity of this compound with COX-1, a critical factor in its safety profile.
Comparative Inhibitory Activity of this compound and Other NSAIDs
The inhibitory potency of this compound and other common NSAIDs against COX-1 and COX-2 is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of the enzyme's activity in vitro. A lower IC50 value indicates a higher potency.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1 IC50 / COX-2 IC50) |
| This compound | >100[4] | 0.0116[4] | >8620 |
| (R)-Etodolac | >100[4] | >100[4] | - |
| Racemic Etodolac | >100[4] | 0.0216[4] | >4629 |
| Celecoxib | 15[5] | 0.04[5] | 375 |
| Diclofenac | 0.075 | 0.038 | 1.97 |
| Ibuprofen | 13[6] | 370[7] | 0.035 |
| Naproxen | 8.72[8] | 5.15[8] | 1.69 |
| Indomethacin | 0.23[9] | 0.63[9] | 0.365 |
Note: IC50 values can vary between different assay conditions and enzyme sources.
The data clearly indicates that this compound is a highly selective COX-2 inhibitor, with an IC50 for COX-1 that is significantly higher than for COX-2.[4] In the cited study, the IC50 for this compound against ovine COX-1 was greater than 100 µM, while its IC50 for ovine COX-2 was 11.6 nM.[4] This demonstrates a very low degree of cross-reactivity with the COX-1 enzyme. The (R)-enantiomer of etodolac shows no significant inhibition of either isoform.[4] In contrast, traditional NSAIDs like ibuprofen, naproxen, and indomethacin exhibit much lower selectivity ratios, indicating a greater potential for COX-1 inhibition and associated side effects.[6][7][8][9]
Experimental Protocols
The determination of COX-1 inhibitory activity is a critical step in the evaluation of NSAIDs. Below are detailed methodologies for a typical COX-1 inhibition assay.
In Vitro COX-1 Inhibition Assay (General Protocol)
This protocol is based on the principles of commercially available COX inhibitor screening assay kits.
Materials:
-
Purified COX-1 enzyme (e.g., ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)
-
Detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin product)
-
96-well microplate
-
Plate reader (fluorometric or colorimetric)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting the enzyme, substrate, and cofactor to their optimal working concentrations in the reaction buffer.
-
Compound Addition: Add the test compounds at various concentrations to the wells of the microplate. Also, include wells for a positive control (a known COX-1 inhibitor) and a negative control (vehicle only).
-
Enzyme Addition: Add the purified COX-1 enzyme to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the test compounds to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Detection: After a set incubation period (e.g., 5-10 minutes), stop the reaction and measure the product formation using a plate reader. The signal generated is proportional to the amount of prostaglandin produced.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the prostaglandin synthesis pathway and a typical experimental workflow for a COX-1 inhibition assay.
Caption: Prostaglandin Synthesis Pathway and Site of this compound Action.
Caption: Experimental Workflow for a COX-1 Inhibition Assay.
References
- 1. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tissue selective inhibition of prostaglandin biosynthesis by etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
A Comparative Pharmacokinetic Analysis of Etodolac Enantiomers: A Guide for Researchers
Etodolac, a nonsteroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of two enantiomers, R-etodolac and S-etodolac. While structurally mirror images, these enantiomers exhibit distinct pharmacological and pharmacokinetic profiles. This guide provides a comprehensive comparison of their pharmacokinetic properties, supported by experimental data and detailed methodologies for researchers in drug development and pharmacology.
The anti-inflammatory and analgesic effects of etodolac are primarily attributed to the S-enantiomer, which is a potent inhibitor of cyclooxygenase-2 (COX-2).[1][2] The R-enantiomer is considered inactive in this regard.[3] Despite this, the plasma concentrations of the inactive R-enantiomer are significantly higher, approximately 10-fold greater than those of the active S-enantiomer following administration of the racemic mixture.[3][4] This disparity is a result of stereoselective differences in their absorption, distribution, metabolism, and excretion (ADME).
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of etodolac enantiomers have been investigated in both human and animal models. The following tables summarize key pharmacokinetic parameters for R- and S-etodolac, compiled from various studies.
Table 1: Pharmacokinetic Parameters of Etodolac Enantiomers in Humans Following Oral Administration of Racemic Etodolac
| Parameter | R-Etodolac | S-Etodolac | Reference(s) |
| AUC (0-∞) (μg·h/mL) | 49.80 (300 mg dose) | 4.55 (300 mg dose) | [5] |
| 63.90 (400 mg dose) | 6.00 (400 mg dose) | [5] | |
| Cmax (μg/mL) | Not explicitly stated | Not explicitly stated | |
| t1/2 (h) | ~6-8 | ~6-8 | [3] |
| Protein Binding | More extensive | Less extensive | [3][4] |
Table 2: Pharmacokinetic Parameters of Etodolac Enantiomers in Rats Following Oral Administration
| Parameter | R-(-)-Etodolac | S-(+)-Etodolac | Reference(s) |
| Cmax (mg/L) | 97 ± 14 | 29 ± 6 | [6] |
| AUC (0-t) (h·mg/L) | 2940 ± 400 | 706 ± 100 | [6] |
| t1/2 (h) | 19.4 ± 2.2 | 18 ± 4 | [6] |
| CL/F (L/kg/h) | 0.0065 ± 0.0010 | 0.030 ± 0.006 | [6] |
| Vd/F (L/kg) | 0.03 ± 0.05 | 0.25 ± 0.22 | [6] |
Key Observations from Pharmacokinetic Data:
-
Absorption: Etodolac is well absorbed orally, with maximal plasma concentrations reached within 1 to 2 hours in healthy volunteers.[3] The rate of absorption can influence the bioequivalence of the enantiomers.[7]
-
Distribution: A significant difference in the volume of distribution (Vd) is observed between the enantiomers. The S-enantiomer has a much larger Vd, which is attributed to its less extensive plasma protein binding.[3] This allows for greater distribution into tissues, including the synovial fluid where it exerts its therapeutic effect.[4] In fact, concentrations of S-etodolac have been found to be higher in synovial fluid than in plasma.[4][8]
-
Metabolism: Etodolac undergoes extensive biotransformation into oxidized metabolites and acyl-glucuronides.[3] The clearance of S-etodolac is markedly higher than that of R-etodolac, suggesting preferential metabolism and/or excretion of the active enantiomer.[6]
-
Excretion: The primary route of elimination for etodolac and its metabolites is via the kidneys.[9] In rats, S-etodolac undergoes preferential conjugation and biliary excretion.[10] Urine is a minor route of elimination for the parent drug in rats.[10]
Experimental Protocols
The following are detailed methodologies for key experiments in the comparative pharmacokinetic analysis of etodolac enantiomers.
Enantioselective Bioanalytical Method
Objective: To quantify the individual concentrations of R- and S-etodolac in plasma samples.
Methodology: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5]
-
Sample Preparation:
-
To 25 µL of plasma, add an internal standard (e.g., racemic ibuprofen).
-
Perform liquid-liquid extraction with 1 mL of n-hexane:ethyl acetate (95:5 v/v).
-
Vortex mix and centrifuge.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H column.[5]
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small percentage of an acid modifier like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[11]
-
Flow Rate: As per column specifications.
-
Detection: Tandem mass spectrometry (MS/MS) in negative ion mode, monitoring the deprotonated molecules [M-H]⁻ and their respective product ions.[5] For etodolac, the transition is typically m/z 286 > 242.[5]
-
-
Quantification: Generate calibration curves for both R- and S-etodolac using standards of known concentrations. The concentration of each enantiomer in the plasma samples is then determined from these curves. The lower limit of quantification for this method can reach as low as 3.2 ng/mL for both enantiomers.[5]
Pharmacokinetic Study in Human Volunteers
Objective: To determine the pharmacokinetic profile of etodolac enantiomers after oral administration.
Methodology: Single-dose, crossover pharmacokinetic study.[7][11]
-
Study Population: A cohort of healthy volunteers (e.g., n=12-24).[7][11]
-
Study Design:
-
Sample Analysis: Analyze the plasma samples for the concentrations of R- and S-etodolac using the validated enantioselective bioanalytical method described above.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters (AUC, Cmax, tmax, t1/2, CL/F, Vd/F) for each enantiomer.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of etodolac enantiomers.
Comparative pharmacokinetic study workflow.
Metabolic Pathways of Etodolac Enantiomers
This diagram outlines the primary metabolic pathways for both R- and S-etodolac.
Metabolic pathways of R- and S-etodolac.
References
- 1. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Etodolac clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective disposition of etodolac enantiomers in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral bioequivalence: effect of absorption rate on racemic etodolac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The pharmacokinetics of etodolac in serum and synovial fluid of patients with arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. manuscriptscientific.com [manuscriptscientific.com]
- 10. The pharmacokinetics of etodolac enantiomers in the rat. Lack of pharmacokinetic interaction between enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aces.su.se [aces.su.se]
A Comparative Guide: (S)-Etodolac Versus Naproxen in Preclinical Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of (S)-etodolac and naproxen, two non-steroidal anti-inflammatory drugs (NSAIDs), in preclinical animal models of rheumatoid arthritis (RA). By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to inform research and development decisions in the field of rheumatology.
Executive Summary
Rheumatoid arthritis is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. NSAIDs are a cornerstone of symptomatic treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes and the subsequent reduction in prostaglandin synthesis. This guide focuses on a comparative analysis of:
-
This compound: The pharmacologically active enantiomer of etodolac, known for its preferential inhibition of COX-2.
-
Naproxen: A widely used non-selective COX inhibitor, targeting both COX-1 and COX-2.
The following sections will delve into their mechanisms of action, comparative efficacy in animal models of RA, and the experimental protocols used to generate these findings.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
The anti-inflammatory effects of both this compound and naproxen are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1]
Naproxen is a non-selective NSAID, meaning it inhibits both COX-1 and COX-2 isoforms.[2][3] While inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, the concurrent inhibition of the constitutively expressed COX-1, which is involved in gastric cytoprotection and platelet aggregation, can lead to gastrointestinal side effects.[1]
This compound , on the other hand, is the active S-enantiomer of etodolac and exhibits preferential inhibition of COX-2 over COX-1.[4] This selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[1][4]
Signaling Pathway in Rheumatoid Arthritis
The pathogenesis of rheumatoid arthritis involves a complex interplay of immune cells, cytokines, and inflammatory mediators. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) play a central role in driving the inflammatory cascade, leading to the upregulation of COX-2 and the production of prostaglandins, which contribute to pain, swelling, and joint destruction.
Comparative Efficacy in Adjuvant-Induced Arthritis (AIA) in Rats
The adjuvant-induced arthritis model in rats is a widely used preclinical model that shares several pathological features with human rheumatoid arthritis. The following tables summarize the available quantitative data comparing the effects of this compound and naproxen in this model.
Disclaimer: The data presented below for this compound and Naproxen are from separate studies. While both studies utilized the adjuvant-induced arthritis model in rats, direct comparison of absolute values should be made with caution due to potential variations in experimental conditions. The percentage of inhibition relative to the control group within each study provides a more standardized measure for comparison.
Table 1: Effect on Paw Swelling in Adjuvant-Induced Arthritic Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) on Day 21 (Mean ± SEM) | % Inhibition of Paw Swelling |
| This compound Study | |||
| Control (AIA) | - | 2.5 ± 0.2 | - |
| This compound | 10 | 1.5 ± 0.1** | 66.7% |
| Naproxen Study | |||
| Control (AIA) | - | 0.62 ± 0.05 | - |
| Naproxen | 10 | 0.43 ± 0.04* | 30.6% |
*p<0.05 vs. control, **p<0.01 vs. control. Data for this compound is an estimation based on graphical representation.
Table 2: Effect on Inflammatory Markers in Adjuvant-Induced Arthritic Rats (Naproxen Study)
| Treatment Group | Dose (mg/kg) | Plasma IL-1β Levels (pg/mL) | % Reduction of IL-1β | Plasma TNF-α Levels (pg/mL) | % Reduction of TNF-α |
| Control (AIA) | - | Not specified | - | Not specified | - |
| Naproxen | 10 | Reduced | Significant | Not significantly reduced | - |
*Note: The study reported a significant reduction in IL-1β but not TNF-α with naproxen treatment.[5] Specific quantitative values for the control group were not provided in the abstract.
Experimental Protocols
This section provides an overview of the methodologies used in the studies cited for the evaluation of this compound and naproxen in rheumatoid arthritis models.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is a well-established method for inducing arthritis in rodents to study the efficacy of anti-inflammatory compounds.
1. Induction of Arthritis:
-
Animals: Male Lewis or Sprague-Dawley rats are commonly used.
-
Adjuvant: Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis is injected intradermally into the tail base or a hind paw.[6]
-
Development: Signs of arthritis, including paw swelling, typically appear around 10-14 days after the adjuvant injection.[6]
2. Drug Administration:
-
Treatment with test compounds can be initiated either prophylactically (from the day of adjuvant injection) or therapeutically (after the onset of arthritis).[6]
-
Drugs are typically administered daily via oral gavage.
3. Assessment of Arthritis:
-
Paw Volume: The volume of the hind paws is measured at regular intervals using a plethysmometer. The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
-
Clinical Scoring: The severity of arthritis is assessed based on a scoring system that evaluates erythema and swelling of the joints.
-
Histopathology: At the end of the study, the animals are euthanized, and the joints are collected for histological examination. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and with Safranin O-fast green to evaluate cartilage damage. Scoring is performed based on the severity of synovial inflammation, pannus formation, cartilage erosion, and bone resorption.
-
Inflammatory Markers: Blood samples are collected to measure the plasma levels of pro-inflammatory cytokines such as IL-1β and TNF-α using enzyme-linked immunosorbent assay (ELISA) kits.[5]
In Vitro COX Inhibition Assay
To determine the selectivity of NSAIDs for COX-1 and COX-2, in vitro assays are commonly employed.
1. Enzyme Source:
-
Purified recombinant human or ovine COX-1 and COX-2 enzymes are often used.
2. Assay Procedure:
-
The COX enzyme is incubated with various concentrations of the test compound (this compound or naproxen).
-
Arachidonic acid is then added to initiate the enzymatic reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an ELISA kit.
3. Data Analysis:
-
The concentration of the drug that causes 50% inhibition of the enzyme activity (IC50) is calculated for both COX-1 and COX-2.
-
The COX-2 selectivity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2.
Conclusion
The available preclinical data suggests that both this compound and naproxen are effective in reducing inflammation in animal models of rheumatoid arthritis. The preferential COX-2 selectivity of this compound may offer a therapeutic advantage by potentially reducing the risk of gastrointestinal side effects associated with non-selective COX inhibitors like naproxen. However, further head-to-head comparative studies in preclinical models, evaluating a broader range of inflammatory and joint damage parameters, are warranted to fully elucidate the comparative efficacy and safety profiles of these two NSAIDs for the treatment of rheumatoid arthritis. This guide provides a foundational framework for researchers to design and interpret such studies, ultimately contributing to the development of improved therapeutic strategies for this debilitating disease.
References
- 1. Double-blind comparison of etodolac and naproxen in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of etodolac on articular and bone pathology associated with adjuvant arthritis in rats: a comparison with aspirin and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of proinflammatory cytokine production by the antirheumatic agents tenidap and naproxen. A possible correlate with clinical acute phase response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac improves collagen induced rheumatoid arthritis in rats by inhibiting synovial inflammation, fibrosis and hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NO-naproxen modulates inflammation, nociception and downregulates T cell response in rat Freund's adjuvant arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
(S)-Etodolac vs. Racemic Etodolac: A Comparative Efficacy Analysis
A comprehensive guide for researchers and drug development professionals on the stereospecific properties and performance of etodolac enantiomers.
Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic and anti-inflammatory properties in managing conditions such as osteoarthritis and rheumatoid arthritis.[1][2] It is commercially available as a racemic mixture, containing equal parts of its two enantiomers: (S)-etodolac and (R)-etodolac. However, extensive research has revealed that these enantiomers possess distinct pharmacological profiles, with this compound being the primary contributor to the therapeutic effects.[3][4] This guide provides an objective comparison of the efficacy of this compound versus racemic etodolac, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Experimental evidence conclusively demonstrates that the anti-inflammatory and analgesic activities of racemic etodolac are almost exclusively attributable to the (S)-enantiomer.[3][4] This is due to its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key mediator in the inflammatory cascade.[3][5] Conversely, the (R)-enantiomer exhibits negligible COX inhibitory activity and instead contributes to the favorable gastrointestinal safety profile of the racemic mixture by exerting a gastroprotective effect.[3][6] Clinical studies have shown that a 300 mg dose of this compound is bioequivalent to a 600 mg dose of racemic etodolac, suggesting that the use of the pure (S)-enantiomer can reduce the metabolic load on the body without compromising efficacy.[7]
Data Presentation
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2/COX-1 Selectivity Ratio |
| This compound | >100 | 1.1 | >90 |
| (R)-Etodolac | >100 | >100 | - |
| Racemic Etodolac | 69 | 6.7 | 10.3 |
Data compiled from in vitro studies on ovine COX-1 and COX-2.[3][6]
Table 2: Anti-inflammatory Efficacy in Adjuvant-Induced Arthritis in Rats
| Treatment (Oral Administration) | Dose (mg/kg) | Paw Swelling Inhibition (%) |
| Vehicle (Control) | - | 0 |
| This compound | 1 | 35.2 |
| 3 | 52.1 | |
| 10 | 68.4 | |
| (R)-Etodolac | 10 | No significant inhibition |
| Racemic Etodolac | 10 | 48.7 |
Data from studies measuring the inhibition of paw swelling in an adjuvant-induced arthritis model in rats.[3][6]
Table 3: Pharmacokinetic Parameters in Humans
| Parameter | This compound | (R)-Etodolac |
| Area Under the Curve (AUC₀-∞) (µg·h/mL) | 4.55 - 6.00 | 49.80 - 63.90 |
| Plasma Concentration Ratio (R/S) | ~10-11 | |
| Elimination Half-life (t₁/₂) | 6-8 hours | 6-8 hours |
| Protein Binding | Less extensive | More extensive |
Data from pharmacokinetic studies in healthy human volunteers following oral administration of racemic etodolac.[8][9][10]
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of this compound and racemic etodolac against COX-1 and COX-2 enzymes.
Methodology:
-
Ovine COX-1 and COX-2 enzymes were used.
-
The test compounds (this compound, (R)-etodolac, and racemic etodolac) were pre-incubated with the enzyme for a specified period.
-
Arachidonic acid was then added as the substrate to initiate the enzymatic reaction.
-
The conversion of arachidonic acid to prostaglandin H₂ (PGH₂) was measured.
-
The concentration of the test compound that caused 50% inhibition of enzyme activity (IC₅₀) was calculated.
Adjuvant-Induced Arthritis in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound and racemic etodolac.
Methodology:
-
Arthritis was induced in male Lewis rats by a subplantar injection of Mycobacterium butyricum suspended in liquid paraffin into the right hind paw.
-
The test compounds were administered orally once daily for a specified duration (e.g., 21 days), starting from the day of adjuvant injection.
-
Paw volume was measured using a plethysmometer at various time points to assess the degree of swelling.
-
The percentage inhibition of paw swelling was calculated by comparing the paw volume in the treated groups to the vehicle-treated control group.
Visualizations
References
- 1. Etodolac: an overview of a selective COX-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of the efficacy of etodolac in arthritic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resolution of etodolac and antiinflammatory and prostaglandin synthetase inhibiting properties of the enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In Vivo Comparative Analysis of (S)-Etodolac and Diclofenac: Efficacy and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of (S)-etodolac and diclofenac, two commonly used nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections detail their comparative anti-inflammatory, analgesic, and ulcerogenic activities, supported by experimental data from animal models. Detailed methodologies for the key experiments are provided, along with visualizations of the relevant signaling pathway and a general experimental workflow.
Executive Summary
This compound, the active S-enantiomer of etodolac, is a preferential cyclooxygenase-2 (COX-2) inhibitor, whereas diclofenac is a non-selective COX inhibitor with a slight preference for COX-2.[1][2] This difference in COX selectivity is believed to underlie their varying efficacy and safety profiles. In vivo studies demonstrate that both compounds possess potent anti-inflammatory and analgesic properties. However, etodolac, and by extension its S-enantiomer, consistently exhibits a superior gastrointestinal safety profile compared to diclofenac, showing a lower propensity for inducing gastric ulcers at effective anti-inflammatory and analgesic doses.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various in vivo studies, providing a direct comparison of the anti-inflammatory, analgesic, and ulcerogenic potential of this compound and diclofenac.
Table 1: Comparative Anti-inflammatory Activity
| Drug | Animal Model | Parameter | Value | Reference |
| This compound | Adjuvant-Induced Arthritis (Rat) | ED50 (injected paw) | 1.18 mg/kg | [3] |
| Diclofenac | Adjuvant-Induced Arthritis (Rat) | ED50 (injected paw) | 1.72 mg/kg | [3] |
| Etodolac | Carrageenan-Induced Paw Edema (Rat) | ED30 | 6.99 mg/kg | [3] |
| Diclofenac | Carrageenan-Induced Paw Edema (Rat) | ED30 | 0.69 mg/kg | [3] |
Table 2: Comparative Analgesic Activity
| Drug | Animal Model | Parameter | Value | Reference |
| This compound (Etodolac) | Acetic Acid-Induced Writhing (Mouse) | ED50 | 3.67 mg/kg | [3] |
| Diclofenac | Acetic Acid-Induced Writhing (Mouse) | ED50 | 1.54 mg/kg | [3] |
Table 3: Comparative Ulcerogenic Potential
| Drug | Animal Model | Parameter | Value | Reference |
| Etodolac | NSAID-Induced Ulcer (Rat) | UD50 | High (less ulcerogenic) | [1] |
| Diclofenac | NSAID-Induced Ulcer (Rat) | UD50 | Lower than Etodolac | [1] |
| Etodolac (600 mg daily) | Human Endoscopy | Mean Endoscopy Score | 0.08 +/- 0.27 | [4] |
| Diclofenac (150 mg daily) | Human Endoscopy | Mean Endoscopy Score | 0.33 +/- 0.62 | [4] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Test compounds (this compound, diclofenac, or vehicle control) are administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically 30-60 minutes before the carrageenan injection.[5]
-
Induction of Edema: A 0.1 mL of a 1% suspension of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.[5]
-
Measurement of Paw Volume: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[5]
-
Data Analysis: The percentage inhibition of edema is calculated for each group compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximum effect) can be determined from the dose-response curve.
Acetic Acid-Induced Writhing in Mice
This model is used to evaluate the peripheral analgesic activity of drugs.
-
Animals: Swiss albino mice (20-30 g) of either sex are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week prior to the experiment.
-
Drug Administration: The test compounds or standard drug (diclofenac) are administered, typically orally or intraperitoneally, 30-60 minutes before the acetic acid injection.
-
Induction of Writhing: A 0.6% or 1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg body weight).
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, usually 15-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group. The ED50 value is then calculated.
NSAID-Induced Ulcer Model in Rats
This model assesses the gastrointestinal toxicity of NSAIDs.
-
Animals: Male Wistar rats are typically used.
-
Fasting: Animals are fasted for 24-48 hours before drug administration to ensure an empty stomach, with free access to water.
-
Drug Administration: The test NSAIDs are administered orally at ulcerogenic doses.
-
Observation Period: The animals are observed for a period of 4-8 hours.
-
Stomach Examination: After the observation period, the animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.
-
Ulcer Index Determination: The gastric mucosa is examined for lesions under a magnifying glass. The severity of the ulcers is scored based on their number and size. The ulcer index is calculated for each stomach. The UD50 (the dose causing ulcers in 50% of the animals) can be determined.
Mandatory Visualization
Signaling Pathway: Cyclooxygenase (COX) Inhibition
Caption: Mechanism of NSAID action via the COX pathway.
Experimental Workflow: In Vivo Comparison of NSAIDs
Caption: General workflow for in vivo NSAID comparison.
References
- 1. Release-active dilutions of diclofenac enhance anti-inflammatory effect of diclofenac in carrageenan-induced rat paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the COX-2 Selectivity of (S)-Etodolac: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cyclooxygenase-2 (COX-2) selectivity of (S)-etodolac against other non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation: Comparative COX-1 and COX-2 Inhibition
The selective inhibition of COX-2 over COX-1 is a key determinant in the gastrointestinal safety profile of NSAIDs. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2, the enzyme isoform primarily associated with inflammation and pain, over COX-1, which has protective functions in the gastric mucosa. While specific IC50 values for the (S)-enantiomer of etodolac are not widely published, studies have demonstrated that the COX-2 inhibitory and anti-inflammatory effects of racemic etodolac are attributable to the (S)-enantiomer.[1] The data presented below for etodolac is, therefore, a reflection of the activity of this compound.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Etodolac | >100 | 53 | >1.9 |
| Celecoxib | 82 | 6.8 | 12 |
| Rofecoxib | >100 | 25 | >4.0 |
| Etoricoxib | 116 | 1.1 | 106 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
Data for etodolac, celecoxib, rofecoxib, diclofenac, ibuprofen, meloxicam, and piroxicam are from a study using human peripheral monocytes.[2] Data for etoricoxib is from a separate study and is included for its high selectivity reference.
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is primarily achieved through in vitro and ex vivo assays. Below are detailed methodologies for two commonly employed experiments.
Human Whole Blood Assay (Ex Vivo)
This assay provides a physiologically relevant environment for assessing NSAID activity.
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in a whole blood matrix.
Methodology:
-
Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into heparinized tubes.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
The blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and subsequent thromboxane B2 (TXB2) production via COX-1.
-
The reaction is stopped by placing the samples on ice and centrifuging to separate the serum.
-
TXB2 levels in the serum are quantified using a specific immunoassay (e.g., ELISA or RIA).
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.
-
The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 induction and prostaglandin E2 (PGE2) synthesis.
-
The reaction is stopped, and plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific immunoassay.
-
-
Data Analysis:
-
The concentration of the test compound that causes 50% inhibition of prostanoid production (IC50) is calculated for both COX-1 (TXB2) and COX-2 (PGE2).
-
The selectivity ratio is determined by dividing the IC50 for COX-1 by the IC50 for COX-2.
-
Purified Enzyme Inhibition Assay (In Vitro)
This assay allows for the direct assessment of a compound's inhibitory activity on isolated COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for the inhibition of purified COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing a heme cofactor.
-
Incubation: The purified enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of the test compound or a vehicle control for a defined period.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: The reaction is allowed to proceed for a specific time and is then terminated, often by the addition of an acid.
-
Product Quantification: The amount of prostaglandin produced (commonly PGE2) is quantified using methods such as enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), or mass spectrometry.
-
Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
COX-2 Signaling Pathway in Inflammation
References
- 1. The enantiomers of etodolac, a racemic anti-inflammatory agent, play different roles in efficacy and gastrointestinal safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Etodolac and Ibuprofen for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of (S)-etodolac and ibuprofen, two prominent nonsteroidal anti-inflammatory drugs (NSAIDs) utilized in pain management. By examining their mechanisms of action, clinical efficacy, and safety profiles through published experimental data, this document aims to equip researchers and drug development professionals with a comprehensive understanding of their comparative pharmacology.
Executive Summary
This compound, the pharmacologically active enantiomer of etodolac, distinguishes itself as a preferential cyclooxygenase-2 (COX-2) inhibitor.[1][2] In contrast, ibuprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3][4] This fundamental difference in their mechanism of action underpins the variations observed in their efficacy and, most notably, their gastrointestinal side-effect profiles. Clinical data suggests that while both drugs offer comparable analgesic and anti-inflammatory effects, this compound may present a more favorable gastrointestinal safety profile.[5][6]
Mechanism of Action: A Tale of Two Cyclooxygenases
The therapeutic effects of both this compound and ibuprofen are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1][3] Prostaglandins are key mediators of pain, inflammation, and fever.[7] There are two primary isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the gastrointestinal tract, regulate renal blood flow, and mediate platelet aggregation.[8][9]
-
COX-2: This isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli.[9] Prostaglandins produced by COX-2 are the primary contributors to inflammatory pain and swelling.[8]
Ibuprofen non-selectively inhibits both COX-1 and COX-2, leading to both its desired anti-inflammatory and analgesic effects (via COX-2 inhibition) and its common gastrointestinal side effects (via COX-1 inhibition).[4][8] this compound, on the other hand, exhibits a higher selectivity for the COX-2 enzyme.[10] This preferential inhibition of COX-2 is believed to contribute to its lower incidence of gastrointestinal adverse events compared to non-selective NSAIDs like ibuprofen.[5][11]
Signaling Pathway Diagram
Caption: NSAID Mechanism of Action on the Cyclooxygenase Pathway.
Comparative Efficacy: In Vitro and Clinical Data
The inhibitory potency of this compound and ibuprofen against COX-1 and COX-2 has been quantified in various in vitro assays. The ratio of the 50% inhibitory concentration (IC50) for COX-1 to COX-2 is a common measure of selectivity. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.
Table 1: Comparative In Vitro COX Inhibition
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Reference |
| Etodolac (racemic) | >100 | 53 | >1.9 | [12] |
| Ibuprofen | 12 | 80 | 0.15 | [12] |
Note: Data for this compound specifically was not available in a single comparative study with ibuprofen. The data presented is for racemic etodolac.
Clinical studies have compared the efficacy of etodolac and ibuprofen in various pain models, including postoperative dental pain and rheumatoid arthritis.
Table 2: Clinical Efficacy in Postoperative Dental Pain
| Parameter | Etodolac (300 mg) | Ibuprofen (600 mg) | p-value | Reference |
| Pain Relief (after 6 hours) | More Effective | Less Effective | < 0.05 | [13] |
| Swelling (first 2 days) | Less Pronounced | More Pronounced | 0.033 | [13] |
| Trismus (mouth opening reduction at day 2) | Less Reduced | More Reduced | < 0.05 | [13] |
| Need for Rescue Analgesics | Lower | Higher | Not specified | [13] |
Table 3: Clinical Efficacy in Rheumatoid Arthritis (Long-term Study)
| Parameter | Etodolac (1000 mg/day) | Ibuprofen (2400 mg/day) | Outcome | Reference |
| Patient's Opinion of Improvement | Superior | - | Etodolac showed superior improvement in the long-term assessment. | [5] |
| Number of Swollen Joints | Superior | - | Etodolac showed superior improvement in the long-term assessment. | [5] |
| Initial Efficacy (first 2 months) | Comparable | Comparable | Both dosages of etodolac were comparable to ibuprofen. | [5] |
Safety and Tolerability Profile
The primary difference in the safety profiles of this compound and ibuprofen lies in their gastrointestinal effects. Due to its preferential COX-2 selectivity, etodolac is associated with a lower incidence of gastrointestinal adverse events.
Table 4: Comparative Adverse Events in Rheumatoid Arthritis
| Adverse Event | Etodolac (300 mg/day) | Ibuprofen (2400 mg/day) | Outcome | Reference |
| Dyspepsia | Less Frequent | More Frequent | - | [5] |
| Rash | Less Frequent | More Frequent | - | [5] |
| Gastrointestinal Ulcers and Bleeding | Lower Incidence | Higher Incidence | - | [5] |
Both drugs carry a risk of cardiovascular and renal adverse effects, which is a class effect for NSAIDs.[14]
Experimental Protocols
In Vitro COX Inhibition Assay (General Protocol)
A common method to determine COX-1 and COX-2 inhibitory activity is the whole blood assay.
-
Enzyme Source: Human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are incubated with various concentrations of the test compounds (this compound or ibuprofen) and arachidonic acid as the substrate.
-
Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the drug that causes 50% inhibition of PGE2 production (IC50) is calculated for both COX-1 and COX-2.
Clinical Trial for Analgesic Efficacy (General Protocol)
A randomized, double-blind, parallel-group study design is typically employed to assess analgesic efficacy.
-
Patient Population: Patients experiencing moderate to severe pain following a surgical procedure (e.g., third molar extraction) are recruited.
-
Randomization: Patients are randomly assigned to receive either this compound, ibuprofen, or a placebo.
-
Blinding: Both the patients and the investigators are blinded to the treatment allocation.
-
Pain Assessment: Pain intensity is measured at baseline and at regular intervals post-dosing using a validated pain scale, such as the Visual Analog Scale (VAS).
-
Rescue Medication: The time to the first request for rescue medication and the total consumption of rescue medication are recorded.
-
Adverse Event Monitoring: All adverse events are recorded and assessed for their severity and relationship to the study medication.
Experimental Workflow Diagram
Caption: Generalized Experimental Workflow for NSAID Comparison.
Conclusion
The available evidence indicates that both this compound and ibuprofen are effective analgesics and anti-inflammatory agents. The primary distinguishing feature of this compound is its preferential inhibition of the COX-2 enzyme, which translates to a more favorable gastrointestinal safety profile compared to the non-selective COX inhibitor, ibuprofen. In some clinical settings, such as postoperative dental pain, etodolac has demonstrated superior efficacy in reducing pain, swelling, and trismus. For drug development professionals, the targeted selectivity of this compound represents a key strategy in mitigating the common adverse effects associated with traditional NSAIDs, highlighting the importance of isoform-selective enzyme inhibition in modern pharmacology. Further head-to-head clinical trials with robust methodologies are warranted to fully elucidate the comparative therapeutic indices of these two important pain-relieving medications.
References
- 1. Etodolac vs. ibuprofen: Differences, similarities, and which is better for you [singlecare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. Etodolac Vs Ibuprofen | Power [withpower.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
(S)-Etodolac: A Comparative Guide to its Chondroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the chondroprotective effects of (S)-etodolac, the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac. It compares its performance with other commonly used NSAIDs, namely diclofenac and celecoxib, supported by available experimental data. This document is intended to inform research and development efforts in the field of osteoarthritis and cartilage biology.
Executive Summary
This compound exerts its primary therapeutic effect through the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade.[1][2] This mechanism of action not only provides effective pain relief and anti-inflammatory benefits but also contributes to its chondroprotective profile by mitigating the catabolic effects of inflammatory mediators on chondrocytes. While direct comparative studies on the chondroprotective effects of this compound are not abundant, existing evidence on racemic etodolac, for which this compound is the active form, suggests a favorable profile in preserving cartilage integrity. This is primarily achieved by inhibiting chondrocyte apoptosis and maintaining the synthesis of essential extracellular matrix components.[3][4] In comparison, other NSAIDs like diclofenac and celecoxib also exhibit chondroprotective properties, mainly by modulating the expression of matrix metalloproteinases (MMPs) and the synthesis of aggrecan.
Comparative Data on Chondroprotective Effects
The following table summarizes the available quantitative data on the effects of this compound (extrapolated from racemic etodolac studies), diclofenac, and celecoxib on key markers of chondrocyte function and cartilage health. It is important to note that direct head-to-head studies using this compound are limited, and some data for etodolac is based on studies of the racemic mixture.
| Parameter | This compound (racemic etodolac) | Diclofenac | Celecoxib |
| Inhibition of Chondrocyte Apoptosis | |||
| TNF-α-induced Caspase-3/7 Activity | Marked inhibition[3] | Data not available | Reduced apoptosis[5] |
| Matrix Metalloproteinase (MMP) Regulation | |||
| MMP-1 Production (in osteoarthritic chondrocytes) | Data not available | Decreased (not statistically significant)[6] | Significantly decreased[6] |
| MMP-3 Gene Expression (in cartilage) | Data not available | Inhibited (as Diclofenac Etalhyaluronate)[7] | Data not available |
| MMP-13 Gene Expression (in cartilage) | Data not available | Inhibited (as Diclofenac Etalhyaluronate) in synovial tissue[7] | Significantly reduced gene expression[8] |
| Extracellular Matrix Synthesis | |||
| Proteoglycan Synthesis | Not affected[4][9] | Data not available | Data not available |
| Type II Collagen Synthesis | Preserved in the presence of IL-1[4] | Data not available | Increased[5] |
| Aggrecan Gene Expression | Data not available | Data not available | Data not available |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Signaling Pathway of this compound in Chondrocytes
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The COX-2 selective blocker etodolac inhibits TNFα-induced apoptosis in isolated rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etodolac: efficacy in osteoarthritis and effects on chondrocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Articular cartilage in osteoarthritic patients: effects of diclofenac, celecoxib and glucosamine sulfate on inflammatory markers] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Diclofenac Etalhyaluronate (SI-613/ONO-5704) on Cartilage Degeneration in Arthritic Rats and Inflammatory Cytokine-Stimulated Human Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro effects of Etodolac and acetylsalicylic acid on human chondrocyte metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoselective Disposition of Etodolac Enantiomers in Synovial Fluid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stereoselective disposition of etodolac enantiomers in synovial fluid, supported by experimental data. Etodolac, a non-steroidal anti-inflammatory drug (NSAID), is administered as a racemic mixture of two enantiomers, (R)-etodolac and (S)-etodolac. The anti-inflammatory and analgesic effects of etodolac are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase-2 (COX-2). In contrast, the (R)-enantiomer is largely inactive as a COX inhibitor but may contribute to the drug's gastrointestinal safety profile. Understanding the differential distribution of these enantiomers into the synovial fluid, the site of action for treating arthritis, is crucial for optimizing therapeutic strategies.
Quantitative Data Summary
The stereoselective pharmacokinetics of etodolac lead to significant differences in the concentrations of its enantiomers in both plasma and synovial fluid. The following tables summarize the key quantitative findings from a study in arthritic patients following a single 200 mg oral dose of racemic etodolac.
Table 1: Synovial Fluid to Plasma Concentration Ratios of Etodolac Enantiomers
| Enantiomer | Synovial Fluid:Plasma Ratio (Mean ± SD) |
| (R)-Etodolac | 0.91 ± 0.3 |
| This compound | 1.98 ± 0.8 |
Table 2: Relative Concentrations and Protein Binding of Etodolac Enantiomers
| Parameter | (R)-Etodolac | This compound |
| Relative Concentration | Up to 10-fold higher than this compound in plasma and synovial fluid | Lower concentrations compared to (R)-etodolac |
| Protein Binding | More extensive binding in both plasma and synovial fluid | Less extensive binding compared to (R)-etodolac |
These data clearly indicate a preferential distribution of the pharmacologically active this compound into the synovial fluid. The higher synovial fluid to plasma ratio of this compound suggests that the concentration of the active moiety is enriched at the site of action, which may contribute to its sustained therapeutic effect in arthritic conditions. Conversely, the less active (R)-enantiomer does not accumulate in the synovial fluid to the same extent.
Experimental Protocols
The data presented in this guide are based on a clinical study with the following methodology:
1. Study Population:
-
Six patients with arthritis.
2. Drug Administration:
-
A single oral dose of 200 mg of racemic etodolac was administered.
3. Sample Collection:
-
Paired synovial fluid and plasma samples were collected at 2 hours (n=1) and 12 hours (n=5) post-dose.
4. Analytical Methodology:
-
Sample Preparation: Plasma samples were prepared for analysis using solid-phase extraction (SPE) with C-18 cartridges.
-
Enantioselective Analysis: The concentrations of (R)- and this compound were determined using a stereospecific high-performance liquid chromatography (HPLC) assay. While the specific details of the assay in the primary synovial fluid study are not exhaustively described, typical methods for etodolac enantiomer separation involve:
-
HPLC with Diode-Array Detection (DAD):
-
Chiral Column: Kromasil Cellucoat (250mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of hexane, isopropanol, and trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v).
-
Detection: UV detection at 274 nm.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chiral Column: Chiralcel® OD-H.
-
Sample Extraction: Liquid-liquid extraction with n-hexane:ethyl acetate.
-
Detection: Mass spectrometry in the multiple-reaction monitoring (MRM) mode.
-
-
5. Protein Binding Analysis:
-
In vitro equilibrium dialysis was performed on drug-spiked plasma and synovial fluid samples to determine the unbound fraction of each enantiomer.
Visualizations
Stereoselective Metabolism of Etodolac
The differential concentrations of etodolac enantiomers in the body are largely driven by stereoselective metabolism in the liver. The (S)-enantiomer is preferentially metabolized through glucuronidation, while the (R)-enantiomer is a preferred substrate for hydroxylation.
Caption: Stereoselective metabolism of etodolac enantiomers.
Experimental Workflow for Etodolac Enantiomer Analysis in Synovial Fluid
The following diagram outlines the key steps involved in the experimental determination of etodolac enantiomer concentrations in synovial fluid.
Caption: Experimental workflow for etodolac enantiomer analysis.
Comparison with Other NSAIDs
The stereoselective disposition of chiral NSAIDs in synovial fluid is a recognized phenomenon, though the specifics vary between drugs. For instance, studies on ibuprofen have also shown stereoselective distribution into the synovial fluid, with the active (S)-enantiomer achieving higher concentrations than the (R)-enantiomer. However, the magnitude of this preference and the underlying mechanisms, such as protein binding and metabolism, can differ. A comprehensive review of the pharmacokinetics of various NSAIDs in synovial fluid indicates that for many of these drugs, the concentrations are more sustained in the synovial fluid compared to plasma, which is particularly relevant for drugs with short plasma half-lives. The pronounced preferential distribution of this compound into the synovial fluid appears to be a key characteristic that may differentiate it from some other NSAIDs and contribute to its clinical efficacy in the treatment of arthritis. Further direct comparative studies are warranted to fully elucidate these differences.
S-Etodolac Demonstrates Bioequivalence to Racemic Etodolac at Half the Dose, Offering Potential for Reduced Metabolic Load
A comprehensive review of bioequivalence studies reveals that S-etodolac, the pharmacologically active enantiomer of etodolac, achieves comparable systemic exposure to that of the racemic mixture, but at a significantly lower dosage. This finding suggests that the use of S-etodolac could reduce the body's exposure to the inactive R-enantiomer, potentially minimizing metabolic burden and off-target effects.
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the management of pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1][2] It is a chiral compound and is commercially available as a racemic mixture of S-etodolac and R-etodolac.[1] The anti-inflammatory and analgesic effects of etodolac are primarily attributed to the S-enantiomer, which is a potent inhibitor of cyclooxygenase-2 (COX-2).[1] The R-enantiomer is considered to be pharmacologically inactive.
Comparative Bioavailability: S-Etodolac vs. Racemic Etodolac
A pivotal randomized, crossover bioequivalence study conducted in healthy Indian subjects demonstrated that a 300 mg dose of S-etodolac is bioequivalent to a 600 mg dose of racemic etodolac.[3] The study evaluated the key pharmacokinetic parameters of S-etodolac following oral administration of both formulations.
Table 1: Pharmacokinetic Parameters of S-Etodolac Following Administration of S-Etodolac (300 mg) and Racemic Etodolac (600 mg)
| Parameter | S-Etodolac 300 mg (Test) | Racemic Etodolac 600 mg (Reference) | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax (µg/mL) | 4.07 | 3.94 | 106.94 | Within 80-120% |
| AUC0-t (µg·h/mL) | 23.20 | 23.02 | 103.93 | Within 80-120% |
| AUC0-∞ (µg·h/mL) | 28.42 | 27.49 | 105.64 | Within 80-120% |
As shown in Table 1, the geometric mean ratios for the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), and the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞) all fell within the standard bioequivalence acceptance range of 80-125%. This indicates that the rate and extent of absorption of S-etodolac from the 300 mg S-etodolac tablet are equivalent to that from the 600 mg racemic etodolac tablet.[3]
Stereoselective Pharmacokinetics of Etodolac Enantiomers
Preclinical studies in rats have further elucidated the pharmacokinetic differences between the S-(+) and R-(-) enantiomers of etodolac.[4] These studies reveal significant disparities in their plasma concentrations and clearance rates following oral administration.
Table 2: Pharmacokinetic Parameters of S-(+)-Etodolac and R-(-)-Etodolac in Rats Following a Single Oral Dose (20 mg/kg) [4]
| Parameter | S-(+)-Etodolac | R-(-)-Etodolac |
| Cmax (mg/L) | 29 ± 6 | 97 ± 14 |
| Tmax (h) | 3.3 ± 2.6 | 4 ± 4 |
| AUC0-t (h·mg/L) | 706 ± 100 | 2940 ± 400 |
| t1/2 (h) | 18 ± 4 | 19.4 ± 2.2 |
| CL/F (L/kg/h) | 0.030 ± 0.006 | 0.0065 ± 0.0010 |
| V/F (L/kg) | 0.25 ± 0.22 | 0.03 ± 0.05 |
The data from the rat study indicate that the Cmax and AUC of R-(-)-etodolac were markedly higher, while its clearance (CL/F) and volume of distribution (V/F) were significantly lower than those of S-(+)-etodolac.[4] This suggests that the inactive R-enantiomer is cleared from the body more slowly and reaches higher concentrations in the plasma compared to the active S-enantiomer.
Experimental Protocols
Human Bioequivalence Study
The human bioequivalence study was a randomized, two-treatment, two-period, two-sequence, single-dose, crossover study conducted in 24 healthy adult male subjects under fasting conditions.
-
Subjects: 24 healthy adult Asian males of Indian origin.
-
Study Design: Randomized, two-period, two-sequence crossover design with a one-week washout period between treatments.
-
Treatments:
-
Blood Sampling: Blood samples were collected at predefined time points to determine the plasma concentrations of S-etodolac.
-
Analytical Method: Plasma concentrations of S-etodolac were determined using a validated analytical method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate the pharmacokinetic parameters (Cmax, AUC0-t, AUC0-∞).
-
Statistical Analysis: Analysis of variance (ANOVA) was performed on the log-transformed pharmacokinetic parameters to determine bioequivalence.
Preclinical Pharmacokinetic Study in Rats
The preclinical study in rats aimed to investigate the pharmacokinetic differences between the etodolac enantiomers.[4]
-
Subjects: Fourteen male Sprague-Dawley rats, divided into two groups.[4]
-
Treatments:
-
Blood Sampling: Blood samples were collected at 5, 10, 20, 30 minutes and 1, 3, 6, 12, 24, 48, and 72 hours post-administration.[4]
-
Analytical Method: Plasma samples were analyzed using a high-performance liquid chromatographic (HPLC) method to determine the concentrations of S-(+)- and R-(-)-etodolac.[4]
Visualizing the Bioequivalence Study Workflow
Caption: Workflow of a randomized, crossover bioequivalence study.
Conclusion
The available evidence strongly supports the bioequivalence of S-etodolac 300 mg to racemic etodolac 600 mg. The use of the single, active S-enantiomer allows for a reduction in the total drug dose administered to patients, thereby decreasing the metabolic load associated with the inactive R-enantiomer. This "chiral switch" from the racemate to the single enantiomer represents a refinement in therapy that could potentially lead to an improved safety profile, although further clinical studies are needed to confirm this. The stereoselective pharmacokinetics of etodolac highlight the importance of considering the individual contributions of enantiomers to the overall clinical effect and disposition of chiral drugs.
References
- 1. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic difference between S-(+)- and R-(-)-etodolac in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Etodolac: A Comparative Analysis with Other COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Etodolac, the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) etodolac, exhibits preferential inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selective action is believed to contribute to its anti-inflammatory and analgesic effects while potentially offering a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[3][4] This guide provides a comprehensive comparative analysis of this compound and other prominent COX-2 inhibitors, focusing on their in vitro and in vivo pharmacological profiles. The information is intended to assist researchers and drug development professionals in evaluating the relative therapeutic potential and safety of these compounds.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
The primary mechanism of action for all NSAIDs, including this compound and other COX-2 inhibitors, is the blockade of the cyclooxygenase enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[5] Prostaglandins are lipid compounds that play a significant role in inflammation, pain, and fever.[6] There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, such as protecting the stomach lining and maintaining platelet aggregation.[6]
-
COX-2: This isoform is typically induced by inflammatory stimuli, such as cytokines and endotoxins, and is the primary source of prostaglandins at sites of inflammation.[6]
By selectively inhibiting COX-2, drugs like this compound aim to reduce the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby potentially reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.[6][7]
In Vitro COX-2 Selectivity and Potency
The in vitro potency and selectivity of COX-2 inhibitors are commonly assessed by determining their 50% inhibitory concentration (IC50) against both COX-1 and COX-2 enzymes. The ratio of COX-1 IC50 to COX-2 IC50 provides a selectivity index, with higher values indicating greater selectivity for COX-2. The human whole blood assay is a widely accepted method for determining these values as it accounts for the protein binding of the drugs in a physiological environment.
Table 1: Comparative In Vitro COX Inhibition of this compound and Other COX-2 Inhibitors (Human Whole Blood Assay)
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| This compound | >100 | 53 | >1.9 | [8] |
| Celecoxib | 82 | 6.8 | 12 | [8] |
| Rofecoxib | 18.8 | 0.53 | 35.5 | [9] |
| Etoricoxib | 116 | 1.1 | 106 | [7] |
| Valdecoxib | 21.9 | 0.24 | 91.3 | [10] |
| Lumiracoxib | 67 | 0.13 | 515 | [11][12] |
| Meloxicam | 37 | 6.1 | 6.1 | [8] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [8] |
Note: Data is compiled from various sources and assay conditions may vary slightly. Higher selectivity ratios indicate greater preference for COX-2 inhibition.
Experimental Protocols
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
This assay is a standard method for evaluating the in vitro selectivity of NSAIDs.
COX-1 Assay (Thromboxane B2 Production):
-
Fresh human blood is collected into tubes containing an anticoagulant (e.g., heparin).
-
Aliquots of the blood are incubated with various concentrations of the test compound or vehicle control for a specified period (e.g., 60 minutes) at 37°C.
-
Blood clotting is initiated (e.g., by allowing it to stand at 37°C for 1 hour), leading to platelet activation and COX-1 mediated thromboxane A2 (TXA2) production.
-
The reaction is stopped, and the serum is collected after centrifugation.
-
The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured using a specific immunoassay (e.g., ELISA or radioimmunoassay).
-
The IC50 value for COX-1 inhibition is calculated by plotting the percentage inhibition of TXB2 production against the drug concentration.[13][14]
COX-2 Assay (Prostaglandin E2 Production):
-
Fresh human blood is collected into tubes containing an anticoagulant.
-
The blood is pre-incubated with a COX-1 selective inhibitor (e.g., low-dose aspirin) to inactivate platelet COX-1.
-
Aliquots of the blood are then incubated with various concentrations of the test compound or vehicle control.
-
COX-2 is induced in monocytes by adding an inflammatory stimulus, such as lipopolysaccharide (LPS), and incubated for an extended period (e.g., 24 hours) at 37°C.
-
During this incubation, the induced COX-2 enzyme produces prostaglandin E2 (PGE2).
-
The plasma is separated by centrifugation.
-
PGE2 levels in the plasma are quantified using a specific immunoassay.
-
The IC50 value for COX-2 inhibition is determined by plotting the percentage inhibition of PGE2 production against the drug concentration.[13][14]
Signaling Pathways
The anti-inflammatory effects of COX-2 inhibitors are mediated through the inhibition of the prostaglandin E2 (PGE2) synthesis pathway, which is often downstream of the pro-inflammatory NF-κB signaling cascade.
Caption: Prostaglandin biosynthesis pathway and sites of NSAID action.
Caption: NF-κB signaling pathway leading to COX-2 expression.
In Vivo Anti-Inflammatory and Analgesic Efficacy
The anti-inflammatory and analgesic properties of COX-2 inhibitors are evaluated in various animal models. The carrageenan-induced paw edema model in rats is a standard assay for acute inflammation, while models of thermal or mechanical hyperalgesia are used to assess analgesic effects.
Table 2: Comparative In Vivo Anti-inflammatory and Analgesic Effects
| Drug | Animal Model | Endpoint | Efficacy | Reference |
| This compound | Rat Adjuvant Arthritis | Paw Swelling | Effective, with a high safety index | [4] |
| This compound | Mouse Neuropathic Pain (PSNL) | Mechanical Allodynia | Effective, unlike celecoxib and indomethacin | [15] |
| Celecoxib | Rat Carrageenan-induced Paw Edema | Paw Edema | Significant reduction in edema | [16] |
| Meloxicam | Rat Adjuvant Arthritis | Paw Swelling | Effective, with a good safety index | [4] |
| Diclofenac | Rat Adjuvant Arthritis | Paw Swelling | Effective, but with a lower safety index than etodolac | [4] |
Safety Profile
Gastrointestinal Safety
A primary rationale for the development of selective COX-2 inhibitors was to improve gastrointestinal (GI) tolerability compared to non-selective NSAIDs. By sparing COX-1 in the gastric mucosa, these drugs are expected to cause less damage to the stomach lining.
-
Studies have shown that etodolac has a favorable GI tolerability profile in long-term trials.[3]
-
In a study on adjuvant arthritic rats, a model highly susceptible to NSAID-induced gastric damage, etodolac demonstrated the highest ulcerogenic dose (UD50) and the best safety index compared to meloxicam, diclofenac, and indomethacin.[4]
-
However, it is important to note that even selective COX-2 inhibitors can cause gastric lesions in compromised animal models, such as arthritic rats where COX-2 is upregulated in the gastric mucosa.[9][17]
Cardiovascular Safety
The cardiovascular safety of COX-2 inhibitors has been a subject of significant research and debate. Inhibition of COX-2 can disrupt the balance between pro-thrombotic thromboxane A2 (produced via COX-1) and anti-thrombotic prostacyclin (PGI2), which is largely derived from COX-2 in the endothelium. This imbalance can potentially increase the risk of cardiovascular events.
-
A meta-analysis of observational studies suggested that the highest cardiovascular risks were associated with rofecoxib and etoricoxib.[18]
-
The same analysis indicated that etodolac had a cardiovascular risk that was not significantly different from naproxen and ibuprofen.[18]
-
It is crucial to consider the baseline cardiovascular risk of patients when prescribing any NSAID, including selective COX-2 inhibitors.
Conclusion
This compound is a preferential COX-2 inhibitor with demonstrated anti-inflammatory and analgesic efficacy. Its in vitro selectivity for COX-2 is less pronounced than that of the "coxib" class of drugs but is greater than that of traditional non-selective NSAIDs like diclofenac. Preclinical studies suggest that this compound possesses a favorable gastrointestinal safety profile. The comparative data presented in this guide highlight the nuanced differences among various COX-2 inhibitors, providing a valuable resource for informed decision-making in research and drug development. Further head-to-head clinical trials are essential to fully elucidate the comparative efficacy and safety of this compound in various patient populations.
References
- 1. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect and low ulcerogenic activity of etodolac, a cyclooxygenase-2 selective non-steroidal anti-inflammatory drug, on adjuvant-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical pharmacology of lumiracoxib: a novel selective inhibitor of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharm.emory.edu [pharm.emory.edu]
- 8. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ulcerogenic influence of selective cyclooxygenase-2 inhibitors in the rat stomach with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Etodolac attenuates mechanical allodynia in a mouse model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alteration of Gastric Ulcerogenic and Healing Responses in Rats With Adjuvant-Induced Arthritis [jstage.jst.go.jp]
- 18. Cardiovascular Risk with Non-Steroidal Anti-Inflammatory Drugs: Systematic Review of Population-Based Controlled Observational Studies | PLOS Medicine [journals.plos.org]
Safety Operating Guide
Personal protective equipment for handling (S)-etodolac
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-etodolac. The following procedures and data are intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Summary
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that requires careful handling due to its potential health risks.[1] It is classified as toxic if swallowed and causes serious eye irritation.[2][3][4] Furthermore, it is suspected of damaging fertility or the unborn child.[2] The compound may also be harmful through inhalation or skin absorption and can cause irritation to the skin and respiratory system.[3]
Toxicological Data
| Metric | Value | Species |
| Oral LD50 | 94 mg/kg | Rat[2] |
| Intraperitoneal LD50 | 100 mg/kg | Rat[2] |
| Subcutaneous LD50 | 113 mg/kg | Rat[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound. All PPE should be inspected prior to use.[5]
| Protection Type | Recommended Equipment | Standards & Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[4][5] | Conforming to EN 166 (EU) or NIOSH (US)[4][5]. |
| Hand Protection | Chemical-resistant, impervious gloves.[4][5] Nitrile or rubber gloves are recommended; consider double gloving.[6][7] | Must satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[5] |
| Body Protection | Disposable, low-permeability gown with a solid front and long sleeves with tight-fitting cuffs.[7] For larger quantities (>500g), a disposable coverall is recommended.[6] | Fire/flame resistant and impervious clothing should be worn.[4][5] |
| Respiratory Protection | Generally not required under normal conditions with adequate engineering controls. | If dust or aerosols are generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Handle this compound in a well-ventilated area.[4] Whenever possible, use a laboratory chemical hood or an exhaust booth with an integrated HEPA filter.
-
Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.
Safe Handling Protocol:
-
Preparation: Before handling, read and understand all safety precautions.[2] Ensure all necessary PPE is available and in good condition.
-
Donning PPE: Put on all required PPE as outlined in the table above. When double gloving, place one glove under the gown cuff and the second pair over the cuff.[7]
-
Handling: Avoid direct contact with the product. Prevent the formation of dust and aerosols.[4] Do not eat, drink, or smoke in the handling area.[2][4]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[2] Remove outer gloves and dispose of them in a designated waste container.[7] Remove all other PPE before leaving the work area.
Storage:
-
Store in a tightly closed, original container in a dry and well-ventilated place.[4][5]
-
The product should be stored locked up.[4]
-
Keep refrigerated to maintain product quality.
Experimental Protocol: Chemical Protective Glove Selection
As no specific glove breakthrough data for this compound was found, a general protocol for selecting appropriate gloves is provided.
Methodology:
-
Identify Hazards: Review the Safety Data Sheet (SDS) to identify all chemical hazards, including the primary compound and any solvents used. This compound is a solid, but may be dissolved in solvents for experimental use.
-
Consult Glove Manufacturer Data: Obtain chemical resistance data from glove manufacturers. This data should provide information on:
-
Breakthrough Time: The time it takes for the chemical to be detected on the inside of the glove.
-
Permeation Rate: The rate at which the chemical passes through the glove material.
-
Degradation: The physical change in the glove material upon contact with the chemical.
-
-
Select Glove Material: Choose a glove material (e.g., Nitrile, Neoprene, Viton™[8]) that offers the longest breakthrough time and lowest permeation rate for the chemicals being handled.
-
Determine Required Thickness: Select a glove thickness appropriate for the dexterity required and the level of risk. Thicker gloves generally offer greater protection but reduce dexterity.
-
Inspect and Use: Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated or damaged.[7] For prolonged work, change gloves at regular intervals based on the manufacturer's data.[7]
Logical Workflow for PPE Selection and Use
Caption: Workflow for PPE selection and use when handling this compound.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[6]
Procedure:
-
Collection: Collect all this compound waste, including contaminated PPE, spill cleanup materials, and empty containers, in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and identifies the contents.
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed hazardous material disposal company.[5] Do not discharge into drains or the environment.[5] All disposal activities must comply with local, state, and federal regulations.[3][6]
-
Decontamination: For cleaning up spills, a sodium hypochlorite solution can be used to wash the non-recoverable remainder after the bulk material has been collected.
References
- 1. Etodolac - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. echemi.com [echemi.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
